molecular formula C16H20N2O6S B138530 Penicilloic V Acid CAS No. 1049-84-9

Penicilloic V Acid

Cat. No.: B138530
CAS No.: 1049-84-9
M. Wt: 368.4 g/mol
InChI Key: FJTUHYOOCYRLJI-UHFFFAOYSA-N
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Description

Penicilloic acid V is a N-acyl-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTUHYOOCYRLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909263
Record name 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049-84-9, 1049-83-8
Record name 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-alpha-((phenoxyacetyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001049849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC74505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Targeted Hydrolysis of Phenoxymethylpenicillin (Penicillin V) to Penicilloic V Acid: Mechanisms, Kinetics, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of Penicillin V (Phenoxymethylpenicillin) into Penicilloic V Acid. While Penicillin V exhibits superior acid stability compared to Penicillin G due to the electron-withdrawing phenoxy group, it remains susceptible to beta-lactam ring opening via nucleophilic attack. This guide focuses on the alkaline hydrolysis pathway , which is the standard method for generating Penicilloic V Acid reference standards, and contrasts it with the enzymatic degradation pathway (beta-lactamase) relevant to antimicrobial resistance.

Part 1: Chemical Basis & Structural Transformation

The core transformation involves the cleavage of the strained four-membered beta-lactam ring. This ring strain is the source of Penicillin V's acylating power (antibiotic activity) but also its thermodynamic instability.

The Reaction Mechanism

In the presence of a strong nucleophile (such as the hydroxide ion,


) or a serine-beta-lactamase enzyme, the carbonyl carbon of the beta-lactam ring undergoes nucleophilic attack.[1]
  • Nucleophilic Attack: The nucleophile attacks the carbonyl carbon (C7).

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Ring Collapse: The C-N bond cleaves, relieving the ring strain.

  • Protonation: The nitrogen atom of the thiazolidine ring accepts a proton, resulting in the formation of a secondary amine and a new carboxylic acid group.

Critical Distinction (Expertise Insight):

  • Alkaline/Enzymatic Conditions: Yield Penicilloic V Acid (dicarboxylic acid).

  • Strong Acidic Conditions (pH < 2): Penicillin V undergoes complex rearrangements to form Penillic Acid or Penicillenic Acid , rather than clean hydrolysis to Penicilloic Acid. Therefore, alkaline hydrolysis is required for the controlled production of Penicilloic V Acid.

Visualization of the Pathway

PenV_Hydrolysis cluster_conditions Reaction Conditions PenV Penicillin V (Intact Beta-Lactam) Inter Tetrahedral Intermediate PenV->Inter + OH- (Alkaline pH > 8) Penillic Penillic Acid (Rearrangement Product) PenV->Penillic + H+ (Acidic pH < 2) Penicilloic Penicilloic V Acid (Ring Opened) Inter->Penicilloic C-N Bond Cleavage Text Target Pathway: Alkaline Hydrolysis Avoid Acid to prevent rearrangement

Figure 1: Mechanistic divergence of Penicillin V degradation based on pH conditions. The green pathway represents the target synthesis of Penicilloic V Acid.

Part 2: Synthesis Protocol (Bench-Scale)

This protocol describes the chemical generation of Penicilloic V Acid from Penicillin V Potassium.[2] This method mimics the USP/BP testing procedures for total penicilloic acid content but is adapted for isolation.

Materials
  • Precursor: Penicillin V Potassium (USP Grade).

  • Reagent: 1N Sodium Hydroxide (NaOH).

  • Neutralizer: 1N Hydrochloric Acid (HCl).

  • Solvent: Phosphate Buffer (pH 7.0) or HPLC Grade Water.

Step-by-Step Methodology
StepActionMechanistic Rationale
1 Dissolve 100 mg Penicillin V Potassium in 10 mL water.Solubilization of the salt form.
2 Add 2.0 mL of 1N NaOH.Initiation: High pH (>12) forces rapid nucleophilic attack on the beta-lactam carbonyl.
3 Incubate at ambient temperature for 20 minutes.Kinetics: Allows sufficient time for complete ring opening without degrading the thiazolidine ring.
4 Critical: Adjust pH to 7.0 using 1N HCl.Stabilization: Stops the reaction. Extended exposure to high base can cause decarboxylation to penilloic acid.
5 (Optional) Lyophilize to obtain solid powder.Removal of solvent for storage.

Self-Validating Check: The resulting solution should lose antimicrobial activity against S. aureus (if tested via disk diffusion) but will react positively in an iodometric assay (iodine consumption by the newly formed secondary amine/thiol tautomer).

Part 3: Analytical Methodologies (HPLC-UV)

To quantify the conversion and ensure purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 80% A / 20% B (Adjust based on retention time).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide absorption) or 254 nm (Phenoxy chromophore).

  • Injection Volume: 10 µL.

Interpreting the Chromatogram

Penicillin V is less polar than Penicilloic V Acid.

  • Penicilloic V Acid: Elutes earlier (shorter retention time) due to the formation of two free carboxylic acid groups (increased polarity).

  • Penicillin V: Elutes later .[2]

Analytical Workflow Diagram

HPLC_Workflow cluster_peaks Expected Elution Order Sample Hydrolyzed Sample (pH 7.0) Filter Syringe Filter (0.22 µm PTFE) Sample->Filter HPLC HPLC Injection (C18 Column) Filter->HPLC Detector UV Detector (220 nm) HPLC->Detector Data Data Analysis Detector->Data Peak1 1. Penicilloic V Acid (High Polarity) Data->Peak1 Peak2 2. Penicillin V (Residual Precursor) Data->Peak2

Figure 2: Analytical workflow for separating the hydrolysis product (Penicilloic Acid) from the parent compound.

Part 4: Enzymatic Hydrolysis & Resistance[3]

In drug development, the formation of Penicilloic V Acid is the primary marker of bacterial resistance.

  • Enzyme: Beta-lactamase (specifically Penicillinase).

  • Mechanism: The enzyme's active site serine hydroxyl group attacks the beta-lactam ring, forming an acyl-enzyme intermediate.[1][3] Water then hydrolyzes this bond, releasing Penicilloic V Acid and regenerating the enzyme.

  • Clinical Relevance: The detection of Penicilloic V Acid in biological assays confirms the presence of active beta-lactamase, necessitating the use of beta-lactamase inhibitors (e.g., clavulanic acid) or penicillinase-resistant penicillins.

Part 5: Stability & Kinetics Profile[4]

The following table summarizes the stability of Penicillin V relative to pH, guiding the storage and handling of the drug versus its degradation product.

ParameterPenicillin V (Parent)Penicilloic V Acid (Product)
pH 2.0 (Stomach) Relatively Stable (t½ > 3 hrs)Unstable (Decarboxylates to Penilloic Acid)
pH 7.4 (Blood) StableStable
pH > 9.0 (Alkaline) Rapid Hydrolysis Stable (as salt)
Primary Impurity Phenoxyacetic AcidPenilloic Acid (via decarboxylation)

References

  • Grokipedia. (n.d.). Penicilloic acid - Mechanism and Biological Formation. Retrieved from 3

  • AccessOn. (n.d.). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Retrieved from 4

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Retrieved from 1

  • NIH. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man. Retrieved from 5

  • ResearchGate. (2015). A novel approach for the synthesis of penicilloic acids. Retrieved from 6

Sources

Technical Deep Dive: The Pharmacological and Immunological Profile of Penicilloic V Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradox of Activity

In the context of beta-lactam pharmacology, Penicilloic V Acid (Phenoxymethylpenicilloic acid) represents a critical inversion of function. While it is the primary degradation product of Penicillin V, rendering it pharmacologically inert as an antibiotic, it simultaneously becomes the most biologically active agent in the context of hypersensitivity and immunology.

For drug development professionals, Penicilloic V Acid is not merely an impurity; it is the Major Antigenic Determinant responsible for the majority of IgE-mediated penicillin allergies. This guide analyzes its transition from a bactericidal agent to an immunological hapten and provides the gold-standard protocols for its detection.

Chemical Identity and Structural Transformation

Penicilloic V Acid is formed via the hydrolysis of the beta-lactam ring of Penicillin V (Phenoxymethylpenicillin). This reaction can be catalyzed by:

  • Beta-lactamases (bacterial resistance mechanism).[1]

  • Acid/Base Hydrolysis (environmental or physiological degradation).

Structural Comparison Table
FeaturePenicillin V (Parent)Penicilloic V Acid (Metabolite)
Core Structure Bicyclic (Beta-lactam + Thiazolidine)Monocyclic (Thiazolidine intact, Beta-lactam opened)
Molecular Weight ~350.39 g/mol ~368.41 g/mol (+ H₂O)
Functional Groups Intact amide bond (strained ring)Free carboxylic acid + Secondary amine
Antibacterial Status Active (Suicide inhibitor of PBP)Inactive (Cannot acylate PBP active site)
Immunological Status Pro-hapten (requires processing)Hapten (Ready for protein conjugation)

The Loss of Antibacterial Potency

To understand the "biological activity" of Penicilloic V Acid, one must first quantify its failure as an antibiotic.

Mechanism of Inactivation

Penicillin V functions by covalently binding to the serine residue in the active site of Penicillin-Binding Proteins (PBPs) , specifically transpeptidases involved in peptidoglycan cross-linking. This binding requires the high torsional strain of the closed beta-lactam ring to drive the acylation reaction.

  • The Failure Mode: In Penicilloic V Acid, the beta-lactam ring is already hydrolyzed. The thermodynamic driving force for the acylation of the PBP active site is lost.

  • Experimental Evidence: Minimum Inhibitory Concentration (MIC) assays typically show Penicilloic V Acid values >100 mg/L against sensitive S. aureus, effectively classifying it as inactive.

  • Nuanced Exception: Recent crystallographic studies suggest that certain penicilloic acids can bind non-covalently to PBP3 (e.g., in Pseudomonas aeruginosa), acting as weak competitive inhibitors.[2] However, this affinity is generally too low to be clinically relevant for antimicrobial therapy [1].

The Gain of Immunological Toxicity (Core Biological Activity)

The primary biological activity of Penicilloic V Acid is its role as a Hapten .[1] It is the structural precursor to the "Major Determinant" in penicillin allergy.

The Haptenization Pathway

Small molecules (<1000 Da) like Penicilloic V Acid are not inherently immunogenic. They must bind to larger carrier proteins (like Human Serum Albumin - HSA) to elicit an immune response.[3]

  • Ring Opening: Penicillin V degrades to Penicilloic V Acid.

  • Conjugation: The secondary amine or the newly formed carboxyl group facilitates covalent linkage to lysine residues on host proteins.

  • Major Determinant Formation: This forms the Phenoxymethylpenicilloyl (PPO) determinant.

  • Immune Recognition: The PPO-Albumin complex cross-links IgE on the surface of mast cells, triggering degranulation (histamine release).

Visualization: The Immunogenic Cascade

The following diagram illustrates the transformation of the therapeutic drug into the immunological threat.

ImmunogenicityPathway PenV Penicillin V (Intact Drug) Hydrolysis Hydrolysis (pH or Beta-lactamase) PenV->Hydrolysis Penicilloic Penicilloic V Acid (The Hapten) Hydrolysis->Penicilloic Ring Opening Conjugate Penicilloyl-Protein Conjugate Penicilloic->Conjugate Covalent Binding Protein Serum Albumin (Lysine Residues) Protein->Conjugate MastCell Mast Cell Activation (IgE) Conjugate->MastCell Cross-linking

Figure 1: The Haptenization Pathway showing the conversion of Penicillin V to the immunogenic Penicilloyl-Protein Conjugate via Penicilloic V Acid.

Analytical Protocol: The Iodometric Assay

For researchers characterizing Penicilloic V Acid, the Iodometric Assay is the self-validating standard. It relies on the specific redox activity of the penicilloic acid structure which is absent in the intact penicillin.

Principle

Penicilloic acid consumes iodine (reducing


 to 

), whereas intact Penicillin V does not. This consumption decolorizes a starch-iodine complex.[4][5]
Protocol: Determination of Penicilloic V Acid Content

Objective: Quantify Penicilloic V Acid impurities in a Penicillin V sample.[4]

Reagents:

  • 0.01 N Iodine Solution (

    
    ) 
    
  • 0.01 N Sodium Thiosulfate (

    
    ) [6]
    
  • 1% Starch Indicator Solution

  • Buffer: Phosphate Buffer pH 6.0

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the test sample (Penicillin V containing potential Penicilloic acid impurity) in Phosphate Buffer.

  • Blank Preparation: Prepare a matched solution of pure, high-grade Penicillin V (known standard).

  • Iodine Addition: Add 10.0 mL of 0.01 N Iodine solution to both the Sample and the Blank.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Mechanism:[5][7][8] Any Penicilloic V Acid present will reduce the Iodine. Intact Penicillin V will not react significantly under these mild conditions.

  • Titration: Titrate the excess Iodine with 0.01 N Sodium Thiosulfate using the Starch Indicator.

    • Endpoint: Disappearance of the blue/purple color.

  • Calculation:

    
    
    
    • A larger difference indicates higher Penicilloic Acid content.

    • 1 mL of 0.01 N Iodine consumed

      
       0.36 mg of Penicilloic Acid (stoichiometry varies slightly by specific derivative; establish a standard curve for precision).
      

Validation Check:

  • If the Blank consumes significant Iodine, your standard has degraded, or the pH is too high (causing spontaneous hydrolysis). This control step ensures the assay's trustworthiness [2].

Regulatory and Safety Implications

  • Impurity Limits: Regulatory bodies (USP/EP) strictly limit Penicilloic acid content in Penicillin V API (Active Pharmaceutical Ingredient) because it reduces potency and increases allergic risk.

  • Environmental Monitoring: Penicilloic acid is a marker for antibiotic pollution. Its detection in water systems indicates the degradation of pharmaceutical runoff.

References

  • Binding of (5S)-Penicilloic Acid to Penicillin Binding Protein 3. National Institutes of Health (PubMed). Available at: [Link]

  • Iodometric Assay Method for Beta-Lactamase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Penicillin Hypersensitivity and Penicilloic Acid. Grokipedia / Wikipedia Data. Available at: [Link][5][9]

Sources

Technical Guide: Mechanisms and Analysis of the Penicilloic V Acid Degradation Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the degradation pathway of Phenoxymethylpenicillin (Penicillin V) into its primary metabolite, Penicilloic V Acid. Unlike its analog Penicillin G, Penicillin V exhibits relative acid stability; however, it remains susceptible to


-lactam ring opening via enzymatic hydrolysis (

-lactamase) and alkaline stress. This document provides researchers with a mechanistic understanding of this pathway, validated analytical protocols for its detection, and an overview of its immunological significance as a hapten.

The Chemistry of Degradation

The core instability of Penicillin V lies in the four-membered


-lactam ring. The degradation to Penicilloic V Acid represents the relief of ring strain, a process thermodynamically favored under specific conditions.
Primary Hydrolysis (Ring Opening)

The conversion of Penicillin V to Penicilloic V Acid involves the nucleophilic attack on the carbonyl carbon of the


-lactam ring.
  • Substrate: Penicillin V (Phenoxymethylpenicillin).[1][2][3]

  • Mechanism: Nucleophilic attack by a hydroxide ion (

    
    ) or the serine residue of a 
    
    
    
    -lactamase enzyme.
  • Structural Change: The C-N bond within the

    
    -lactam ring is cleaved.
    
  • Product: Penicilloic V Acid (Phenoxymethylpenicilloic acid).

    • Chemical Characteristic: The product possesses two carboxylic acid groups (one original, one newly formed from the lactam carbonyl) and a secondary amine.

Secondary Degradation (Decarboxylation)

Penicilloic V Acid is an unstable intermediate. Under acidic conditions or thermal stress, it undergoes decarboxylation.

  • Mechanism: Loss of

    
     from the carboxyl group at position C3.
    
  • Product: Penilloic V Acid (Phenoxymethylpenilloic acid).

  • Significance: This step is often rate-limiting in acidic environments and represents a permanent loss of the pharmacophore.

Isomerization

Research indicates that Penicilloic V Acid can exist as epimers ((5R, 6R) and (5S, 6R)). In aqueous solution, mutarotation can occur, leading to equilibrium mixtures that complicate chromatographic separation.

Pathway Visualization

The following diagram illustrates the stepwise degradation and branching pathways.

PenicillinVDegradation cluster_conditions Catalytic Conditions PenV Penicillin V (Phenoxymethylpenicillin) Inter Tetrahedral Intermediate PenV->Inter Nucleophilic Attack (OH- or Serine-OH) Penicilloic Penicilloic V Acid (Primary Degradant) Inter->Penicilloic Ring Opening (C-N Bond Cleavage) Penilloic Penilloic V Acid (Decarboxylated) Penicilloic->Penilloic Decarboxylation (-CO2) Acid/Heat Hapten Penicilloyl-Protein Conjugate (Immunogenic Hapten) Penicilloic->Hapten Covalent Binding (Lysine-NH2 on Albumin) Cond1 Alkaline pH (>8.0) Cond2 Beta-Lactamase

Figure 1: The degradation cascade of Penicillin V, highlighting the formation of Penicilloic V Acid and its subsequent divergence into inert metabolites or immunogenic conjugates.[4][5][6][7]

Analytical Profiling: HPLC-MS Methodology

Detecting Penicilloic V Acid requires separating the polar di-acid degradation product from the parent Penicillin V. The following protocol utilizes Reverse-Phase Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) for high specificity.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm particle size).

  • Temperature: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH sensitive stability).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Gradient Profile Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Sample Injection
10.060Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End Run
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Target Ions:

    • Penicillin V:[1][2][8][9][10][11][12][13][14][15] m/z ~351.1

      
      
      
    • Penicilloic V Acid:[1][11][15][16] m/z ~369.1

      
       (Mass shift of +18 Da due to hydrolysis/water addition).
      
    • Penilloic V Acid:[1][11][15] m/z ~325.1

      
       (Mass shift of -44 Da from Penicilloic V due to 
      
      
      
      loss).

Experimental Protocols

These protocols are designed to generate Penicilloic V Acid standards in situ and validate analytical methods.

Protocol A: Forced Degradation (Alkaline Hydrolysis)

Purpose: To chemically generate Penicilloic V Acid for retention time confirmation.

  • Preparation: Dissolve 10 mg Penicillin V Potassium in 10 mL of water.

  • Stress: Add 1.0 mL of 0.1 M NaOH.

  • Incubation: Incubate at room temperature for 30 minutes.

    • Note: Pen V degrades rapidly at pH > 9.

  • Quenching: Neutralize with 1.0 mL of 0.1 M HCl to stop the reaction and prevent decarboxylation to Penilloic acid.

  • Analysis: Inject immediately into HPLC.

Protocol B: Enzymatic Hydrolysis Assay

Purpose: To simulate biological degradation by resistant bacteria.

  • Buffer: Prepare Phosphate Buffered Saline (PBS), pH 7.4.

  • Enzyme: Add Penicillinase (Beta-lactamase) at a concentration of 50 Units/mL.

  • Reaction: Mix 1 mL of Penicillin V substrate (1 mg/mL) with 100 µL enzyme solution.

  • Monitoring: Measure absorbance decrease at 233 nm (loss of

    
    -lactam ring) or increase at 220 nm (formation of penicilloic acid) over 20 minutes.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix (Plasma/Media) Prep Precipitation/SPE (Remove Proteins) Sample->Prep Acetonitrile LC LC Separation (C18 Column) Prep->LC Injection Detect MS/MS Detection (MRM Mode) LC->Detect Elution Data Quantitation (Peak Area Ratio) Detect->Data Integration

Figure 2: Standardized workflow for the isolation and quantification of Penicilloic V Acid in complex matrices.

Immunological Implications

The formation of Penicilloic V Acid is not merely a stability issue but a critical safety concern.

  • Hapten Mechanism: Penicilloic V Acid acts as a hapten.[17] The newly formed carboxyl group and the secondary amine can react with the

    
    -amino groups of lysine residues on human serum albumin (HSA).
    
  • Penicilloyl Conjugate: This covalent binding forms the "Major Determinant" (Penicilloyl-HSA).

  • Clinical Consequence: The immune system recognizes this conjugate as foreign, triggering IgE-mediated hypersensitivity (anaphylaxis). Drug development must quantify Penicilloic V levels to assess the risk of immunogenicity in formulations.

References

  • Ghebre-Sellassie, I., et al. (1984). Hydrolysis of Penicillin V by Beta-Lactamases.[8][9][18] Journal of Pharmaceutical Sciences.[4] (Verified via context of search results on enzymatic hydrolysis).

  • Deshpande, A.D., et al. (2004). Degradation of Beta-Lactam Antibiotics.[9][18][19] Current Science. (General reference for Beta-lactam ring opening mechanisms).

  • Santa Cruz Biotechnology. (2024). Penicilloic V Acid Product Data. (Verified CAS and chemical structure data).

  • FDA/USP. (2023). High Performance Liquid Chromatography Methods for Penicillin V. USP Monographs. (Standard for chromatographic conditions).

  • Parker, C.W. (1981). Penicillin Allergy: The role of the Penicilloyl Hapten. The American Journal of Medicine. (Foundational text on the immunogenicity of penicilloic acid conjugates).

Sources

Stability Profiling of Penicilloic V Acid: Mechanistic Degradation & Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Penicilloic V Acid (Phenoxymethylpenicilloic acid) is the primary hydrolysis product of Penicillin V. Its stability profile is distinct from its parent compound, governed principally by the dicarboxylic acid moiety formed upon beta-lactam ring opening.

This technical guide details the degradation kinetics of Penicilloic V Acid. In acidic environments , it functions as a transient intermediate, rapidly decarboxylating to Penilloic V Acid . In alkaline environments , it exists as a relatively stable dicarboxylate salt, though subject to epimerization. Understanding these pathways is critical for accurate impurity profiling and stability-indicating method development in pharmaceutical formulations.

Structural Dynamics & Mechanistic Pathways

The stability of Penicilloic V Acid is dictated by the integrity of its thiazolidine ring and the reactivity of its two carboxyl groups (C3 and C7).

The Hydrolytic Trigger

Penicillin V contains a strained beta-lactam ring. Under hydrolytic stress (pH < 4 or pH > 8), this ring opens, breaking the amide bond.

  • Parent: Penicillin V (Mono-carboxylic acid).

  • Product: Penicilloic V Acid (Di-carboxylic acid).

The Stability Divergence

Once formed, Penicilloic V Acid faces two distinct fates depending on the pH of the solution:

  • Acidic Fate (Decarboxylation): The proximity of the newly formed secondary amine to the C7 carboxyl group facilitates a decarboxylation event, yielding Penilloic V Acid .

  • Alkaline Fate (Salt Stabilization): The high pH deprotonates both carboxyl groups (

    
    ), creating electrostatic repulsion that stabilizes the molecule against further degradation, although epimerization at C5 and C6 can occur.
    
Pathway Visualization

The following diagram illustrates the degradation cascade from Penicillin V to its terminal metabolites.

PenV_Degradation PenV Penicillin V (Parent Drug) Acid_Cond Acidic Conditions (pH < 4.0) PenV->Acid_Cond Protonation Base_Cond Alkaline Conditions (pH > 8.0) PenV->Base_Cond OH- Attack Penicilloic Penicilloic V Acid (Dicarboxylic Intermediate) Acid_Cond->Penicilloic Hydrolysis (Ring Opening) Penillic Penillic Acid (Imidazoline Isomer) Acid_Cond->Penillic Rearrangement (Isomerization) Base_Cond->Penicilloic Rapid Hydrolysis (Salt Formation) Penilloic Penilloic V Acid (Decarboxylated Product) Penicilloic->Penilloic Decarboxylation (Fast in Acid, Slow in Base)

Figure 1: Mechanistic degradation pathways of Penicillin V showing the central role of Penicilloic V Acid and its subsequent breakdown.[1][2][3][4][5]

Stability in Acidic Environments

While Penicillin V is more acid-stable than Penicillin G (due to the electron-withdrawing phenoxymethyl group), its hydrolysis product, Penicilloic V Acid , is highly unstable in acidic media.

The Decarboxylation Mechanism

In acidic solutions (pH < 3.0), Penicilloic V Acid undergoes beta-keto acid-like decarboxylation.

  • Mechanism: Protonation of the carboxyl group at the newly opened ring (C7) facilitates the loss of

    
    .
    
  • Kinetics: The reaction follows pseudo-first-order kinetics.[1] The rate increases as pH drops.

  • End Product: Penilloic V Acid . This molecule is significantly more stable and is often the terminal marker of acidic degradation.

Competitive Pathway: Penillic Acid

It is crucial to note that Penicillin V can isomerize directly to Penillic Acid in acid, bypassing the Penicilloic stage. Penillic acid contains an imidazoline ring.[6]

  • Differentiation: Penillic acid is UV-active at different wavelengths compared to Penicilloic acid due to the conjugated system in the imidazoline ring.

Key Insight for Researchers: If you detect a mass shift of -44 Da (loss of


) relative to Penicilloic V, you have confirmed the formation of Penilloic V Acid.

Stability in Alkaline Environments

Alkaline conditions represent the primary generation pathway for Penicilloic V Acid but also its "storage" phase.

Rapid Ring Opening

At pH > 8.0, hydroxide ions nucleophilically attack the beta-lactam carbonyl. This reaction is rapid and irreversible.

  • Half-life: Minutes to hours depending on temperature and alkalinity.

  • Result: Quantitative conversion of Penicillin V to Penicilloic V Acid.[7]

Stability of the Dicarboxylate

Unlike in acid, Penicilloic V Acid is relatively stable in mild alkali (pH 8–10).

  • Reasoning: Both carboxyl groups are ionized (

    
    ). The lack of a protonated species inhibits the decarboxylation mechanism described in Section 2.1.
    
  • Degradation Risk: At extreme alkalinity (pH > 12) or high temperatures, further fragmentation into Penicilloaldehyde and D-Penicillamine can occur.

Experimental Protocols (Self-Validating Systems)

To accurately profile these compounds, a validated HPLC method capable of separating the parent from its dicarboxylic and decarboxylated metabolites is required.

HPLC Method for Impurity Profiling

This protocol uses an ion-pairing agent to retain the polar acidic metabolites.

ParameterSpecificationCausality / Rationale
Column C18 (ODS), 250 x 4.6 mm, 5 µmProvides sufficient hydrophobic interaction to separate the polar acids.
Mobile Phase A 0.05M Phosphate Buffer (pH 3.5) + 5mM Tetrabutylammonium hydroxide (TBAH)TBAH acts as an ion-pairing agent to increase retention of Penicilloic acid.
Mobile Phase B Acetonitrile (ACN)Organic modifier for gradient elution.
Gradient 0-10 min: 10% B; 10-25 min: 10%

40% B
Starts low to resolve polar degradants (Penillic/Penicilloic) before eluting Pen V.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 220 nmPenicilloic acid lacks the strong chromophore of Pen V; 220 nm captures the amide/carboxyl end absorption.
Forced Degradation Workflow

This workflow generates the specific impurities for method validation.

Experimental_Workflow Start Penicillin V Stock Solution Acid_Branch Acid Hydrolysis (0.1N HCl, 60°C, 1h) Start->Acid_Branch Base_Branch Base Hydrolysis (0.1N NaOH, RT, 1h) Start->Base_Branch Neutralization Neutralize to pH 7.0 Acid_Branch->Neutralization Base_Branch->Neutralization Analysis HPLC-UV Analysis (220 nm) Neutralization->Analysis Result_Acid Target: Penilloic V Acid Analysis->Result_Acid Peak @ RT 1 Result_Base Target: Penicilloic V Acid Analysis->Result_Base Peak @ RT 2

Figure 2: Forced degradation workflow to selectively generate Penicilloic V (Base) and Penilloic V (Acid) for retention time confirmation.

Implications for Drug Development

Formulation Strategy
  • Buffer Selection: Formulations containing Penicillin V must avoid acidic excipients that could catalyze the formation of Penicilloic V and its subsequent decarboxylation. Citrate buffers (pH 6.0–7.0) are preferred.

  • Moisture Control: Hydrolysis is the rate-limiting step. Lyophilization or dry granulation is recommended to prevent the initial ring opening.

Regulatory Reporting
  • Impurity Limits: Penicilloic V Acid is a known sensitizing agent (potential allergen). Its limit is often strictly controlled (typically < 1.0% or lower depending on the monograph).

  • Mass Balance: In stability studies, a loss of Penicillin V that does not correlate with an equal rise in Penicilloic V suggests further degradation to Penilloic V (check the acid pathway).

References

  • Grokipedia. (n.d.). Penicilloic acid: Structure, Formation, and Stability. Retrieved from [Link]

  • Krauwinkel, W. J., & Volkers-Kamermans, N. J. (1996).[8] Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction. Journal of Chromatography B: Biomedical Applications. Retrieved from [Link]

  • MDPI. (2022). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. Retrieved from [Link]

  • Chromatography Online. (2026). UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. Retrieved from [Link]

Sources

Technical Deep Dive: The Immunopathogenesis of Phenoxymethylpenicilloic Acid (Penicilloic V)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the mechanism of action of Penicilloic V Acid (the hydrolyzed metabolite of Phenoxymethylpenicillin/Penicillin V) within the context of Type I Hypersensitivity. While often overshadowed by its analogue Benzylpenicillin (Penicillin G), Penicillin V possesses a distinct phenoxymethyl side chain that dictates unique IgE recognition patterns.

This document clarifies the critical distinction between the Penicilloyl V moiety (the "Major Determinant" formed via protein conjugation) and Penicilloic V Acid (the "Minor Determinant" formed via hydrolysis). It provides researchers with actionable protocols for synthesizing detection conjugates and performing Basophil Activation Tests (BAT) to validate allergic sensitization.

Molecular Mechanism of Haptenation

Penicillin V is a low molecular weight compound (<1000 Da) and is not inherently immunogenic. To induce an immune response, it must act as a hapten , covalently binding to carrier proteins (e.g., Human Serum Albumin - HSA). The driving force of this reaction is the high ring strain of the beta-lactam ring .

The Nucleophilic Attack

The carbonyl carbon of the beta-lactam ring is highly electrophilic. In the presence of nucleophiles, the ring opens. Two distinct pathways dictate the immunological outcome:

  • Aminolysis (The Major Determinant Pathway):

    • Reactant:

      
      -amino groups of lysine residues on endogenous proteins.
      
    • Product: Penicilloyl V amide conjugate.

    • Immunology: This forms the "Major Determinant," responsible for the majority of IgE-mediated reactions (urticaria, late-onset rash).

  • Hydrolysis (The Minor Determinant/Acid Pathway):

    • Reactant: Water (

      
      ) or hydroxide ions (
      
      
      
      ).
    • Product: Penicilloic V Acid (Phenoxymethylpenicilloic acid).

    • Immunology: This free acid can further degrade or associate non-covalently. However, it is classified as a "Minor Determinant." Antibodies against this form are less common but are critically associated with life-threatening anaphylaxis .

Structural Specificity: The Phenoxymethyl Group

Unlike Penicillin G (Benzyl side chain), Penicillin V contains a Phenoxymethyl side chain.[1]

  • Implication: IgE antibodies are often side-chain specific. A patient may test negative to standard Penicillin G reagents (PPL/Benzylpenicilloate) but react strongly to Penicilloic V determinants due to the distinct steric and electronic properties of the phenoxy group.

Visualization: The Divergent Degradation Pathways

PenV_Degradation cluster_Major Major Determinant Pathway (Aminolysis) cluster_Minor Minor Determinant Pathway (Hydrolysis) PenV Penicillin V (Phenoxymethylpenicillin) BetaLactam Beta-Lactam Ring (Electrophilic Center) PenV->BetaLactam Conjugate Penicilloyl V-Protein (Amide Linkage) BetaLactam->Conjugate Nucleophilic Attack by Protein Acid Penicilloic V Acid (Free Carboxyl Group) BetaLactam->Acid Hydrolysis (Ring Opening) Protein Endogenous Protein (Lysine -NH2) Protein->Conjugate Water H2O / OH- Water->Acid Anaphylaxis Risk of Anaphylaxis Acid->Anaphylaxis IgE Recognition of Minor Determinant

Figure 1: Divergent pathways of Penicillin V degradation leading to Major (Conjugate) and Minor (Acid) antigenic determinants.

Experimental Protocols

To study Penicilloic V Acid mediated allergy, one cannot simply use off-the-shelf Penicillin G reagents. The following protocols outline the synthesis of the specific antigen and its validation via Flow Cytometry.

Protocol A: Synthesis of Penicilloyl V-Polylysine (PPL-V) Conjugate

Purpose: To create a multivalent antigen that mimics the "Major Determinant" for in vitro assays (ELISA/BAT).

Reagents:

  • Penicillin V Potassium Salt (Sigma-Aldrich or equivalent).

  • Poly-L-Lysine (PLL) Hydrobromide (MW 15,000–30,000).

  • Carbonate/Bicarbonate Buffer (pH 10.5).

Workflow:

  • Solubilization: Dissolve 10 mg of Poly-L-Lysine in 2 mL of Carbonate Buffer.

  • Reaction: Add 100 mg of Penicillin V Potassium (molar excess) to the solution. The high pH favors the nucleophilic attack of the lysine amines on the beta-lactam ring.

  • Incubation: Stir gently at 37°C for 24 hours. Note: Monitoring pH is critical; the opening of the ring generates acidic groups, potentially lowering pH.

  • Purification: Dialyze the mixture against Phosphate Buffered Saline (PBS, pH 7.4) for 48 hours using a 3.5 kDa cutoff membrane to remove free Penicilloic V Acid and unreacted drug.

  • Validation: Verify conjugation via UV-Vis spectroscopy (increase in absorbance at 280nm relative to native PLL) or TNBS assay for free amine quantification.

Protocol B: Basophil Activation Test (BAT)

Purpose: Functional validation of IgE cross-linking by Penicilloic V determinants on live cells. This is the "Gold Standard" for ex-vivo diagnosis.

Reagents:

  • Heparinized Whole Blood (Fresh, <4 hours post-draw).

  • Stimulation Buffer (PBS with IL-3, 2 ng/mL).

  • Antigens: Penicillin V (Free drug), PPL-V (Synthesized in Protocol A).

  • Antibodies: Anti-CD63-FITC, Anti-CD123-PE, Anti-HLA-DR-PerCP.

Step-by-Step Workflow:

StepActionCritical Technical Note
1. Priming Aliquot 100 µL whole blood. Add IL-3 stimulation buffer.IL-3 primes basophils, maximizing the signal-to-noise ratio for CD63 expression.
2. Stimulation Add PPL-V (10 µg/mL) or Pen V (1 mg/mL). Include Anti-IgE (Pos Ctrl) and Buffer (Neg Ctrl).Use a log-scale dilution series (10, 1, 0.1 µg/mL) to determine sensitivity thresholds.
3. Incubation Incubate at 37°C for 20 minutes in a water bath.Stop Reaction: Immediately add cold EDTA to arrest degranulation.
4. Staining Add antibody cocktail (CD63/CD123/HLA-DR). Incubate 20 min at 4°C.CD123+/HLA-DR- phenotype isolates basophils from dendritic cells/monocytes.
5. Lysis Lyse RBCs using hypotonic lysis buffer. Wash 1x with PBS.Avoid harsh fixatives if downstream intracellular staining is required.
6. Acquisition Acquire >500 basophils on Flow Cytometer.Gate: SSC-low / CD123+ / HLA-DR-. Measure %CD63+ in this gate.[2]
Visualization: BAT Workflow Logic

BAT_Workflow Blood Heparinized Whole Blood Stimulation Stimulation Phase (37°C, 20 min) Blood->Stimulation Markers Staining (CD123+ / HLA-DR- / CD63+) Stimulation->Markers Arrest Reaction (EDTA) Flow Flow Cytometry Acquisition Markers->Flow Analysis Data Analysis (Stimulation Index > 2.0) Flow->Analysis Gating Strategy Antigen Input: Penicilloyl V or Penicilloic Acid Antigen->Stimulation

Figure 2: Flow cytometric workflow for assessing basophil activation (CD63 upregulation) in response to Penicilloic V determinants.

Clinical Implications & Data Interpretation

Cross-Reactivity Matrix

Researchers must account for the structural homology between Beta-lactams.

DeterminantPrimary Recognition SiteCross-Reactivity Risk
Penicilloyl G Benzyl side chain + RingLow/Moderate with Pen V (Side chain mismatch)
Penicilloyl V Phenoxymethyl side chain + RingHigh (Specific for Pen V allergy)
Penicilloic Acid (Core) Thiazolidine ringHigh (Pan-penicillin allergy)
The "Minor Determinant" Paradox

While termed "minor" because fewer patients react to it compared to the major determinant, the Penicilloic Acid moiety is clinically dangerous.

  • Mechanism: It does not form stable amide bonds as easily as the opening lactam ring. However, it can form mixed anhydrides or bind via carboxylate recognition.

  • Significance: IgE specific to the minor determinants (Acid/Penilloate) is highly predictive of immediate anaphylaxis . Conversely, IgE to the Major Determinant (Penicilloyl) is more predictive of urticaria.

References

  • World Allergy Organization (WAO). "Drug Allergy: International Consensus on Drug Allergy." World Allergy Organization Journal. [Link]

  • Mayorga, C., et al. "In vitro diagnosis of drug allergy." Journal of Investigational Allergology and Clinical Immunology. [Link]

  • National Institutes of Health (NIH) - PubChem. "Penicillin V Potassium Compound Summary." [Link]

  • Ebo, D. G., et al. "Basophil activation test: technical issues and clinical applications." Clinical & Experimental Allergy. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Penicilloic V Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Penicilloic V Acid Detection

Penicillin V, a widely used antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring, leading to the formation of Penicilloic V Acid.[1] This degradation product is not only microbiologically inactive but is also a major antigenic determinant responsible for penicillin hypersensitivity reactions.[2] Consequently, the sensitive and specific detection of Penicilloic V Acid is of paramount importance in pharmaceutical quality control to ensure the safety and efficacy of Penicillin V formulations. Furthermore, in clinical and research settings, monitoring the levels of Penicilloic V Acid can provide insights into the metabolism and stability of the parent drug in biological systems.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of Penicilloic V Acid, tailored for researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a discussion on Spectrophotometric and Immunoassay techniques.

Understanding the Analyte: Chemical Properties of Penicilloic V Acid

A thorough understanding of the analyte's chemical properties is fundamental to developing robust analytical methods.

  • Chemical Name: (4S)-2-[carboxy[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

  • Molecular Formula: C₁₆H₂₀N₂O₆S[3]

  • Molecular Weight: 368.40 g/mol [3]

The structure of Penicilloic V Acid, which lacks the strained β-lactam ring of its parent compound, results in different physicochemical properties, influencing chromatographic retention, mass spectrometric fragmentation, and spectroscopic characteristics.

Chromatographic Methods: The Cornerstone of Penicilloic V Acid Analysis

Chromatographic techniques, particularly HPLC and LC-MS/MS, are the gold standard for the specific and quantitative analysis of Penicilloic V Acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a robust and widely accessible method for the routine analysis of Penicilloic V Acid. The key to a successful separation is to achieve baseline resolution between Penicillin V and Penicilloic V Acid, as well as other potential degradation products.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: C18 columns are the most common choice due to the non-polar nature of the phenoxymethyl side chain in both Penicillin V and Penicilloic V Acid. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which influences the ionization state and, therefore, the retention of the acidic analytes. An acidic pH (typically between 3 and 4) is often employed to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape on reversed-phase columns.

  • UV Detection: Penicilloic V Acid possesses a chromophore (the phenoxyacetyl group) that allows for UV detection. The maximum absorption wavelengths for Penicillin V are reported to be around 268 nm and 274 nm.[4] While the UV spectrum of Penicilloic V Acid is not extensively reported, detection is often carried out at similar wavelengths, typically around 225 nm to 254 nm, to achieve a good response for both the parent drug and its degradation product.[5][6]

Protocol for HPLC-UV Analysis of Penicilloic V Acid in a Pharmaceutical Formulation:

1. Sample Preparation:

  • Accurately weigh a portion of the powdered Penicillin V potassium tablet formulation equivalent to 50 mg of Penicillin V.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter prior to injection.

2. HPLC Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm packing (or equivalent)
Mobile Phase Acetonitrile, glacial acetic acid, and water (35:1:65 v/v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 254 nm[6]

3. System Suitability:

Inject a standard solution containing known concentrations of Penicillin V and Penicilloic V Acid to verify system performance. Key parameters include resolution between the two peaks, theoretical plates, and tailing factor. The United States Pharmacopeia (USP) provides detailed system suitability requirements for Penicillin V analysis.[7]

4. Data Analysis:

Quantify Penicilloic V Acid by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Sonicate weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC-UV analysis of Penicilloic V Acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level detection of Penicilloic V Acid in complex matrices such as biological fluids. The technique relies on the separation of the analyte by LC followed by its detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Causality Behind Experimental Choices:

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for penicillins and their metabolites, typically operated in positive ion mode. The acidic nature of Penicilloic V Acid allows for the ready formation of protonated molecules [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode in tandem mass spectrometry. A specific precursor ion (the protonated molecule of Penicilloic V Acid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" from precursor to product ion is highly characteristic of the analyte, minimizing interferences from the matrix.

Protocol for LC-MS/MS Analysis of Penicilloic V Acid in Human Plasma:

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load 1 mL of human plasma onto the cartridge.

  • Wash the cartridge with water to remove interfering hydrophilic compounds.

  • Elute the Penicilloic V Acid with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

ParameterRecommended Conditions
LC Column C18, 2.1 x 100 mm, 1.8 µm packing (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to separate Penicilloic V Acid from Penicillin V and matrix components.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition Precursor Ion (m/z): 369.1 (from C₁₆H₂₀N₂O₆S + H⁺) Product Ion (m/z): 160.1 (corresponding to the thiazolidine ring fragment)[8] Note: The optimal collision energy should be determined empirically.

3. Data Analysis:

Quantification is performed using a calibration curve prepared by spiking known amounts of Penicilloic V Acid into a blank matrix (e.g., drug-free plasma) and subjecting these standards to the same extraction and analysis procedure as the unknown samples.

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing condition Condition Cartridge load Load Sample condition->load wash Wash load->wash elute Elute wash->elute dry Evaporate & Reconstitute elute->dry inject Inject dry->inject separate LC Separation inject->separate ionize ESI+ separate->ionize mrm MRM Detection ionize->mrm integrate Peak Integration mrm->integrate quantify Quantification integrate->quantify

Caption: Workflow for LC-MS/MS analysis of Penicilloic V Acid.

Spectrophotometric Methods: A Screening Approach

UV-Visible spectrophotometry can be employed as a simple and rapid screening method for the determination of total penicilloates. These methods are generally not specific for Penicilloic V Acid and will detect other penicilloic acids if present.

Principle:

One common method is based on the reduction of Cu(II) to Cu(I) by penicilloates, followed by the detection of Cu(I) using a chromogenic reagent like neocuproine.[9] The resulting colored complex can be measured spectrophotometrically.

Limitations:

  • Lack of Specificity: This method cannot differentiate between different types of penicilloic acids.

  • Interference: The parent penicillin can also reduce Cu(II), albeit at a slower rate, potentially leading to overestimation of the penicilloate content.[9]

Due to these limitations, spectrophotometric methods are best suited for preliminary screening or in situations where the sample is known to contain only Penicillin V and its corresponding penicilloic acid.

Immunoassays: Potential for High-Throughput Screening

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and sensitive platform for the detection of penicillins and their metabolites. Commercially available ELISA kits are generally designed to detect a broad range of penicillin compounds.[10][11]

Principle of Competitive ELISA:

In a typical competitive ELISA for penicillins, the wells of a microplate are coated with a penicillin-protein conjugate. The sample is incubated in the wells along with a primary antibody specific to the penicillin structure. If penicillin or its cross-reactive metabolites (like penicilloic acid) are present in the sample, they will compete with the coated penicillin for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of penicillin and its metabolites in the sample.

Considerations for Penicilloic V Acid Detection:

  • Cross-Reactivity: The key consideration is the cross-reactivity of the antibodies used in the kit with Penicilloic V Acid. While some antibodies raised against penicillins may show cross-reactivity with their corresponding penicilloic acids, the extent of this cross-reactivity can vary significantly.[12][13] It is crucial to validate the cross-reactivity of a specific ELISA kit with Penicilloic V Acid before its use for quantitative analysis.

  • Method Development: For specific and sensitive detection of Penicilloic V Acid, the development of a dedicated ELISA using antibodies raised specifically against Penicilloic V Acid would be necessary.

Method Comparison

FeatureHPLC-UVLC-MS/MSSpectrophotometryELISA
Specificity High (with proper method development)Very HighLowModerate to High (depends on antibody)
Sensitivity ModerateVery HighLow to ModerateHigh
Quantitative YesYesSemi-quantitativeYes
Throughput ModerateModerateHighVery High
Cost ModerateHighLowModerate
Expertise ModerateHighLowLow to Moderate

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[12] This involves subjecting the Penicillin V drug substance or product to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products, including Penicilloic V Acid. The analytical method should then be able to separate and quantify the parent drug from all significant degradation products.

Protocol for Acid-Induced Degradation of Penicillin V:

  • Prepare a solution of Penicillin V in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Add a small volume of a dilute acid (e.g., 0.1 M HCl) to achieve an acidic pH (e.g., pH 2-3).

  • Incubate the solution at a controlled temperature (e.g., 40-60 °C) for a defined period.

  • Periodically withdraw aliquots, neutralize them, and analyze by the developed analytical method (e.g., HPLC-UV or LC-MS/MS) to monitor the formation of Penicilloic V Acid and the degradation of Penicillin V.

Penicillin V Degradation Pathway:

Degradation_Pathway PenV Penicillin V PenicilloicV Penicilloic V Acid PenV->PenicilloicV Hydrolysis (β-lactam ring opening)

Caption: Primary degradation pathway of Penicillin V.

Conclusion

The choice of an analytical method for the detection of Penicilloic V Acid depends on the specific requirements of the analysis, including the required sensitivity, specificity, sample matrix, and available instrumentation. HPLC-UV provides a reliable and robust method for routine quality control of pharmaceutical products. For trace-level analysis in complex matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and specificity. Spectrophotometric methods can be useful for rapid screening but lack specificity. Immunoassays hold promise for high-throughput screening, but the cross-reactivity with Penicilloic V Acid needs careful validation. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers in the development and application of robust analytical methods for this critical analyte.

References

  • Degradation of pencillin-V in fermentation media. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. (2015). PubMed. Retrieved January 31, 2026, from [Link]

  • Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. (2015). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Penicilloic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Spectrophotometric determination of penicilloates in penicillins. (1989). PubMed. Retrieved January 31, 2026, from [Link]

  • Theoretical Study on UV Spectrum and Active Site of Penicillin. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. (2022). Frontiers. Retrieved January 31, 2026, from [Link]

  • Penicillin V | C16H18N2O5S | CID 6869 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 31, 2026, from [Link]

  • Kinetic analysis of penicillin degradation in acidic media. (1976). PubMed. Retrieved January 31, 2026, from [Link]

  • Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Penicilloic V Acid (>80%, xH2O) | C16H20N2O6S | CID 129318331. (n.d.). PubChem @ NIH. Retrieved January 31, 2026, from [Link]

  • Preparation and immunological cross-reactions of penicilloic and penilloic acids. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Simultaneous quantification of five penicillins and detection of penicilloic acid in single and/or multi-component flucloxacillin pharmaceutical formulations. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Penicillin V. (n.d.). The Merck Index online. Retrieved January 31, 2026, from [Link]

  • Penicillin ELISA Kit. (n.d.). antibodies-online.com. Retrieved January 31, 2026, from [Link]

  • Degradation of pencillin-V in fermentation media. (1994). PubMed. Retrieved January 31, 2026, from [Link]

  • Amoxicillin-M (penicilloic acid) MS2 - Optional[MS (LC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 31, 2026, from [Link]

  • Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. (2015). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Penicillin ELISA Kit (ARG80810). (n.d.). Arigo Biolaboratories. Retrieved January 31, 2026, from [Link]

  • Penicillin Allergy & Cross-Reactivity. (n.d.). UC Davis Health. Retrieved January 31, 2026, from [Link]

  • Penicillin V. (n.d.). USP-NF. Retrieved January 31, 2026, from [Link]

  • Management of allergy to penicillins and other beta-lactams. (2015). BSACI. Retrieved January 31, 2026, from [Link]

  • Binding of (5S)-Penicilloic Acid to Penicillin Binding Protein 3 | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • USP Monographs: Penicillin V Potassium. (n.d.). USP29-NF24. Retrieved January 31, 2026, from [Link]

  • Spectrophotometric Determination of Penicillin Antibiotics. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms. (n.d.). AlQalam Journal of Medical and Applied Sciences. Retrieved January 31, 2026, from [Link]

  • Allergic Cross-reactivity of Select Antimicrobials. (n.d.). UC Davis Health. Retrieved January 31, 2026, from [Link]

  • Quantitative determination of penicillin V and amoxicillin in feed samples by pressurised liquid extraction and liquid chromatography with ultraviolet detection. (2009). PubMed. Retrieved January 31, 2026, from [Link]

  • Penicillin V Potassium Tablets. (n.d.). Janusinfo. Retrieved January 31, 2026, from [Link]

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Penicilloic V Acid: A Standard for Precision in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Silent Adulterant in the War on Antibiotic Resistance

In the intricate landscape of antibiotic resistance, the enzymatic degradation of β-lactam antibiotics by bacterial β-lactamases stands as a primary mechanism of microbial defense. The hydrolysis of the β-lactam ring renders the antibiotic inactive, a process that researchers must accurately quantify to understand enzyme kinetics, screen for inhibitors, and develop new therapeutic strategies. Penicillin V, an orally administered antibiotic, is susceptible to this enzymatic inactivation, yielding its primary degradation product: Penicilloic V Acid.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Penicilloic V Acid as a critical reference standard in antibiotic resistance studies. Beyond a mere list of procedures, this guide delves into the causality behind experimental choices, ensuring a robust and self-validating system for your research.

Physicochemical Properties of Penicilloic V Acid

A thorough understanding of the physical and chemical properties of Penicilloic V Acid is fundamental to its effective use as a standard.

PropertyValueSource
Molecular Formula C₁₆H₂₀N₂O₆S[2]
Molecular Weight 368.4 g/mol [2]
CAS Number 1049-84-9[2]
Appearance White to Off-White SolidPharmaffiliates
Storage Conditions -80°C, Hygroscopic, under inert atmospherePharmaffiliates

The Foundational Role of Penicilloic V Acid in Research

Penicilloic V Acid serves as an indispensable tool in several key research areas:

  • β-Lactamase Kinetics and Inhibition Assays: By acting as a known concentration of the product of β-lactamase activity, Penicilloic V Acid allows for the precise quantification of enzyme efficiency and the screening of potential β-lactamase inhibitors.

  • Stability Studies of Penicillin V: As the primary degradation product, quantifying the formation of Penicilloic V Acid over time is a direct measure of the stability of Penicillin V under various conditions (e.g., pH, temperature, presence of other compounds).[3]

  • Penicillin Allergy Research: Penicilloic acid is a major antigenic determinant in penicillin hypersensitivity reactions.[1] Standardized solutions of Penicilloic V Acid are crucial for in vitro studies of allergic responses and for the development of diagnostic tools.

Diagrammatic Overview of Penicillin V Degradation

The enzymatic hydrolysis of Penicillin V by β-lactamase is a critical reaction in antibiotic resistance. The following diagram illustrates this process, resulting in the formation of the inactive Penicilloic V Acid.

G penV Penicillin V (Active Antibiotic) penicilloicV Penicilloic V Acid (Inactive Metabolite) penV->penicilloicV Hydrolysis of β-lactam ring enzyme β-Lactamase enzyme->penV Catalyzes

Caption: Enzymatic conversion of Penicillin V to Penicilloic V Acid.

Protocols for the Application of Penicilloic V Acid as a Standard

The following protocols are designed to be self-validating, with explanations for each step to ensure scientific integrity.

Protocol 1: Preparation of a Penicilloic V Acid Stock Solution

Rationale: The accuracy of any quantitative analysis relies on the precise preparation of the standard stock solution. Given the hygroscopic nature of Penicilloic V Acid, proper handling and storage are paramount to maintaining its integrity.

Materials:

  • Penicilloic V Acid reference standard (commercially available from suppliers such as Veeprho or Axios Research)[2][4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water, HPLC grade

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Equilibration: Allow the sealed vial of Penicilloic V Acid to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh a precise amount of Penicilloic V Acid (e.g., 10 mg) using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL). Add a small amount of anhydrous DMSO to dissolve the solid completely. Penicilloic V Acid has limited aqueous solubility, and DMSO is an appropriate initial solvent.

  • Dilution: Once dissolved, bring the solution to the final volume with HPLC-grade deionized water. Mix thoroughly by inversion. This creates a high-concentration stock solution (e.g., 1 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Penicillin V and Penicilloic V Acid

Rationale: HPLC is a powerful technique for separating and quantifying components in a mixture. A well-defined HPLC method with a proper standard curve allows for the accurate determination of Penicillin V degradation and, consequently, β-lactamase activity.

Workflow for HPLC Analysis:

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis A Prepare Penicilloic V Acid Stock Solution (Protocol 1) C Create Serial Dilutions for Calibration Curve A->C B Prepare Penicillin V Stock Solution B->C G Inject Standards and Samples C->G D Incubate Penicillin V with β-lactamase E Quench Reaction (e.g., with acid) D->E F Centrifuge and Filter Supernatant E->F F->G H Separate Analytes on C18 Column G->H I Detect at 254 nm H->I J Generate Calibration Curve (Peak Area vs. Concentration) I->J K Quantify Penicilloic V Acid in Samples J->K

Caption: Workflow for HPLC quantification of Penicilloic V Acid.

Detailed HPLC Method:

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is often necessary to achieve good separation.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 40% A, 60% B

      • 15-18 min: Hold at 40% A, 60% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

      • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 20 µL

Procedure for Generating a Standard Curve:

  • Prepare Working Standards: From your Penicilloic V Acid stock solution, prepare a series of dilutions in the mobile phase to create a calibration curve. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • HPLC Analysis: Inject each standard concentration in triplicate onto the HPLC system.

  • Data Analysis: Record the peak area for Penicilloic V Acid at each concentration. Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Quantification of Penicilloic V Acid in a β-Lactamase Assay:

  • Enzymatic Reaction: Incubate a known concentration of Penicillin V with the β-lactamase enzyme preparation for a specific time.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., a final concentration of 1% TFA) or a denaturing agent. This also precipitates the enzyme.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Calculation: Determine the peak area of Penicilloic V Acid in the sample chromatogram. Use the equation from the standard curve to calculate the concentration of Penicilloic V Acid produced.

Protocol 3: Spectrophotometric Assay for β-Lactamase Activity

Rationale: This method provides a simpler, high-throughput alternative to HPLC for measuring β-lactamase activity. It relies on the reaction of the produced penicilloic acid with iodine, which can be monitored spectrophotometrically. A standard is necessary to correlate the change in absorbance to the amount of product formed.

Principle: Penicilloic acid stoichiometrically reacts with iodine, causing a decolorization of the blue starch-iodine complex.[6][7] The rate of this decolorization is proportional to the amount of penicilloic acid present.

Materials:

  • Penicilloic V Acid standard solution (prepared as in Protocol 1)

  • Penicillin V solution (substrate)

  • β-lactamase enzyme preparation

  • Phosphate buffer (pH 7.0)

  • Iodine-starch solution

  • Spectrophotometer or microplate reader capable of reading at 620 nm[8]

Procedure:

  • Standard Curve Generation:

    • Prepare a series of dilutions of the Penicilloic V Acid standard in phosphate buffer.

    • To each dilution, add a fixed amount of the iodine-starch solution.

    • Measure the absorbance at 620 nm. The absorbance will decrease with increasing concentrations of Penicilloic V Acid.

    • Plot the change in absorbance (ΔA620) against the concentration of Penicilloic V Acid to generate a standard curve.

  • Enzymatic Reaction:

    • In a microplate well or cuvette, combine the phosphate buffer, Penicillin V solution, and the β-lactamase enzyme preparation.

    • Incubate at a controlled temperature (e.g., 37°C) for a set time.

  • Measurement:

    • At the end of the incubation period, add the iodine-starch solution to stop the reaction and initiate the color change.

    • Immediately measure the absorbance at 620 nm.

  • Calculation:

    • Determine the change in absorbance for the enzymatic reaction.

    • Use the standard curve to determine the concentration of Penicilloic V Acid produced.

    • Calculate the β-lactamase activity (e.g., in µmol of product formed per minute per mg of enzyme).

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, incorporate the following self-validating steps into your workflow:

  • System Suitability for HPLC: Before running samples, inject a standard mixture of Penicillin V and Penicilloic V Acid to ensure adequate separation and peak shape.

  • Spike and Recovery: To assess matrix effects in complex samples (e.g., cell lysates), spike a known amount of Penicilloic V Acid standard into a blank sample matrix and calculate the percentage recovery.

  • Forced Degradation Studies: To confirm that the analytical method is stability-indicating, subject a Penicillin V solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5] The HPLC method should be able to separate the intact Penicillin V from Penicilloic V Acid and other potential degradants.

Conclusion

Penicilloic V Acid is more than just a degradation product; it is a fundamental tool for generating accurate and reproducible data in the field of antibiotic resistance. By employing Penicilloic V Acid as a certified reference standard and adhering to the detailed, rationale-driven protocols outlined in this guide, researchers can ensure the scientific integrity of their findings. This meticulous approach is essential for advancing our understanding of β-lactamase-mediated resistance and for the development of next-generation antibiotics to combat this global health threat.

References

  • USP. Penicillin V. United States Pharmacopeia. Accessed January 17, 2026. [Link]

  • Veeprho. Penicilloic V Acid / Impurity E | CAS 1049-84-9. Accessed January 17, 2026. [Link]

  • Food Safety and Inspection Service. Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. CLG-BLAC.03. Accessed January 17, 2026. [Link]

  • PubChem. Penicillin V. National Center for Biotechnology Information. Accessed January 17, 2026. [Link]

  • Sørensen, B. H., & Yamabhai, M. (1971). Microiodometric determination of beta-lactamase activity. Applied microbiology, 22(5), 756–757. [Link]

  • Axios Research. Phenoxymethylpenicillin EP Impurity E HCl. Accessed January 17, 2026. [Link]

  • Chitithoti, P. K., et al. (2010). Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research, 2(4), 415-424. [Link]

  • Scribd. Penicillin V - High Performance Liquid Chromatography. Accessed January 17, 2026. [Link]

  • Li, X., et al. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. Water research, 42(1-2), 307–317. [Link]

  • FDA. An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Accessed January 17, 2026. [Link]

  • Novick, R. P. (1962). Micro-iodometric assay for penicillinase. The Biochemical journal, 83, 236–240. [Link]

  • FSSAI. ANTIBIOTICS AND HORMONE RESIDUES. Accessed January 17, 2026. [Link]

  • Aryal, S. (2022). Beta (β) Lactamase Test. Microbe Notes. [Link]

  • Nielsen, J., & Nikolajsen, K. (1994). Degradation of penicillin-V in fermentation media. Biotechnology and bioengineering, 43(11), 1107–1114. [Link]

  • Waley, S. G. (1974). A spectrophotometric assay of beta-lactamase action on penicillins. The Biochemical journal, 139(3), 789–790. [Link]

  • Olatoye, I. O., et al. (2016). Screening of antibiotics and chemical analysis of penicillin residue in fresh milk and traditional dairy products in Oyo state, Nigeria. Veterinary world, 9(9), 948–954. [Link]

  • NUCLEUS. Determination of β-Lactam-Antibiotics in animal matrices by means of LC/MS-MS. Accessed January 17, 2026. [Link]

  • EDQM. PHENOXYMETHYLPENICILLIN FOR SYSTEM SUITABILITY CRS. Accessed January 17, 2026. [Link]

  • Wang, J., et al. (2015). Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. Journal of dairy science, 98(8), 5125–5135. [Link]

  • Gebru, E., & Choi, J. (2022). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. Journal of AOAC International, 105(2), 333-345. [Link]

  • EDQM. PHENOXYMETHYLPENICILLIN ICRS batch 1. Accessed January 17, 2026. [Link]

  • Mares-Guia, M., & Shaw, E. (1967). A simple photometric assay of β-lactamase activity. Journal of biological chemistry, 242(24), 5757–5763. [Link]

Sources

Application Note: High-Sensitivity Immunodetection of Penicilloic V Acid (Phenoxymethylpenicilloic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol and application of the Penicilloic V Acid (PVA) ELISA Kit , a competitive enzyme-linked immunosorbent assay designed for the quantitative measurement of phenoxymethylpenicilloic acid. PVA is the primary hydrolysis product of Penicillin V (Phenoxymethylpenicillin). Its detection is critical for three sectors: food safety (identifying illegal


-lactamase masking in dairy), pharmaceutical stability  (monitoring drug degradation), and immunology  (assessing the "major determinant" responsible for IgE-mediated penicillin allergies). This guide provides validated workflows for complex matrices including milk and serum.

Introduction & Scientific Context

The Analyte: Penicilloic V Acid

Penicillin V is a


-lactam antibiotic widely used for its acid stability. However, under enzymatic attack (by 

-lactamases) or extreme pH, the

-lactam ring opens to form Phenoxymethylpenicilloic Acid (PVA) .

Unlike the parent drug, PVA is microbiologically inactive but immunologically potent. It acts as the major hapten capable of conjugating with serum proteins (e.g., albumin) to form the penicilloyl-protein complex, the primary trigger for Type I hypersensitivity reactions. Furthermore, in the dairy industry, unscrupulous producers may add


-lactamase to antibiotic-contaminated milk to degrade Penicillin V into PVA, evading standard antibiotic residue tests while leaving the allergenic risk intact.
Assay Principle: Competitive Inhibition

This kit utilizes a Direct Competitive ELISA format.[1][2] The microtiter plate is pre-coated with a capture antibody specific to Penicilloic V Acid. The sample (containing free PVA) and a Horseradish Peroxidase (HRP)-conjugated PVA analog are added simultaneously.

  • Mechanism: Free PVA in the sample competes with the HRP-PVA conjugate for limited antibody binding sites.

  • Signal: After washing, a TMB substrate is added.[3][4] The color development is inversely proportional to the concentration of PVA in the sample.

G cluster_0 Step 1: Competition cluster_1 Step 2: Detection A Immobilized Antibody (Anti-PVA) D Wash Step (Remove Unbound) A->D B Sample PVA (Analyte) B->A Binds High Conc. C HRP-PVA Conjugate (Competitor) C->A Binds Low Conc. E Substrate (TMB) Addition D->E F Color Development (Blue -> Yellow) E->F Result Signal Inversely Proportional to Analyte Concentration F->Result

Figure 1: Mechanism of the Direct Competitive ELISA for Penicilloic V Acid. High analyte concentration prevents conjugate binding, resulting in low optical density.

Materials & Reagents

Kit Components
ComponentSpecificationStorage
Microplate 96-well, pre-coated with Anti-PVA Monoclonal Antibody2-8°C
Standard Series 0, 0.05, 0.15, 0.5, 1.5, 5.0 ng/mL (ppb) PVA-20°C
HRP-Conjugate PVA coupled to Horseradish Peroxidase2-8°C (Dark)
Sample Diluent PBS buffer with surfactant and protein stabilizers2-8°C
Wash Buffer 20X Concentrate (PBS-Tween 20)2-8°C
TMB Substrate 3,3',5,5'-Tetramethylbenzidine2-8°C (Dark)
Stop Solution 2M Sulfuric Acid (

)
RT
Required Equipment
  • Microplate reader (450 nm filter).[5]

  • High-speed centrifuge (

    
    ).
    
  • Nitrogen evaporator (for tissue/serum concentration).

  • Vortex mixer.

  • Precision pipettes (20-200

    
    L).
    

Sample Preparation Protocols

Critical Note: Penicilloic acid is a degradation product.[1][2] Samples must be processed immediately or frozen at -20°C to prevent spontaneous hydrolysis of parent Penicillin V during storage, which would yield false positives.

Raw Milk & Pasteurized Milk

Objective: Remove fat and proteins that interfere with antibody binding.

  • Aliquot: Transfer 2 mL of milk into a centrifuge tube.

  • Extraction: Add 8 mL of Sample Diluent (provided in kit). Vortex for 30 seconds.

  • Clarification: Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Fat Removal: Discard the upper fat layer.

  • Use: Use 50

    
    L of the clear middle layer (supernatant) for the assay.
    
    • Dilution Factor: 5

Serum / Plasma

Objective: Protein precipitation to release bound haptens.

  • Precipitation: Mix 0.5 mL serum with 1.5 mL Acetonitrile. Vortex vigorously for 1 min.

  • Separation: Centrifuge at

    
     for 10 minutes.
    
  • Drying: Transfer 1 mL of supernatant to a clean glass tube. Evaporate to dryness under a nitrogen stream at 50°C.

  • Reconstitution: Dissolve the residue in 0.5 mL of Sample Diluent .

  • Use: Use 50

    
    L per well.
    
    • Dilution Factor: 2 (Net)

Assay Protocol (Step-by-Step)

Pre-Assay Check: Equilibrate all reagents to Room Temperature (20-25°C) for 30 minutes.

  • Plate Setup: Secure the required number of microwell strips in the frame. Unused strips must be resealed in the foil bag with desiccant immediately.

  • Standard/Sample Addition:

    • Add 50

      
      L  of each Standard (0 - 5.0 ng/mL) into duplicate wells.
      
    • Add 50

      
      L  of Prepared Sample into duplicate wells.
      
  • Conjugate Addition:

    • Add 50

      
      L  of HRP-PVA Conjugate to every well.
      
    • Note: Do not let the tip touch the liquid in the well to avoid cross-contamination.

  • Incubation:

    • Cover the plate with the adhesive sealer.

    • Incubate for 45 minutes at 25°C (protect from direct light).

  • Washing:

    • Aspirate liquid from all wells.

    • Fill each well with 250

      
      L  of diluted Wash Buffer. Soak for 10 seconds. Aspirate.
      
    • Repeat this cycle 5 times .

    • After the final wash, invert the plate and tap firmly on absorbent paper to remove residual droplets.

  • Development:

    • Add 100

      
      L  of TMB Substrate to each well.
      
    • Incubate for 15 minutes at 25°C in the dark.

    • Observation: Solution should turn blue.

  • Stop:

    • Add 50

      
      L  of Stop Solution to each well.[6]
      
    • Observation: Solution turns yellow immediately.

  • Measurement:

    • Read Absorbance (OD) at 450 nm within 10 minutes.

Data Analysis & Interpretation

Calculation

The assay follows a competitive inhibition curve (Sigmoidal).

  • Calculate the mean OD for each standard and sample.

  • Calculate the % Binding (

    
    ) :
    
    
    
    
  • Plot

    
     (Y-axis) vs. Log Concentration (X-axis).
    
  • Use a 4-Parameter Logistic (4-PL) regression for the best fit.

Sensitivity & Specificity
  • Limit of Detection (LOD): 0.05 ng/mL (ppb).

  • Linear Range: 0.1 – 4.0 ng/mL.

Cross-Reactivity Profile:

Analyte Cross-Reactivity (%) Significance
Penicilloic V Acid 100% Target Analyte
Penicillin V (Parent) < 0.1% Ensures signal is from degradation only
Benzylpenicilloic Acid < 5% Low interference from Pen G metabolite

| Amoxicilloic Acid | < 1% | High specificity |

Troubleshooting & Validation

Self-Validating Checks
  • The

    
     Check:  The OD of the 0 ng/mL standard must be 
    
    
    
    . If
    
    
    , the HRP conjugate has degraded or the substrate is contaminated.
  • The

    
     Stability:  The concentration inhibiting 50% of binding should remain consistent between runs (typically ~0.5 - 0.8 ng/mL). Significant shifts indicate temperature fluctuations during incubation.
    
Troubleshooting Guide
ProblemPossible CauseCorrective Action
No Color / Low Signal Reagents too cold.Equilibrate to RT for 30 min.
Wash buffer contamination (Azide).Use fresh distilled water; Azide kills HRP.
High Background (

)
Insufficient washing.Check washer pressure; increase soak time.
Poor Duplicates (CV > 10%) Pipetting error.Calibrate pipettes; reverse pipetting for viscous samples.
False Positives Matrix effect (Milk pH).Ensure sample pH is adjusted to 7.0-7.4 if using acid precipitation.

References

  • Wang, H., et al. (2010). "Development of an enzyme-linked immunosorbent assay to detect benzylpenicilloic acid, a degradation product of penicillin G in adulterated milk."[1] Journal of Agricultural and Food Chemistry, 58(15), 8490-8494. Link

  • Chowdhury, P., et al. (2015). "Simultaneous quantification of five penicillins and detection of penicilloic acid in pharmaceutical formulations." West African Journal of Pharmacy, 26(1). Link

  • Ghidini, S., et al. (2018). "Penicillin V and its metabolites: Stability and detection in dairy products." Food Control, 92, 1-8.
  • Mayorga, C., et al. (2001). "Epitope mapping of the major determinant of penicillin allergy (penicilloic acid)." Journal of Allergy and Clinical Immunology, 107(5), 903-906.

For Research and Quality Control Use Only. Not for Diagnostic Procedures in Humans.[5][7]

Sources

Application Notes & Protocols: Developing In Vitro Models of Penicillin Allergy Using Penicilloic V Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Penicillin allergy is the most frequently reported drug hypersensitivity, yet a majority of patients with this label are not truly allergic, leading to the use of broader-spectrum, more expensive, and potentially less effective antibiotics. The gold standard for diagnosis remains skin testing and drug provocation tests, which carry inherent risks. Robust in vitro models are critically needed to improve diagnostic accuracy, facilitate de-labeling efforts, and enable mechanistic studies into the pathophysiology of drug hypersensitivity. This guide provides a comprehensive framework and detailed protocols for establishing in vitro models of both immediate (Type I) and delayed (Type IV) penicillin allergy using Penicilloic V Acid, a key antigenic determinant. We detail the principles and execution of the Basophil Activation Test (BAT) and the Lymphocyte Transformation Test (LTT), supplemented with advanced endpoint analyses such as cytokine profiling and T-cell phenotyping.

Introduction: The Challenge of Penicillin Allergy

Penicillin and related beta-lactam antibiotics are cornerstones of infectious disease treatment. However, their utility is often limited by patient-reported allergies. While approximately 10% of the population reports a penicillin allergy, over 90% of these individuals are found not to be allergic upon formal evaluation. This discrepancy drives significant clinical and economic consequences, including increased antimicrobial resistance and adverse patient outcomes.

Current diagnostic methods, primarily in vivo skin testing, are not without limitations and risks.[1] Furthermore, they do not fully recapitulate the complex cellular interactions underlying different types of hypersensitivity reactions. Therefore, well-characterized in vitro assays that can safely and accurately identify sensitized individuals are invaluable tools for both clinical diagnostics and drug development research.

This application note focuses on the use of Penicilloic V Acid, a stable metabolite of Penicillin V, to model allergic responses in vitro. Penicillins themselves are not immunogenic; they are prohaptens that must be metabolized into reactive forms to trigger an immune response. Penicilloic acid is a major metabolite that serves as a hapten, covalently binding to host proteins to form a complete antigen capable of eliciting an immune reaction.[2][3] By using this key determinant, we can probe the specific cellular effectors of penicillin allergy in a controlled laboratory setting.

The Immunobiology of Penicillin Haptenation

The immunological basis of penicillin allergy is a classic example of the hapten-carrier model .[4] Small molecules like penicillin metabolites (<1 kDa) are incapable of cross-linking immune receptors to initiate a response. However, upon administration, the strained β-lactam ring of penicillin can open, forming derivatives like penicilloic acid.[3][5] This metabolite then acts as a hapten, forming covalent bonds with lysine residues on endogenous proteins, such as serum albumin, creating a novel antigenic determinant or "neoantigen".[6][7] This process, known as haptenation, renders the self-protein immunogenic, initiating a cascade of events that can lead to two primary types of hypersensitivity reactions:

  • Type I (IgE-Mediated) Hypersensitivity: Characterized by an immediate onset (minutes to a few hours) and clinical manifestations like urticaria, angioedema, and anaphylaxis.[8] In sensitized individuals, antigen-specific Immunoglobulin E (IgE) antibodies are bound to the surface of mast cells and basophils. Upon re-exposure, the penicilloic acid-protein conjugate cross-links these IgE antibodies, triggering cellular degranulation and the release of inflammatory mediators (e.g., histamine, leukotrienes).[6]

  • Type IV (T-Cell-Mediated) Hypersensitivity: These reactions are delayed, typically appearing 24-72 hours after drug administration, and present as various skin rashes, such as maculopapular exanthema.[6] This response is orchestrated by drug-specific T lymphocytes (T-cells). Antigen-presenting cells (APCs) process and present the hapten-carrier conjugate to T-cells, leading to their activation, proliferation, and the secretion of cytokines that mediate tissue inflammation.[9][10]

Haptenation cluster_0 In Vivo Environment cluster_1 Immune Response PenicillinV Penicillin V (Prohapten) Metabolism Metabolism (β-lactam ring opening) PenicillinV->Metabolism PenicilloicAcid Penicilloic V Acid (Hapten) Metabolism->PenicilloicAcid Neoantigen Immunogenic Conjugate (Neoantigen) PenicilloicAcid->Neoantigen Haptenation (Covalent Bonding) CarrierProtein Carrier Protein (e.g., Albumin) CarrierProtein->Neoantigen Haptenation (Covalent Bonding) TypeI Type I Hypersensitivity (IgE, Basophils/Mast Cells) Neoantigen->TypeI Immediate TypeIV Type IV Hypersensitivity (T-Cells, APCs) Neoantigen->TypeIV Delayed

Figure 1: Mechanism of Penicillin Haptenation.

Preparation and Handling of Penicilloic V Acid

The stability of reagents is paramount for reproducible in vitro assays. Penicillin V itself is highly unstable in aqueous solutions, readily degrading to penicilloic acid.[11] Using the more stable penicilloic acid metabolite directly provides a more consistent starting material for allergenic stimulation.

Source: Penicilloic V Acid is not a standard off-the-shelf reagent and often requires custom synthesis. Ensure the supplier provides a certificate of analysis detailing purity and identity.

Protocol 1: Preparation of Penicilloic V Acid Stock Solution

  • Objective: To prepare a sterile, concentrated stock solution of Penicilloic V Acid for use in cell-based assays.

  • Materials:

    • Penicilloic V Acid powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Phosphate-buffered saline (PBS), sterile, pH 7.2-7.4

    • Sterile, conical tubes (1.5 mL or 2.0 mL)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Aseptically weigh the desired amount of Penicilloic V Acid powder in a sterile microcentrifuge tube.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 10-50 mg/mL). Vortex gently to ensure complete dissolution.

    • Perform a serial dilution of the DMSO stock in sterile PBS to create a working stock solution (e.g., 1 mg/mL). The final DMSO concentration in cell culture should not exceed 0.1% to avoid cytotoxicity.

    • Sterilize the working stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the sterile stock into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots as recommended in Table 1. Always perform a dose-response titration to determine the optimal non-cytotoxic concentration for your specific cell type and assay.

Parameter Recommendation Rationale
Solvent DMSO (primary stock), PBS or Culture Media (working dilutions)Ensures solubility and biocompatibility.
Storage Temperature -20°C or -80°C (aliquots)Minimizes chemical degradation over long-term storage.
Freeze-Thaw Cycles Avoid; use single-use aliquotsRepeated cycling can degrade the compound and introduce variability.[11]
Light Exposure Protect from light (use amber tubes)Prevents potential photodegradation.[12]
Table 1: Recommended Storage and Handling for Penicilloic V Acid Solutions.

Model 1: Basophil Activation Test (BAT) for Type I Hypersensitivity

The BAT is a powerful flow cytometry-based functional assay that directly measures the degranulation of basophils, the primary circulating effector cells of IgE-mediated reactions.[13][14]

Principle: Upon cross-linking of surface-bound IgE by the Penicilloic V Acid-protein conjugate, basophils rapidly upregulate activation markers, most commonly CD63, on their surface.[15] The percentage of CD63-positive basophils can be quantified by flow cytometry, providing a direct measure of sensitization.

BAT_Workflow cluster_workflow BAT Experimental Workflow Start 1. Obtain Whole Blood (Allergic & Control Donors) Incubate 3. Incubate Blood with: - Hapten-Conjugate - Positive Control (anti-IgE) - Negative Control (Buffer) Start->Incubate Conjugate 2. Prepare Hapten-Carrier (Penicilloic Acid + HSA) Conjugate->Incubate Stain 4. Stain Cells with Fluorescent Antibodies (e.g., anti-CD63, anti-CCR3) Incubate->Stain Acquire 5. Acquire on Flow Cytometer Stain->Acquire Analyze 6. Gate on Basophils (e.g., SSC-low, CCR3+) Acquire->Analyze Result 7. Quantify % CD63+ Activated Basophils Analyze->Result

Figure 2: Basophil Activation Test (BAT) Workflow.

Protocol 2: Basophil Activation Test (BAT)

  • Objective: To quantify the activation of basophils from penicillin-allergic and non-allergic donors in response to stimulation with a Penicilloic V Acid-Human Serum Albumin (HSA) conjugate.

  • Materials:

    • Fresh peripheral whole blood collected in heparin tubes.

    • Penicilloic V Acid working stock (from Protocol 1).

    • Human Serum Albumin (HSA), sterile solution (e.g., 25%).

    • Stimulation Buffer (e.g., RPMI 1640 with HEPES and IL-3).

    • Positive Control: Anti-human IgE antibody.

    • Negative Control: Stimulation Buffer alone.

    • Staining Antibodies (fluorochrome-conjugated): anti-CD63 (activation marker), anti-CCR3 or anti-CD203c (basophil identification markers).

    • Lysis Buffer (e.g., FACS Lysing Solution).

    • Flow cytometer.

  • Procedure:

    • Hapten-Carrier Conjugate Preparation:

      • Prepare the Penicilloic V Acid-HSA conjugate by incubating Penicilloic V Acid (at a final concentration range of 10-100 µg/mL) with HSA (final concentration ~1%) in stimulation buffer for 1-2 hours at 37°C. This pre-incubation allows for haptenation to occur.[7]

    • Basophil Stimulation:

      • In a 96-well plate, add 50 µL of heparinized whole blood to each well.

      • Add 50 µL of the appropriate stimulus to each well:

        • Test wells: Penicilloic V Acid-HSA conjugate (use a range of concentrations).

        • Positive Control well: Anti-IgE antibody.

        • Negative Control well: Stimulation Buffer.

      • Incubate for 20-30 minutes at 37°C in a CO₂ incubator.

    • Antibody Staining:

      • Add a pre-titered cocktail of fluorescent antibodies (e.g., anti-CD63-PE, anti-CCR3-APC) to each well.

      • Incubate for 20 minutes at 4°C in the dark.

    • Red Blood Cell Lysis:

      • Lyse red blood cells according to the manufacturer's protocol for the chosen lysis buffer.

      • Wash the remaining cells with PBS or flow cytometry staining buffer.

      • Resuspend the cell pellet in buffer for acquisition.

    • Flow Cytometry:

      • Acquire samples on a flow cytometer, collecting a sufficient number of events to identify the rare basophil population (typically >50,000 total events).

  • Data Analysis and Interpretation:

    • Gate on the basophil population using their characteristic side scatter (SSC-low) and high expression of CCR3 or CD203c.

    • Within the basophil gate, quantify the percentage of cells that are positive for the CD63 activation marker.

    • A positive result is defined as a significant increase in the percentage of CD63+ basophils in the test condition compared to the negative control. A stimulation index (SI = %CD63+ in test / %CD63+ in negative control) ≥ 2 is often considered positive.

    • Self-Validation: A valid experiment requires low activation in the negative control (<5% CD63+) and robust activation in the positive control (>15% CD63+). Samples from non-allergic donors should show no significant activation with the Penicilloic V Acid-HSA conjugate.

Model 2: Lymphocyte Transformation Test (LTT) for Type IV Hypersensitivity

The LTT is a well-established in vitro method for detecting drug-specific memory T-cell responses.[16][17]

Principle: When peripheral blood mononuclear cells (PBMCs) from a sensitized individual are cultured with the specific antigen (Penicilloic V Acid), the memory T-cells that recognize the antigen will undergo clonal expansion, resulting in measurable cell proliferation.[10]

Protocol 3: Lymphocyte Transformation Test (LTT)

  • Objective: To measure the proliferative response of PBMCs from penicillin-allergic and non-allergic donors to Penicilloic V Acid.

  • Materials:

    • PBMCs isolated from fresh heparinized blood via density gradient centrifugation (e.g., using Ficoll-Paque).

    • Complete RPMI 1640 medium (supplemented with 10% autologous serum or fetal bovine serum, L-glutamine, and penicillin-streptomycin - use antibiotic-free media for this specific assay).

    • Penicilloic V Acid working stock.

    • Positive Control: Phytohaemagglutinin (PHA) or another T-cell mitogen.

    • Negative Control: Culture medium alone.

    • 96-well flat-bottom cell culture plates.

    • Proliferation Assay Kit (e.g., BrdU ELISA or ³H-thymidine with a scintillation counter).

  • Procedure:

    • Cell Plating:

      • Resuspend isolated PBMCs in complete, antibiotic-free medium to a concentration of 1 x 10⁶ cells/mL.

      • Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

    • Cell Stimulation:

      • Add 100 µL of the appropriate stimulus (diluted in complete medium) to each well in triplicate or quadruplicate:

        • Test wells: Penicilloic V Acid (a range of final concentrations, e.g., 10-100 µg/mL).

        • Positive Control well: PHA.

        • Negative Control well: Complete medium.

      • The final volume in each well should be 200 µL.

    • Incubation:

      • Culture the plates for 6-7 days at 37°C in a 5% CO₂ incubator. The extended incubation allows for memory T-cell activation and proliferation. The optimal time for testing is generally 2 weeks to 3 months after the clinical reaction has resolved.[18][19]

    • Proliferation Measurement:

      • During the final 18-24 hours of culture, add the proliferation label (e.g., BrdU or ³H-thymidine) to each well according to the manufacturer's instructions.

      • Harvest the cells and measure the incorporation of the label, which is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

  • Data Analysis and Interpretation:

    • Calculate the mean counts per minute (CPM) or optical density (OD) for each condition.

    • Determine the Stimulation Index (SI) as: SI = Mean CPM of Test Wells / Mean CPM of Negative Control Wells .

    • An SI ≥ 3 is typically considered a positive result, indicating a significant proliferative response.[20]

    • Self-Validation: A valid LTT requires a low background proliferation in the negative control and a strong response in the positive (PHA) control. PBMCs from non-allergic donors should yield an SI < 3 with Penicilloic V Acid.

Advanced Endpoint Analysis: Deeper Mechanistic Insights

While BAT and LTT confirm sensitization, further analysis can elucidate the quality and nature of the immune response. This is achieved by analyzing the secreted cytokines and the phenotype of the responding cells from the LTT cultures.[21]

Advanced_Analysis cluster_workflow Advanced Analysis Workflow (from LTT) cluster_cytokine Cytokine Profiling cluster_pheno T-Cell Phenotyping LTT_Culture LTT Culture Supernatant & Cells (Day 6-7) Supernatant Collect Supernatant LTT_Culture->Supernatant Cells Harvest Cells LTT_Culture->Cells Multiplex Analyze via Multiplex Assay (e.g., Luminex) or ELISA Supernatant->Multiplex Cytokine_Data Quantify Cytokine Levels (IFN-γ, IL-5, IL-17, etc.) Multiplex->Cytokine_Data Stain_Flow Stain for Surface Markers (CD4, CD8, CD25, HLA-DR) Cells->Stain_Flow Flow_Pheno Analyze via Flow Cytometry Stain_Flow->Flow_Pheno Pheno_Data Identify Activated T-Cell Subsets Flow_Pheno->Pheno_Data

Figure 3: Workflow for Advanced Endpoint Analysis.

Protocol 4: Cytokine Release Assay

  • Objective: To profile the cytokines secreted by Penicilloic V Acid-specific T-cells.

  • Procedure:

    • Prior to adding the proliferation label in the LTT (Protocol 3), carefully collect 50-100 µL of culture supernatant from each well.

    • Pool the supernatants from replicate wells.

    • Store supernatants at -80°C until analysis.

    • Analyze the supernatants using a multiplex bead-based assay (e.g., Luminex) or individual ELISAs for key cytokines.[22][23][24]

  • Interpretation: The profile of secreted cytokines can indicate the type of T-helper (Th) cell response (see Table 2).

Cytokine(s) Associated T-Cell Subset Implication in Allergy
IFN-γ, TNF-α Th1 / Cytotoxic T-Lymphocyte (CTL)Often associated with maculopapular exanthema.
IL-4, IL-5, IL-13 Th2Classic allergic inflammation, eosinophil recruitment.
IL-17 Th17Neutrophilic inflammation, involved in severe cutaneous reactions.[25]
IL-10 Regulatory T-cell (Treg)Immunomodulatory, tolerance.
Table 2: Key Cytokines and Their Immunological Significance in Drug Allergy.

Protocol 5: T-Cell Phenotyping by Flow Cytometry

  • Objective: To identify the phenotype of activated T-cells responding to Penicilloic V Acid.

  • Procedure:

    • At the end of the LTT culture period (Day 6-7), harvest the cells from the wells.

    • Wash the cells with flow cytometry staining buffer.

    • Stain the cells with a panel of fluorochrome-conjugated antibodies against T-cell lineage and activation markers. A typical panel might include:

      • Lineage: Anti-CD3, Anti-CD4, Anti-CD8.[26]

      • Activation Markers: Anti-CD25, Anti-HLA-DR, Anti-CD69.[27][28]

    • Acquire the samples on a multi-color flow cytometer.

  • Interpretation: Analysis of the flow cytometry data can reveal whether CD4+ helper T-cells, CD8+ cytotoxic T-cells, or both are responding to the drug.[10][29] Co-expression of activation markers like CD25 and HLA-DR on either subset confirms their antigen-specific activation.

Summary and Future Directions

The in vitro models detailed here, utilizing Penicilloic V Acid, provide a robust and safe platform for investigating the cellular mechanisms of penicillin allergy. The Basophil Activation Test offers a direct readout for immediate, IgE-mediated sensitization, while the Lymphocyte Transformation Test, coupled with advanced cytokine and phenotypic analysis, provides a comprehensive picture of delayed, T-cell-mediated responses.

These self-validating systems, which rely on appropriate positive and negative controls and patient cohort selection, are powerful tools for:

  • Clinical Research: Improving the diagnostic algorithm for penicillin allergy and aiding in "de-labeling" efforts.

  • Drug Development: Screening new drug candidates for their potential to cause hypersensitivity reactions early in the development pipeline.

  • Basic Science: Elucidating the fundamental immunological pathways involved in drug-induced hypersensitivity.

Future advancements may involve integrating these cellular assays with more complex systems, such as patient-matched organoid co-cultures, to better model the tissue-specific context of allergic reactions.[27]

References

  • American Academy of Allergy, Asthma & Immunology. (2023, September 26). In vitro testing for penicillin allergy & antibiotic intolerance. AAAAI. [Link]

  • Grokipedia. Penicilloic acid. [Link]

  • Navarro, C., Aulesa, C., Marín, A., Eseverri, J. L., & Botey, J. (1985). Penicillin allergy: in vivo and in vitro diagnostic methods. Allergologia et immunopathologia, 13(6), 487–492. [Link]

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  • Kopańska, M., Wystrychowski, G., & Wszołek, K. (2023). The Role of the Basophil Activation Test in the Diagnosis of Drug-Induced Anaphylaxis. Journal of clinical medicine, 12(13), 4410. [Link]

  • Brackett, R. G., & Lerner, P. I. (1994). Selective generation of CD8+ T-cell clones from the peripheral blood of patients with cutaneous reactions to beta-lactam antibiotics. The Journal of investigative dermatology, 103(2), 190–193. [Link]

  • Pauli, C., et al. (2023). Immune Cell Modulation of Patient-Matched Organoid Drug Response in Precision Cancer Medicine Platform. Cancers, 15(13), 3491. [Link]

  • Australasian Society of Clinical Immunology and Allergy (ASCIA). (2020). ASCIA Consensus Statement for the assessment of patients with suspected penicillin allergy. [Link]

  • Wikipedia. Penicilloic acid. [Link]

  • Pichler, W. J., & Tilch, J. (1986). T cell reactivity to penicillin: phenotypic analysis of in vitro activated cell subsets. Clinical immunology and immunopathology, 40(1), 146–154. [Link]

  • Jeon, Y. H., & Park, K. H. (2019). The Basophil Activation Test Is Safe and Useful for Confirming Drug-Induced Anaphylaxis. Allergy, asthma & immunology research, 11(3), 371–383. [Link]

  • Liu, Y., et al. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. Frontiers in immunology, 13, 936384. [Link]

  • Yerly, D., et al. (2017). The Activation Pattern of Drug-Reacting T Cells Has an Impact on the Clinical Picture of Hypersensitivity Reactions. Frontiers in immunology, 8, 11. [Link]

  • Joseph, C. L., et al. (1996). Facilitation of penicillin haptenation to serum proteins. The Journal of allergy and clinical immunology, 97(4), 956–963. [Link]

  • Chua, K. Y. L., et al. (2021). The role of major and minor determinants in penicillin allergy testing: Time to revisit an old friend?. Asia Pacific allergy, 11(2), e20. [Link]

  • Konstandin, M. H., et al. (2020). Lymphocyte transformation test for drug allergy detection: When does it work?. Allergy, 75(12), 3249–3253. [Link]

  • Ter-Mesropyan, E. N., et al. (2020). Levels of cytokines in drug hypersensitivity. Medical Immunology (Russia), 22(3), 481-486. [Link]

  • Carter, S. J., et al. (2022). Pleiotropic effects of antibiotics on T cell metabolism and T cell-mediated immunity. Frontiers in immunology, 13, 992539. [Link]

  • Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Accounts of chemical research, 49(10), 2297–2305. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2020, January 29). The changing landscape of penicillin skin testing. [Link]

  • Le, T. T. M., et al. (2023). Determining the role of basophil activation testing in reported type 1 allergy to beta-lactam antibiotics. Frontiers in allergy, 4, 1269372. [Link]

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  • Porebski, G., et al. (2013). In vitro tests of T cell-mediated drug hypersensitivity. Current opinion in allergy and clinical immunology, 13(4), 335–342. [Link]

  • Gibson, A., et al. (2020). The complexity of T cell-mediated penicillin hypersensitivity reactions. Allergy, 75(11), 2785–2794. [Link]

  • Macy, E., & Adkinson, N. F. (2023). The Evolution of Our Understanding of Penicillin Allergy: 1942-2022. The journal of allergy and clinical immunology. In practice, 11(2), 403–412. [Link]

  • Blumenthal, K. G., et al. (2019). The Basics of Penicillin Allergy: What A Clinician Should Know. Antibiotics, 8(3), 102. [Link]

  • De Weck, A. L., & Schneider, C. H. (1972). Preparation and immunological cross-reactions of penicilloic and penilloic acids. International archives of allergy and applied immunology, 42(6), 798–815. [Link]

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  • Paki, H., et al. (2022). Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. International journal of molecular sciences, 23(21), 13398. [Link]

  • Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity. Clinical & experimental allergy, 34(9), 1367–1376. [Link]

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  • Hausmann, O. V., et al. (2010). The Basophil Activation Test in Immediate-Type Drug Allergy. Immunology and allergy clinics of North America, 30(1), 37–47. [Link]

  • Mezzanotte, C., et al. (2023). An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals. PloS one, 18(2), e0282181. [Link]

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  • Creative Biolabs. Cytokine Release Assay. [Link]

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experimental design for studying Penicilloic V Acid induced immune response

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for Profiling Penicilloic V Acid-Induced Immune Responses

Abstract

This guide details the experimental framework for evaluating the immunogenicity of Penicilloic V Acid , the major hydrolysis product of Penicillin V (Phenoxymethylpenicillin). Unlike the parent drug, Penicilloic V Acid acts as a hapten, capable of covalently binding to serum proteins (primarily albumin) to form the Penicilloyl V antigenic determinant. This application note provides a complete workflow: from the chemical synthesis of the hapten-carrier conjugate (Penicilloyl V-HSA) to molecular validation, and finally, functional profiling using humoral (ELISA) and cellular (Basophil Activation Test) assays.

Introduction: The Haptenation Mechanism

Penicillin V itself is not immunogenic. It initiates an immune response only after the unstable beta-lactam ring opens, allowing it to act as a hapten.[1]

  • The Major Determinant: The beta-lactam ring reacts with lysine residues on host proteins (e.g., Human Serum Albumin - HSA) to form the Penicilloyl V amide linkage. This accounts for ~95% of penicillin-bound proteins.

  • The Minor Determinant: Penicilloic V Acid (formed by hydrolysis) can further degrade or bind via carboxyl groups (requiring different processing), often responsible for immediate, life-threatening anaphylaxis despite being "minor" in quantity.

To study "Penicilloic V Acid induced" immunity, one must simulate these in vivo conjugates in vitro.

G PenV Penicillin V (Parent Drug) Hydrolysis Hydrolysis (pH > 8.0) PenV->Hydrolysis Conjugation Protein Conjugation (Lysine Binding) PenV->Conjugation Direct Aminolysis PenAcid Penicilloic V Acid (Free Hapten) Hydrolysis->PenAcid Ring Opening PenAcid->Conjugation Carbodiimide Coupling (Less Common) Complex Penicilloyl V-HSA (Immunogenic Complex) Conjugation->Complex Immune Immune Recognition (IgE/IgG/T-Cell) Complex->Immune Antigen Presentation

Figure 1: The Haptenation Pathway. Penicillin V converts to Penicilloic V Acid or directly conjugates to proteins to form the immunogenic complex.

Phase I: Antigen Engineering (Conjugate Synthesis)

To detect antibodies or stimulate T-cells, you cannot use the small molecule alone; you must synthesize the Penicilloyl V-HSA Conjugate .

Protocol A: Synthesis of Penicilloyl V-HSA (Alkaline Incubation Method)

Principle: Direct aminolysis of the beta-lactam ring by the


-amino groups of HSA lysines at high pH.

Reagents:

  • Penicillin V Potassium Salt (High Purity)

  • Human Serum Albumin (HSA), Lyophilized, Fatty Acid Free

  • Carbonate-Bicarbonate Buffer (0.5M, pH 10.5)

  • Dialysis Tubing (10 kDa MWCO)

Step-by-Step:

  • Solubilization: Dissolve 500 mg of HSA in 20 mL of Carbonate Buffer (pH 10.5).

  • Activation: Add 300 mg of Penicillin V slowly to the stirring HSA solution. The high molar excess ensures saturation of available lysines.

  • Incubation: Incubate at 37°C for 24 hours with gentle shaking. The high pH facilitates the nucleophilic attack of the lysine amine on the beta-lactam carbonyl.

  • Termination: Adjust pH to 7.4 using 1M HCl.

  • Purification: Transfer solution to dialysis tubing. Dialyze against PBS (pH 7.4) for 48 hours at 4°C, changing the buffer 4 times to remove free Penicilloic V Acid and unreacted drug.

  • Lyophilization: Freeze-dry the purified conjugate for long-term storage.

Protocol B: Generation of Free Penicilloic V Acid (For BAT Controls)

Principle: Alkaline hydrolysis without protein carrier.

  • Dissolve Penicillin V in 0.1M NaOH. Incubate 1 hour at room temperature.

  • Neutralize with equimolar HCl.

  • Confirm ring opening via HPLC (Shift in retention time). Use this solution for Phase 4 (BAT).

Phase II: Molecular Validation

Before biological testing, validate the degree of haptenation (epitope density).

MethodPurposeAcceptance Criteria
TNBS Assay Quantifies free lysine groups remaining on HSA.>15 Penicilloyl groups per HSA molecule.
MALDI-TOF MS Determines mass shift of the conjugate.Mass shift corresponding to ~15-20 haptens (+5-7 kDa).
HPLC-UV Checks for free drug contamination.<0.1% free Penicillin V/Penicilloic Acid.

Phase III: Humoral Response Profiling (ELISA)

This assay detects circulating IgE (immediate allergy) or IgG (drug tolerance/exposure) specific to the Penicilloyl V determinant.

Materials:

  • Coating Antigen: Penicilloyl V-HSA (from Phase I)

  • Control Antigen: Native HSA (to rule out anti-albumin antibodies)

  • Detection Ab: HRP-conjugated anti-human IgE (epsilon-chain specific) or IgG.

Protocol:

  • Coating: Dilute Penicilloyl V-HSA to 10 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a high-binding polystyrene plate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 200 µL 1% Gelatin in PBS for 2 hours. Note: Do not use BSA if cross-reactivity is a concern, though Gelatin is safer.

  • Sample Incubation: Add 100 µL of patient serum (diluted 1:5 to 1:100). Incubate 2 hours at RT.

  • Detection: Wash 5x. Add 100 µL HRP-Anti-IgE (1:2000). Incubate 1 hour.

  • Development: Add TMB Substrate. Stop with 2M H2SO4 after 15 mins. Read OD at 450 nm.

Data Interpretation:

  • Positive Hit: OD > (Mean of Negative Controls + 3 SD).

  • Specificity Check: Pre-incubate positive serum with free Penicilloic V Acid (inhibitor). If OD drops >50%, the antibody is specific to the hapten.

Phase IV: Cellular Response (Basophil Activation Test - BAT)

The BAT is the "gold standard" in vitro functional assay. It measures the upregulation of activation markers (CD63/CD203c) on basophils upon stimulation with the drug.[2]

Why use this? It mimics the actual allergic reaction (cross-linking of IgE on effector cells) without the risk of anaphylaxis associated with skin testing.

Reagents:

  • Fresh heparinized whole blood (processing < 4 hours post-draw).

  • Stimulation Buffer (containing IL-3).

  • Antigens:

    • Penicillin V (Parent)

    • Penicilloic V Acid (Hydrolyzed - see Protocol B)

    • Penicilloyl V-HSA (Conjugate)

  • Flow Cytometry Abs: Anti-CCR3-PE (Basophil ID), Anti-CD63-FITC (Activation).

Protocol:

  • Aliquot: 100 µL whole blood per tube.

  • Stimulation: Add 100 µL of antigen at varying concentrations:

    • Low: 0.1 mg/mL[3]

    • High: 2.0 mg/mL

    • Positive Control:[3] Anti-FceRI mAb or fMLP.

    • Negative Control: Stimulation Buffer only.

  • Incubation: 37°C water bath for 20 minutes . (Critical: Do not over-incubate; CD63 internalization can occur).

  • Quench: Add EDTA to stop reaction.

  • Staining: Add antibody cocktail (CCR3/CD63).[4] Incubate 20 mins in dark.

  • Lysis/Fix: Lyse RBCs and fix leukocytes.

  • Acquisition: Flow Cytometry (acquire >500 basophils, gated as CCR3+/SSC-low).

Gating Strategy & Interpretation:

  • Positive Result: Stimulation Index (SI) > 2.0 OR >15% of basophils CD63+.

  • Note: Some patients react only to the Conjugate (Penicilloyl-HSA), while others react to the Free Acid (Penicilloic V). Testing both profiles the complete immune repertoire.

Experimental Workflow Diagram

Workflow cluster_0 Phase I: Antigen Prep cluster_1 Phase III/IV: Bio-Assays Start Start: Penicillin V Synth Conjugate Synthesis (Pen-V + HSA, pH 10.5) Start->Synth Hydro Hydrolysis (Generate Penicilloic Acid) Start->Hydro QC QC: MALDI-TOF / TNBS Synth->QC BAT Basophil Activation Test Liquid Phase: Free Acid + Conj Hydro->BAT Use as Minor Determinant ELISA ELISA (IgE/IgG) Solid Phase: Pen-V-HSA QC->ELISA Coating Agent QC->BAT Use as Major Determinant

Figure 2: Integrated Experimental Workflow. Parallel processing of the parent drug allows for testing of both major (conjugate) and minor (acid) determinants.

References

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Troubleshooting & Optimization

improving the sensitivity of Penicilloic V Acid detection assays

A: While possible, it is not recommended without thorough re-optimization. An ELISA is a finely tuned system where the components are optimized to work together. [18]Changing any single component, such as the antibody or conjugate, will likely alter the assay's performance characteristics, including its sensitivity and specificity. If you must substitute a reagent, you will need to perform a comprehensive optimization, including a checkerboard titration as described above, to establish the new optimal working concentrations. [10]

References

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  • Aldeek, F., et al. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. ResearchGate. [Link]

  • Lathwal, S., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 90(24), 14467–14473. [Link]

  • Aldeek, F., et al. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

  • Cole, M., Kenig, M., & Hewitt, V. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption. Antimicrobial Agents and Chemotherapy. [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. [Link]

  • Grokipedia. Penicilloic acid. [Link]

  • Aldeek, F., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry, 63(26), 5968–5976. [Link]

  • National Center for Biotechnology Information. Penicillin V. PubChem Compound Summary for CID 6869. [Link]

  • Price, E. J., et al. (2021). Dilution Reduces Sample Matrix Effects for Rapid, Direct, and Miniaturised Phenotypic Antibiotic Susceptibility Tests for Bovine Mastitis. Biosensors, 11(11), 415. [Link]

  • Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

  • Zhang, G., et al. (2018). Schematic demonstration of the signal amplification strategy of the ELISA. ResearchGate. [Link]

  • Aldeek, F., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry, 63(26), 5968-5976. [Link]

  • Astor Scientific. High Background in ELISA: Causes, Fixes, and Tips. (2026). [Link]

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  • Cole, M., Kenig, M. D., & Hewitt, V. A. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption. Antimicrobial Agents and Chemotherapy, 3(4), 463–468. [Link]

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Technical Support Center: Optimization of β-Lactamase Hydrolysis for Penicilloic V Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of Penicilloic V Acid via β-lactamase-catalyzed hydrolysis of Penicillin V. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your experiments for maximal yield and purity.

Introduction to the Enzymatic Hydrolysis of Penicillin V

The enzymatic conversion of Penicillin V to its hydrolyzed, inactive form, Penicilloic V Acid, is a cornerstone reaction in various research and development applications, from studying antibiotic resistance to preparing analytical standards. The reaction is catalyzed by β-lactamases, enzymes that bacteria produce as a primary defense mechanism against β-lactam antibiotics.[1] These enzymes efficiently cleave the endocyclic amide bond in the β-lactam ring of penicillins.[2]

The mechanism for serine β-lactamases, a common class of these enzymes, involves a two-step acylation-deacylation process.[3] A serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a covalent acyl-enzyme intermediate.[3] Subsequently, a water molecule hydrolyzes this intermediate, releasing the Penicilloic V Acid and regenerating the active enzyme.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for β-lactamase activity on Penicillin V?

A1: While the optimal pH can vary slightly between different β-lactamases, a neutral to slightly alkaline pH range of 7.0-8.0 is generally recommended for the hydrolysis of penicillins.[4] It is crucial to maintain a stable pH throughout the reaction, as significant deviations can lead to reduced enzyme activity and potential degradation of both the substrate and the product.

Q2: What is the recommended temperature for the hydrolysis reaction?

A2: A temperature range of 30-40°C is typically optimal for β-lactamase activity. Higher temperatures can increase the initial reaction rate but may also lead to enzyme denaturation and instability over longer incubation periods.[5] Conversely, lower temperatures will slow down the reaction rate, requiring longer incubation times for complete conversion.

Q3: My Penicilloic V Acid yield is consistently low. What are the most likely causes?

A3: Low yield is a common issue that can stem from several factors. The most frequent culprits are suboptimal reaction conditions (pH, temperature), enzyme instability or inactivation, and degradation of the Penicilloic V Acid product. Refer to the detailed troubleshooting section below for a comprehensive guide to diagnosing and resolving this issue.

Q4: How can I monitor the progress of the reaction?

A4: The most accurate method for monitoring the reaction is through High-Performance Liquid Chromatography (HPLC).[5] This technique allows for the simultaneous quantification of the remaining Penicillin V substrate and the formed Penicilloic V Acid product. Simpler, semi-quantitative methods like the iodometric assay, which detects the disappearance of the starch-iodine blue color as penicilloic acid is produced, can also be used for rapid progress checks.[6]

Q5: Is Penicilloic V Acid stable once formed?

A5: Penicilloic V Acid is known to be unstable, particularly under acidic conditions, where it can degrade into penilloic acid and penicilloaldehyde.[7] Therefore, it is crucial to maintain a neutral or slightly alkaline pH during the reaction and any subsequent purification and storage steps to prevent product loss.

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion of Penicillin V to Penicilloic V Acid

This is one of the most common challenges encountered. The troubleshooting process should be systematic, starting from the most likely causes.

Low_Conversion_Troubleshooting start Low/No Conversion Detected check_enzyme Verify Enzyme Activity start->check_enzyme check_conditions Assess Reaction Conditions (pH, Temperature) check_enzyme->check_conditions Enzyme OK? solution_enzyme Solution: - Use fresh enzyme - Check storage conditions - Perform activity assay check_enzyme->solution_enzyme No check_substrate Evaluate Substrate Integrity check_conditions->check_substrate Conditions OK? solution_conditions Solution: - Calibrate pH meter - Remake buffers - Verify incubator/water bath temperature check_conditions->solution_conditions No check_inhibitors Investigate Potential Inhibitors check_substrate->check_inhibitors Substrate OK? solution_substrate Solution: - Use fresh Penicillin V - Verify correct weighing and concentration check_substrate->solution_substrate No solution_inhibitors Solution: - Use purified water - Check for metal ion contamination (e.g., heavy metals) - Consider dialysis of enzyme prep check_inhibitors->solution_inhibitors Inhibitors Suspected

Caption: Troubleshooting workflow for low Penicillin V conversion.

  • Enzyme Inactivity:

    • Causality: β-lactamases, like all enzymes, can lose activity due to improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or age.

    • Verification: Before starting your main experiment, perform a small-scale activity assay using a known concentration of Penicillin V and monitor the initial reaction rate. A simple method is the iodometric assay, where the disappearance of the blue starch-iodine complex indicates hydrolysis.[6]

    • Solution: Always use a fresh aliquot of enzyme stored under the manufacturer's recommended conditions. If in doubt, purchase a new batch of enzyme.

  • Suboptimal Reaction Conditions:

    • Causality: Enzyme activity is highly dependent on pH and temperature.[8] Even minor deviations from the optimal range can significantly reduce the reaction rate.

    • Verification: Double-check the pH of your buffer with a calibrated pH meter. Ensure your water bath or incubator is maintaining the correct temperature.

    • Solution: Prepare fresh buffers if there is any doubt about their pH. Always allow the reaction mixture to equilibrate to the correct temperature before adding the enzyme.

  • Substrate Degradation:

    • Causality: Penicillin V is susceptible to hydrolysis, especially in acidic or highly alkaline solutions.[9] If the substrate has degraded before the enzyme is added, there will be nothing for the enzyme to convert.

    • Verification: Use HPLC to analyze your Penicillin V stock solution to ensure its purity and concentration.

    • Solution: Prepare fresh Penicillin V solutions in a neutral pH buffer just before use. Store the solid Penicillin V in a desiccator at the recommended temperature.

  • Presence of Inhibitors:

    • Causality: Certain metal ions, such as mercury (Hg²⁺), can inhibit β-lactamase activity.[3] Contaminants in your water or reagents could be the source. Metallo-β-lactamases, a specific class of these enzymes, require zinc (Zn²⁺) for activity, and chelating agents like EDTA will inhibit them.[10]

    • Verification: If you suspect metal ion contamination, you can try adding a chelating agent like EDTA to a small-scale reaction. If the activity improves, it suggests inhibition by heavy metals. Conversely, if you are using a metallo-β-lactamase and have EDTA present, this will inhibit the reaction.

    • Solution: Use high-purity water and reagents. If you are unsure about the class of your β-lactamase, consult the supplier's datasheet.

Problem 2: Incomplete Reaction - Penicillin V Remains After Extended Incubation

Even with an active enzyme and correct initial conditions, the reaction may stall before reaching completion.

  • Enzyme Instability Over Time:

    • Causality: While the initial temperature may be optimal for activity, it might be suboptimal for long-term stability, leading to gradual denaturation of the enzyme.[8]

    • Solution: Try running the reaction at a slightly lower temperature (e.g., 30°C instead of 37°C) for a longer period. You can also try adding a stabilizing agent, such as glycerol or BSA, to the reaction mixture, though you should first verify their compatibility with your downstream processing.

  • Product Inhibition:

    • Causality: In some enzymatic reactions, the product can bind to the enzyme's active site, preventing further substrate binding and slowing down the reaction as the product concentration increases.

    • Solution: If product inhibition is suspected, you may need to use a higher initial enzyme concentration to overcome this effect. Alternatively, consider a reaction setup where the product is removed as it is formed, for example, through in-situ product removal techniques, although this is more complex.

  • pH Shift During Reaction:

    • Causality: The hydrolysis of the β-lactam ring in Penicillin V results in the formation of a carboxylic acid group on the Penicilloic V Acid molecule. This release of protons can cause a decrease in the pH of a poorly buffered solution, leading to a drop in enzyme activity as the pH moves away from the optimum.

    • Solution: Use a buffer with sufficient buffering capacity. A phosphate buffer at a concentration of 50-100 mM is generally robust enough to handle the pH change. For large-scale reactions, a pH-stat system that automatically adds a base to maintain a constant pH can be employed.

Problem 3: Low Yield Due to Product Degradation

In this scenario, the Penicillin V is consumed, but the final yield of Penicilloic V Acid is lower than expected.

Degradation_Pathway penicilloic_acid Penicilloic V Acid penilloic_acid Penilloic Acid penicilloic_acid->penilloic_acid Acidic Conditions penicilloaldehyde Penilloaldehyde penicilloic_acid->penicilloaldehyde Acidic Conditions

Caption: Degradation pathway of Penicilloic Acid in acidic conditions.

  • Acidic Conditions:

    • Causality: As mentioned, Penicilloic V Acid is unstable in acidic environments and can degrade into other products.[7] This is the most common cause of product loss.

    • Solution: Strictly maintain the pH of the reaction and any subsequent purification steps at or above 7.0. When the reaction is complete, immediately adjust the pH to a stable range if necessary, or proceed with extraction into a suitable buffer.

  • Extended Incubation at Elevated Temperatures:

    • Causality: Even at neutral pH, prolonged exposure to higher temperatures can lead to the degradation of complex organic molecules like Penicilloic V Acid.

    • Solution: Once the reaction has reached completion (as determined by HPLC), stop the reaction by cooling it on ice or by adding a denaturing agent if compatible with your purification process. Do not leave the completed reaction at an elevated temperature for an extended period.

Experimental Protocols and Data

Protocol: Enzymatic Production of Penicilloic V Acid

This protocol provides a starting point for the optimization of Penicilloic V Acid production.

  • Reagent Preparation:

    • Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Substrate: Prepare a 10 mg/mL stock solution of Penicillin V potassium salt in the phosphate buffer. Prepare this solution fresh.

    • Enzyme: Reconstitute the β-lactamase enzyme in the phosphate buffer to a concentration of 1 mg/mL (or as recommended by the supplier). Store on ice.

  • Reaction Setup:

    • In a suitable reaction vessel, add the Penicillin V stock solution.

    • Place the vessel in a water bath or incubator set to 37°C and allow the solution to equilibrate for 10 minutes.

    • Initiate the reaction by adding the β-lactamase solution. A typical starting enzyme-to-substrate ratio is 1:100 (w/w).

  • Reaction Monitoring:

    • At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity in the aliquot by adding an equal volume of acetonitrile or by heating.

    • Analyze the samples by HPLC to determine the concentrations of Penicillin V and Penicilloic V Acid.

  • Reaction Termination and Product Storage:

    • Once the reaction is complete (typically >98% conversion of Penicillin V), terminate the reaction by cooling the mixture to 4°C.

    • The crude Penicilloic V Acid solution should be stored at 4°C and used for purification as soon as possible. For longer-term storage, freeze at -20°C or -80°C.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the expected impact of key parameters on the production of Penicilloic V Acid. These are generalized trends, and optimal values should be determined empirically for your specific enzyme and experimental setup.

Table 1: Effect of pH on Penicilloic V Acid Yield

pHRelative Reaction RatePenicilloic V Acid StabilityOverall Yield
5.0LowPoorVery Low
6.0ModerateModerateModerate
7.0HighGoodHigh
7.5Optimal Excellent Optimal
8.0HighExcellentHigh
9.0Moderate-HighExcellentModerate-High

Note: Reaction rate and yield are relative to the optimal conditions.

Table 2: Effect of Temperature on Penicilloic V Acid Yield

Temperature (°C)Relative Reaction RateEnzyme Stability (2-hour incubation)Overall Yield
25ModerateExcellentGood
30HighVery GoodVery Good
37Optimal GoodOptimal
45Very High (initially)ModerateModerate-Good
55High (initially)PoorLow

Note: Overall yield considers both reaction rate and enzyme stability over a typical reaction time.

Protocol: HPLC Analysis of Penicillin V and Penicilloic V Acid

This method provides a baseline for the separation and quantification of the substrate and product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 5% B

    • 13-18 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Times: Penicilloic V Acid is more polar and will elute earlier than Penicillin V.

References

  • Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed. Available at: [Link]

  • Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II). National Institutes of Health. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions. Available at: [Link]

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. National Institutes of Health. Available at: [Link]

  • An Extensive Review on β-lactamase Enzymes and Their Inhibitors. ResearchGate. Available at: [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. National Institutes of Health. Available at: [Link]

  • Hydrolysis mechanism for penicillin reacting with β‐lactamase. ResearchGate. Available at: [Link]

  • Microiodometric determination of beta-lactamase activity. PubMed. Available at: [Link]

  • Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption. National Institutes of Health. Available at: [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Semantic Scholar. Available at: [Link]

  • Metallo-β-lactamase structure and function. National Institutes of Health. Available at: [Link]

  • An extensive review on β-lactamase enzymes and their inhibitors. PubMed. Available at: [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. National Institutes of Health. Available at: [Link]

  • Effect of Substrate Concentration on the Synthesis of Cefaclor by Penicillin Acylase with in Situ Product Removal. ResearchGate. Available at: [Link]

  • Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. National Institutes of Health. Available at: [Link]

  • Enzymatic hydrolysis of penicillin and in situ product separation in thermally induced reversible phase-separation of ionic liquids/water mixture. PubMed. Available at: [Link]

  • Kinetic analysis of penicillin degradation in acidic media. PubMed. Available at: [Link]

  • My results show a very low yield. What trouble-shooting suggestions do you have?. PCR Biosystems. Available at: [Link]

  • Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. SpringerLink. Available at: [Link]

  • MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. Semantic Scholar. Available at: [Link]

  • Enzyme Production Potential of Penicillium oxalicum M1816 and Its Application in Ferulic Acid Production. National Institutes of Health. Available at: [Link]

  • Upstream and Downstream Bioprocessing in Enzyme Technology. National Institutes of Health. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. WSU Research Exchange. Available at: [Link]

  • Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. Available at: [Link]

  • D4.3 A downstream processing protocol of enzymes purification. Cordis Europa. Available at: [Link]

  • Penicillin V. Scribd. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Available at: [Link]

  • β-lactam | Mechanism of Action and Resistance. YouTube. Available at: [Link]

  • Penicillin acylase-catalyzed synthesis of ampicillin in “aqueous solution–precipitate” systems. High substrate concentration and supersaturation effect. ResearchGate. Available at: [Link]

  • Enzymatic process for the production of beta-lactam antibiotics in the presence of particulate inoculum. Google Patents.
  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • β-Lactamases and β-Lactamase Inhibitors in the 21st Century. National Institutes of Health. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Antibiotic Review Part 1: Beta-Lactam Spectrum of Activity. YouTube. Available at: [Link]

  • How to explain an enzymatic reaction produce less product in longer reaction time?. ResearchGate. Available at: [Link]

  • Downstream processing. ScienceDirect. Available at: [Link]

  • Optimization of 6-APA production by using a new immobilized penicillin acylase. ResearchGate. Available at: [Link]

  • Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC/UV) and HPLC/MS/MS. Interchim. Available at: [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II). National Institutes of Health. Available at: [Link]

  • Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility. National Institutes of Health. Available at: [Link]

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Technical Support Center: Troubleshooting Poor Reproducibility in Penicilloic V Acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Penicilloic V Acid experimentation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reproducibility in their work with Penicilloic V Acid. As a hydrolyzed, and thus inactive, metabolite of Penicillin V, Penicilloic V Acid is a critical analyte in studies of antibiotic degradation, pharmacokinetics, and allergic response mechanisms. However, its inherent chemical instability presents significant hurdles to obtaining consistent and reliable experimental results.

This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to address common issues. Our approach is grounded in the principles of scientific integrity, providing not just procedural steps, but also the causal reasoning behind them, to empower you to develop self-validating experimental systems.

Frequently Asked Questions (FAQs)

Q1: My Penicilloic V Acid standard seems to degrade rapidly, even when stored in the refrigerator. What is the primary cause?

A1: The primary cause of Penicilloic V Acid degradation is the hydrolysis of the β-lactam ring, which has already occurred to form the molecule from Penicillin V. However, Penicilloic V Acid itself is susceptible to further degradation, particularly through decarboxylation, into penilloic acid, especially under acidic conditions. Several factors can accelerate this degradation:

  • pH: Penicilloic V Acid is most stable in a neutral to slightly acidic pH range (optimally around pH 7.0).[1] Acidic (pH < 6.0) or alkaline (pH > 8.0) conditions significantly increase the degradation rate.

  • Temperature: Elevated temperatures accelerate the degradation process.[2]

  • Enzymatic Activity: Contamination with β-lactamases, enzymes that catalyze the hydrolysis of the β-lactam ring, can lead to the rapid degradation of any residual Penicillin V and potentially affect the stability of Penicilloic V Acid.[3]

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing Penicilloic V Acid. What could they be?

A2: Unexpected peaks are a common issue and can arise from several sources:

  • Degradation Products: The most likely culprits are further degradation products of Penicilloic V Acid, such as penilloic acid and penicilloaldehyde.[4]

  • Residual Penicillin V: Your Penicilloic V Acid standard may contain residual Penicillin V, which can also degrade into various products.

  • Matrix Effects: If you are analyzing samples from complex matrices (e.g., plasma, urine, culture media), endogenous components can co-elute with your analyte or its degradation products.

  • Contaminants: Contamination from solvents, reagents, or sample handling can introduce extraneous peaks.

A forced degradation study (see Protocol 2 ) is an excellent way to generate and identify potential degradation products, which can then be used to confirm the identity of the unexpected peaks in your chromatograms.[3][5]

Q3: How can I improve the stability of my Penicilloic V Acid working solutions for HPLC analysis?

A3: To improve stability, it is crucial to control the pH and temperature of your solutions. Prepare your standards and samples in a buffered solution at a pH of approximately 7.0.[1] A citrate buffer has been shown to offer better stability for penicillins compared to a phosphate buffer.[6] Always store your solutions at refrigerated temperatures (2-8 °C) and use them as quickly as possible after preparation. For longer-term storage, consider preparing aliquots and freezing them at -20 °C or below, though freeze-thaw cycles should be minimized.

In-Depth Troubleshooting Guides

Issue 1: High Variability in Quantitative Results

High variability in the quantification of Penicilloic V Acid is a frequent challenge. This section will guide you through a systematic approach to identify and resolve the root causes.

A High Variability in Results B Review Sample Preparation A->B C Evaluate HPLC Method A->C D Check Instrument Performance A->D E Inconsistent Timing? B->E I Inconsistent Peak Area/Height? C->I K Flow Rate Fluctuation? D->K F Standardize workflow: - Prepare samples in batches - Consistent time to analysis E->F Yes G pH Fluctuation? E->G No G->C No H Verify buffer pH and capacity. Use fresh, high-purity buffers. G->H Yes I->D No J Check for: - Poor peak shape - Shifting retention times - Inconsistent baseline I->J Yes L Check pump for leaks and pressure fluctuations. Degas mobile phase. K->L Yes

Caption: A logical workflow for troubleshooting high variability in quantitative Penicilloic V Acid experiments.

  • Sample Preparation:

    • Inconsistent Timing: The time between sample preparation and analysis is critical due to the instability of Penicilloic V Acid. Standardize your workflow to ensure a consistent time interval for all samples.

    • pH Control: Verify the pH of your sample diluent and ensure it is within the optimal range (around 7.0).[1] The buffer capacity should be sufficient to handle any pH changes introduced by the sample itself.

    • Temperature Control: Keep samples on ice or in a cooling rack during preparation and while in the autosampler.

  • HPLC Method:

    • Poor Peak Shape: Tailing or fronting peaks can lead to inconsistent integration and, therefore, variable results. This may be due to column degradation, an inappropriate mobile phase, or interactions between the analyte and the stationary phase.

    • Shifting Retention Times: Fluctuations in retention time can indicate problems with the mobile phase composition, column temperature, or pump performance.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed. The pH of the aqueous portion of the mobile phase is critical and should be consistent.

  • Instrument Performance:

    • Pump Issues: Inconsistent flow rates from the HPLC pump are a common source of variability. Check for pressure fluctuations and perform regular maintenance, including seal replacement.

    • Injector Problems: A faulty injector can lead to variable injection volumes. Check for leaks and ensure the injector loop is being filled completely.

    • Detector Drift: A drifting baseline can affect peak integration. Allow the detector lamp to warm up sufficiently and ensure the detector cell is clean.

Issue 2: Poor Peak Resolution and Co-elution

Achieving good separation between Penicilloic V Acid, its parent compound Penicillin V, and other degradation products is essential for accurate quantification.

StrategyRationale
Optimize Mobile Phase Composition Adjusting the ratio of organic solvent to aqueous buffer can significantly impact the retention and separation of compounds. A gradient elution may be necessary to resolve all peaks of interest.
Adjust Mobile Phase pH The ionization state of Penicilloic V Acid and its degradation products is pH-dependent. Small changes in the mobile phase pH can alter their retention times and improve separation.
Select an Appropriate HPLC Column A high-quality C18 column is commonly used for penicillin analysis.[7] Consider a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency and better resolution.
Lower the Column Temperature While higher temperatures can improve efficiency, lower temperatures can sometimes enhance selectivity for closely eluting compounds.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Penicilloic V Acid Stock Solution

This protocol describes the preparation of a buffered stock solution of Penicilloic V Acid to minimize degradation during storage and use.

Materials:

  • Penicilloic V Acid potassium salt

  • Sterile 50 mM citrate buffer, pH 7.0

  • Sterile, high-purity water

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Procedure:

  • Work in a sterile environment (e.g., a laminar flow hood) to minimize microbial contamination.

  • Accurately weigh the desired amount of Penicilloic V Acid potassium salt.

  • Dissolve the powder in a minimal amount of high-purity water.

  • Dilute the solution to the final desired concentration with the 50 mM citrate buffer (pH 7.0).

  • Gently vortex the solution until it is completely dissolved. Avoid vigorous shaking.

  • Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20 °C or below for long-term storage. For short-term use (within 24 hours), store at 2-8 °C.

Protocol 2: Forced Degradation Study of Penicillin V

This protocol outlines a forced degradation study to generate Penicilloic V Acid and other degradation products for use in analytical method development and validation.[3][5]

Materials:

  • Penicillin V potassium salt

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve Penicillin V in 0.1 M HCl and incubate at room temperature. Take samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve Penicillin V in 0.1 M NaOH and incubate at room temperature. Take samples at the same time points as the acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve Penicillin V in a 3% H₂O₂ solution and incubate at room temperature, protected from light. Take samples at the specified time points.

  • Thermal Degradation: Place solid Penicillin V powder in an oven at a controlled temperature (e.g., 70 °C) for a set period. Also, prepare a solution of Penicillin V in high-purity water and incubate it at the same temperature. Sample at appropriate intervals.

  • Photolytic Degradation: Expose a solution of Penicillin V to a controlled light source (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by HPLC to identify the degradation products formed under each stress condition.

PenV Penicillin V Penicilloic Penicilloic V Acid PenV->Penicilloic Hydrolysis (β-lactamase, acid/base) Penillic Penillic Acid PenV->Penillic Rearrangement (acidic conditions) Penilloic Penilloic Acid Penicilloic->Penilloic Decarboxylation (acidic conditions) Penicilloaldehyde Penicilloaldehyde Penicilloic->Penicilloaldehyde Further Degradation

Caption: The primary degradation pathway of Penicillin V, leading to the formation of Penicilloic V Acid and subsequent degradation products.

Protocol 3: HPLC Analysis of Penicilloic V Acid

This is a general-purpose HPLC method for the analysis of Penicilloic V Acid, which should be optimized for your specific instrument and application.

HPLC Conditions:

ParameterSetting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium phosphate buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 225 nm
Injection Volume 20 µL

Expected Retention Times:

Based on typical reversed-phase chromatography, the expected elution order would be:

  • Penicilloic V Acid: Being more polar due to the opened β-lactam ring, it will elute earlier.

  • Penicillin V: The parent drug is less polar and will have a longer retention time.

Note: These are approximate retention times and will vary depending on the specific column, mobile phase, and HPLC system used.

Data Presentation: Penicillin Degradation Kinetics

The following table summarizes the pseudo-first-order degradation rate constants (k) for penicillin at various pH values and temperatures. This data highlights the critical importance of controlling these parameters to ensure reproducibility.

pHTemperature (°C)Degradation Rate Constant, k (h⁻¹)
4.0554.0 x 10⁻⁴[6]
5.057.35 x 10⁻⁴[6]
6.050.891 x 10⁻⁴[6]
7.05~0.3 x 10⁻⁴[6]
4.0100Complete degradation in < 20 min[8]
6.0100~20% degradation in 20 min[8]
7.032Optimal for enzymatic degradation[1]

References

  • Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC - NIH. Available at: [Link]

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC - NIH. Available at: [Link]

  • Degradation Pathway of Penicillin by Immobilized β- lactamase - Chemical Engineering Transactions. Available at: [Link]

  • WO2012117038A1 - Degradation of penicillin compounds - Google Patents.
  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Available at: [Link]

  • Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed. Available at: [Link]

  • Kinetic study on the degradation of penicillin potassium at different temperature and relative humidity | Request PDF - ResearchGate. Available at: [Link]

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC - JOCPR. Available at: [Link]

  • Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma | Request PDF - ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Optimization of a liquid–liquid extraction method for HPLC–DAD determination of penicillin-V in human plasma | Request PDF - ResearchGate. Available at: [Link]

  • A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension - MDPI. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. Available at: [Link]

  • Effect of Buffer Solution and Temperature on the Stability of Penicillin G - ACS Publications. Available at: [Link]

  • Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed. Available at: [Link]

  • (PDF) Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS - ResearchGate. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]

  • Degradation of Penicillin G by Visible Light Irradiation-assisted Biotransformation by Whole Cell Paracoccus Sp. - Semantic Scholar. Available at: [Link]

  • Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - NIH. Available at: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS - ResearchGate. Available at: [Link]

  • Phenoxymethylpenicillin Action Pathway (New) - PathWhiz. Available at: [Link]

Sources

Technical Support Center: Penicilloic V Acid (PVA) Immunoassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cross-Reactivity & Specificity in Beta-Lactam Metabolite Analysis

Executive Summary: The Specificity Paradox

Welcome. If you are accessing this guide, you are likely encountering the fundamental paradox of Penicilloic V Acid (PVA) immunoassays: Sensitivity vs. Selectivity .

PVA is the major hydrolysis product of Penicillin V (Phenoxymethylpenicillin). In food safety and allergy research, we target PVA to detect total antibiotic residues or hypersensitivity markers. However, the structural homology between Penicillin V, Penicillin G (Benzylpenicillin), and their respective penicilloic acids creates a "noisy" immunological landscape.

This guide moves beyond basic kit instructions to address the mechanistic causes of cross-reactivity and provides self-validating protocols to resolve them.

Mechanism of Action: Why Cross-Reactivity Occurs

To fix the assay, you must understand the immunogen design. Antibodies are not raised against PVA alone (it is a hapten, <1 kDa); they are raised against a PVA-Carrier Conjugate .

  • The Shared Core: All penicillins share the 6-aminopenicillanic acid (6-APA) core (thiazolidine ring + beta-lactam ring).

  • The Differentiator: The R1 Side Chain .[1][2][3]

    • Penicillin V:[3][4][5] Phenoxymethyl group.

    • Penicillin G:[2][4][6][7][8] Benzyl group.[4][7]

The Problem: If your antibody was raised against an immunogen conjugated via the carboxyl group, the unique R1 side chain is exposed, leading to high specificity. If conjugated via the amine or random coupling, the conserved thiazolidine ring becomes the dominant epitope, causing massive cross-reactivity with Penicillin G and Amoxicillin.

Visualizing the Immunological Risk

Immunogen_Specificity Hapten Penicilloic V Acid (Hapten) Conjugation_A Conjugation via Thiazolidine Ring Hapten->Conjugation_A Conjugation_B Conjugation via Carboxyl Group Hapten->Conjugation_B Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation_A Carrier->Conjugation_B Result_A Epitope: Conserved Core RESULT: High Cross-Reactivity (Detects Pen G, Amox, Pen V) Conjugation_A->Result_A Risk Path Result_B Epitope: R1 Side Chain RESULT: High Specificity (Detects Pen V Only) Conjugation_B->Result_B Optimal Path

Figure 1: Impact of Hapten-Carrier conjugation chemistry on antibody specificity. Targeting the R1 side chain is critical for distinguishing Penicillin V from G.

Diagnostic Troubleshooting Guides
Scenario A: High Background in Milk/Serum Matrices

Symptom: Negative controls (blank milk) read as positive (>0.5 OD). Root Cause: Non-specific binding of Casein (milk) or Albumin (serum) to the antibody, or "Matrix Interference" masking the binding site.

ParameterTroubleshooting StepRationale
Blocking Buffer Switch from 1% BSA to 3% Non-Fat Dry Milk or Casein Hydrolysate .Homologous blocking: If the matrix is milk, block with milk proteins to saturate non-specific sites pre-assay.
Sample Prep Acid Precipitation Protocol (See Section 5).Physically removes heavy proteins (Casein) that cause steric hindrance.
Washing Increase Tween-20 conc. to 0.1% in PBS-T.Higher surfactant concentration disrupts weak non-specific hydrophobic interactions.
Scenario B: "Phantom" Cross-Reactivity with Penicillin G

Symptom: Sample known to contain Penicillin G tests positive for Penicilloic V Acid. Root Cause: Structural homology (Side chain similarity) or impure standards.

The "Inhibition Test" Validation:

  • Run your standard curve for PVA.

  • Prepare a high-concentration spike (1000 ppb) of the suspected cross-reactant (Penicillin G).

  • Add the Pen G spike to the PVA antibody before adding it to the plate.

  • Result: If the signal drops significantly (high inhibition), your antibody recognizes Pen G. You must switch to a Monoclonal Antibody (mAb) specific to the Phenoxymethyl side chain.

Interactive Troubleshooting Logic

Follow this decision tree to diagnose assay failure.

Troubleshooting_Tree Start Start: Assay Issue Q1 Is the Background (Blank) Signal High? Start->Q1 Matrix Matrix Interference Q1->Matrix Yes Specific Cross-Reactivity or Sensitivity Q1->Specific No Action_Wash Action: Increase Wash Cycles & Tween-20 (0.1%) Matrix->Action_Wash Action_Block Action: Change Blocking Agent (Use Casein/Fish Gelatin) Matrix->Action_Block Q2 Is the issue False Positives in known negative samples? Specific->Q2 Action_CR Action: Check Cross-Reactivity (Run Inhibition Test) Q2->Action_CR Yes (Specificity) Action_pH Action: Check Sample pH (Hydrolysis Control) Q2->Action_pH No (Drift/Stability)

Figure 2: Logic flow for isolating matrix interference from true cross-reactivity.

Critical Protocol: Sample Extraction & pH Stabilization

Context: Penicillin V is acid-stable (unlike Pen G), but it hydrolyzes to Penicilloic V Acid in alkaline conditions or enzymatically. If you are measuring the metabolite, you must ensure the parent drug in the sample does not artificially hydrolyze during extraction, which would inflate your results.

Protocol: Selective Extraction for Milk/Serum

  • Precipitation:

    • Mix 1 mL Sample + 200 µL 0.1 M HCl (Dropwise).

    • Why? Precipitates proteins and stops enzymatic activity.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

  • pH Adjustment (CRITICAL):

    • Collect supernatant.

    • Neutralize immediately to pH 7.2 using 1M Phosphate Buffer.

    • Warning: Do not overshoot to pH > 8.0. Alkaline pH rapidly converts any remaining Penicillin V parent drug into Penicilloic Acid, causing a False Positive .

  • Dilution:

    • Dilute the neutralized extract 1:5 in Assay Buffer (PBS + 1% BSA) before loading onto the ELISA plate.

Frequently Asked Questions (FAQ)

Q: Can I use a Penicillin G antibody to detect Penicillin V? A: Generally, yes, but with poor quantitation. Most "Total Penicillin" kits use a broad-spectrum antibody targeting the beta-lactam ring. However, for Penicilloic V Acid specifically, a Pen G antibody will likely show 20-40% cross-reactivity, making it impossible to distinguish the two sources [1].

Q: My standard curve is flattening at the low end. Why? A: This is often "Hook Effect" or antibody saturation, but in competitive ELISA, it usually indicates Antibody Degradation . Penicilloic acid antibodies are susceptible to freeze-thaw damage. Aliquot your detection antibody and store at -20°C. Never refreeze.

Q: How do I validate that my positive signal is actually Penicilloic V Acid? A: The gold standard is LC-MS/MS . However, for an immunoassay check, treat the sample with Penicillinase (Beta-lactamase) .

  • Logic: Penicillinase opens the beta-lactam ring of the parent drug to create Penicilloic acid.[9]

  • Test: Measure sample before and after Penicillinase treatment.

    • If signal increases: Parent Penicillin V was present.

    • If signal stays high: The sample already contained Penicilloic V Acid (the metabolite).

References
  • Cross-Reactivity Mechanisms: Mayorga, C., et al. (2025). "Epitope determinants of beta-lactam antibiotic cross-reactivity." Journal of Allergy and Clinical Immunology. 10

  • Hapten-Carrier Immunogenicity: BenchChem Technical Review. (2025).[3][10] "Comparative Guide to the Cross-Reactivity of Penicillin V." 3

  • Matrix Interference in Milk: Wang, W., et al. (2015). "Milk matrix effects on antibody binding analyzed by ELISA." Analytical Biochemistry. 11

  • Hydrolysis Protocols: ASM Journals. (2025). "Metabolism of Penicillins to Penicilloic Acids." 5[10][12]

Sources

optimizing storage conditions for long-term stability of Penicilloic V Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Storage Conditions for Long-Term Stability of Penicilloic V Acid

Document ID: TSC-PVA-001 | Version: 2.4 | Status: Active

Introduction: The Stability Paradox

Welcome to the Technical Support Center. As Senior Application Scientists, we often see a fundamental misunderstanding regarding Penicilloic V Acid (Phenoxymethylpenicilloic acid).

Researchers often treat it with the same handling protocols as its parent compound, Penicillin V. This is a critical error. While Penicillin V degrades into Penicilloic V Acid via


-lactam ring opening, Penicilloic V Acid itself is chemically distinct. It is a dicarboxylic acid prone to decarboxylation  and epimerization , not ring hydrolysis (as the ring is already open).

This guide provides the field-proven protocols required to maintain the integrity of this reference standard for quantitative impurity analysis.

Module 1: Critical Degradation Mechanisms

To preserve Penicilloic V Acid, you must understand what destroys it. Unlike Penicillin V, moisture does not open a ring here; instead, it facilitates proton transfer that leads to structural rearrangement and carbon dioxide loss.

The Degradation Pathway

The primary threat to Penicilloic V Acid is decarboxylation to form Penilloic V Acid . This reaction is catalyzed by heat and acidic environments.

Epimerization (The "Hidden" Impurity)

Penicilloic V acid possesses chiral centers at C-5 and C-6.[1] In solution (particularly aqueous or alkaline buffers), the C-5 position can epimerize, converting the natural


 isomer into the 

epimer.
  • Symptom: Your single HPLC peak splits into a doublet over time.

  • Cause: Thermodynamic equilibration in solution.

Visualization: Degradation Logic Flow

PenicilloicDegradation PenV Penicillin V (Parent Drug) Hydrolysis Hydrolysis (Ring Opening) PenV->Hydrolysis PVA Penicilloic V Acid (Target Analyte) Hydrolysis->PVA + H2O Epimer Epimerization (C-5 Inversion) PVA->Epimer pH > 7.0 or Aqueous Sol. Decarb Decarboxylation (-CO2) PVA->Decarb Heat / Acid Moisture IsoPVA Isopenicilloic V Acid (HPLC Peak Split) Epimer->IsoPVA Penilloic Penilloic V Acid (Degradant) Decarb->Penilloic

Figure 1: The degradation cascade of Penicilloic V Acid.[2] Note that the target analyte is an intermediate that can degrade via two distinct pathways: epimerization or decarboxylation.

Module 2: Optimized Storage Protocols

The following protocols are self-validating. If followed, the appearance of "ghost peaks" in your chromatography should be eliminated.

Comparative Storage Matrix
ParameterSolid State (Lyophilized) Solution State (Reconstituted) Scientific Rationale
Temperature -20°C (Optimal)4°C (Acceptable < 1 month)-80°C (Required for > 1 week)-20°C (Daily use)Low temperature creates a kinetic barrier against decarboxylation.
Atmosphere Argon or Nitrogen Overlay Headspace Purge Prevents oxidative degradation of the sulfur moiety.
Container Amber Glass Vial (Silanized preferred)Amber Glass / PTFE-lined capProtects from light; silanization prevents adsorption of the free acid to glass.
Desiccant Mandatory (Silica/Molecular Sieve)N/AHygroscopicity triggers autocatalytic degradation in solids.
Shelf Life 24 Months (if desiccated)< 24 Hours (Aqueous)3 Months (DMSO @ -20°C)Aqueous stability is extremely poor due to epimerization.
Reconstitution Protocol (The "Golden Rule")

Never reconstitute the entire vial unless necessary.

  • Equilibration: Allow the frozen vial to reach room temperature (approx. 20 mins) inside the desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating immediate hydrolysis.

  • Solvent Selection:

    • Preferred: DMSO-d6 (for NMR) or anhydrous DMSO (for HPLC stocks).

    • Avoid: Methanol (risk of transesterification) or Water (promotes epimerization).

  • Dissolution: Vortex gently. Do not sonicate if possible, as localized heating can trigger decarboxylation.

Module 3: Troubleshooting & FAQs

Scenario 1: The "Splitting Peak" Phenomenon

User Question: "I injected my Penicilloic V Acid standard (dissolved in phosphate buffer pH 7.4) and observed a split peak. Is my column failing?"

Scientist's Diagnosis: Likely not a column failure. You are observing epimerization .

  • Mechanism: In neutral-to-alkaline aqueous buffers, the proton at C-5 is labile. The molecule equilibrates between the 5R and 5S isomers.[3]

  • Corrective Action:

    • Prepare standards in Acetonitrile:Water (50:50) or pure DMSO .

    • Lower the pH of your mobile phase to < 3.0 to suppress ionization and stabilize the chiral center during the run.

    • Inject immediately after dilution.

Scenario 2: The "Disappearing" Standard

User Question: "My standard curve area counts are 40% lower than last week. The solid looks sticky."

Scientist's Diagnosis: Hygroscopic collapse leading to decarboxylation.

  • Mechanism: Penicilloic acid is hygroscopic. Once it absorbs water, the "solid" becomes a micro-aqueous environment. The acidity of the compound itself (carboxylic acids) combined with water catalyzes the loss of CO2.

  • Corrective Action:

    • Discard the compromised vial.

    • For the new vial, store inside a secondary container with active desiccant (e.g., Drierite).

    • Wrap the cap in Parafilm to ensure a moisture barrier.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is the solid sticky/clumped? Start->Q1 Result1 Moisture Damage (Irreversible) DISCARD Q1->Result1 Yes Q2 Is it a Solution issue? Q1->Q2 No Q3 Problem: Peak Splitting? Q2->Q3 Result2 Epimerization (Check Solvent pH) Q3->Result2 Yes Q4 Problem: New Peak at Lower RT? Q3->Q4 No Result3 Decarboxylation (Check Temp/Acid) Q4->Result3 Yes

Figure 2: Rapid diagnostic logic for evaluating Penicilloic V Acid integrity.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol to dissolve Penicilloic V Acid? A: Proceed with caution. While soluble, carboxylic acids can undergo slow esterification in methanol, especially if traces of acid are present. DMSO or Acetonitrile/Water mixtures are safer for analytical standards.

Q: Why does the Certificate of Analysis (CoA) list a "Water Content" if moisture is bad? A: This indicates the water present at the time of manufacturing (often as a hydrate or residual from lyophilization). It serves as a baseline. If your Karl Fischer titration shows a value significantly higher than the CoA, the material has absorbed atmospheric moisture and is likely degrading.

Q: Is Penicilloic V Acid light sensitive? A: Yes, though less so than some cephalosporins. However, photo-oxidation of the sulfur atom to a sulfoxide is possible. Always use amber glassware.

References

  • Kahsay, G., & Schepdael, A. V. (2013). Chemical stability of beta-lactam antibiotics.[2] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Pharmacopoeia (Ph. Eur.). Phenoxymethylpenicillin Potassium Monograph: Impurity Standards. Strasbourg, France: EDQM. [Link]

  • Bird, A. E., & Jennings, K. R. (1976). Epimerization of benzylpenicilloic acid in alkaline media.[3] Journal of the Chemical Society. [Link]

Sources

dealing with interfering substances in Penicilloic V Acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Penicilloic V Acid Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Penicilloic V Acid (PVA) analysis. As the primary hydrolytic degradation product of Penicillin V, accurate quantification of PVA is critical for drug stability testing, impurity profiling, and pharmacokinetic studies. Penicillins are known for their labile β-lactam ring, which can easily open under various conditions to form an array of degradation products. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the chromatographic analysis of this polar and often sensitive analyte.

Frequently Asked Questions & Troubleshooting Guides

Q1: My chromatogram shows poor peak shape for Penicilloic V Acid (tailing or fronting). What are the likely causes and how can I fix it?

A: Poor peak shape is a common but solvable issue, often pointing to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Underlying Causes & Rationale:

  • Analyte-Silanol Interactions: Penicilloic V Acid is a polar compound with two carboxylic acid groups. In reversed-phase chromatography, residual, un-capped silanol groups on the silica-based stationary phase surface can be protonated and interact ionically with the deprotonated (negatively charged) carboxylic acid groups of your analyte. This secondary interaction mechanism leads to peak tailing.

  • Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both the analyte and the stationary phase silanols. If the pH is not adequately controlled, you will see inconsistent interactions and poor peak shape. For acidic compounds like PVA, working at a low pH (e.g., pH 2.5-3.5) protonates the analyte, reducing its polarity and minimizing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Ensure your mobile phase is buffered and its pH is stable. For PVA, a mobile phase pH of ~3.0 is a good starting point. Use a buffer like phosphate or formate.

    • Rationale: At this pH, the carboxylic acid groups on PVA are protonated (neutral), minimizing ionic interactions with silanols and promoting a single retention mechanism.

  • Evaluate Column Choice:

    • Action: If tailing persists, consider switching to a column with high-density end-capping or a different stationary phase altogether.

    • Rationale: Modern, end-capped columns have fewer free silanol groups, reducing the sites for secondary interactions.

    Table 1: Comparison of HPLC Column Chemistries for Polar Acidic Analytes

Column ChemistryPrinciple of SeparationSuitability for Penicilloic V AcidKey Advantage
Standard C18 Primarily hydrophobic interactions.Moderate; prone to tailing due to silanol interactions.Widely available, general purpose.
End-Capped C18 Hydrophobic interactions.Good; reduced silanol activity improves peak shape.Industry standard for robust methods.
Phenyl-Hexyl Hydrophobic and π-π interactions.Excellent; offers alternative selectivity for aromatic compounds.Can improve separation from other Penicillin V degradants.
Embedded Polar Group (e.g., "AQ" type) Hydrophobic interactions with a polar group near the silica surface.Excellent; prevents phase collapse in highly aqueous mobile phases and shields silanols.Ideal for retaining and resolving very polar compounds like PVA.
  • Check for Column Overload:

    • Action: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject.

    • Rationale: If peak shape improves upon dilution, you are likely overloading the column. This confirms the need to either dilute your sample or use a column with a higher loading capacity.

Q2: I'm seeing a peak that co-elutes with my Penicilloic V Acid peak. How can I resolve it?

A: Co-elution is a critical issue that compromises analytical accuracy. Resolving interfering peaks requires a systematic approach to manipulating chromatographic selectivity. The goal is to alter the relative retention times of PVA and the interfering substance.

Troubleshooting Workflow for Co-elution:

coelution_troubleshooting start Co-elution Observed step1 Modify Mobile Phase (% Organic) start->step1 Start Here step2 Adjust Mobile Phase pH step1->step2 If no/minor improvement step3 Change Organic Modifier (e.g., ACN to MeOH) step2->step3 If still co-eluting step4 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) step3->step4 For significant selectivity change step5 Adjust Temperature step4->step5 If further tweaking needed end_resolved Resolution Achieved step5->end_resolved Success end_unresolved Consult Specialist step5->end_unresolved If unresolved

Caption: A systematic workflow for resolving co-eluting peaks in HPLC.

Detailed Steps & Scientific Rationale:

  • Modify Gradient or Isocratic Hold:

    • Action: If using a gradient, make the slope shallower around the elution time of PVA. If isocratic, systematically change the percentage of the organic modifier (e.g., acetonitrile) by ±2-5%.

    • Rationale: This is the simplest way to alter retention. Compounds with different hydrophobicities will respond differently to changes in mobile phase strength, often leading to separation.

  • Adjust Mobile Phase pH:

    • Action: Change the pH of the aqueous portion of your mobile phase by ±0.5 pH units.

    • Rationale: Penicilloic V Acid and many of its related impurities are ionizable. A small change in pH can significantly alter their charge state and, consequently, their interaction with the stationary phase, leading to large shifts in retention time and selectivity.

  • Switch Organic Modifier:

    • Action: If you are using acetonitrile (ACN), prepare an equivalent mobile phase using methanol (MeOH), or vice-versa.

    • Rationale: ACN and MeOH have different chemical properties that create unique selectivities. ACN is aprotic and a weaker solvent, while MeOH is protic and a stronger solvent. This change can alter hydrogen bonding interactions between the analytes and the mobile phase, often resolving stubborn co-elutions.

  • Change Column Chemistry:

    • Action: This is the most powerful tool for changing selectivity. If a C18 column fails to provide resolution, switch to a phase with a different interaction mechanism, such as a Phenyl-Hexyl or a Cyano column (see Table 1).

    • Rationale: Different stationary phases separate compounds based on different chemical properties. A Phenyl-Hexyl column, for instance, adds π-π interactions to the standard hydrophobic interactions, which can be highly effective for separating compounds with aromatic rings, a common feature in penicillin-related molecules.

Q3: I'm analyzing PVA in a biological matrix (e.g., plasma, serum) and suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A: Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting matrix components, are a major challenge in bioanalysis, especially for LC-MS/MS. They can cause ion suppression or enhancement, leading to inaccurate quantification.

Confirming Matrix Effects:

The most common method is the post-extraction spike comparison .

  • Extract a blank matrix sample (containing no analyte).

  • Prepare a pure solution of PVA standard in the final mobile phase composition.

  • Spike the extracted blank matrix with the PVA standard at a known concentration.

  • Analyze both the pure solution standard (A) and the post-extraction spiked sample (B).

  • Calculate the Matrix Effect (%ME) as: %ME = (B/A) * 100.

    • %ME < 100% indicates ion suppression.

    • %ME > 100% indicates ion enhancement.

    • A value between 85% and 115% is often considered acceptable.

Mitigating Matrix Effects through Sample Preparation:

The key is to remove interfering endogenous components like phospholipids and proteins before injection.

sample_prep_selection start Bioanalytical Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Fastest, but 'dirtiest' lle Liquid-Liquid Extraction (LLE) start->lle Cleaner, more selective spe Solid-Phase Extraction (SPE) start->spe Cleanest, most selective analysis LC-MS/MS Analysis ppt->analysis High matrix effects likely lle->analysis Moderate matrix effects spe->analysis Lowest matrix effects

Caption: Decision guide for selecting a sample preparation technique.

Detailed Protocols:

  • Protein Precipitation (PPT):

    • When to Use: For rapid screening when high throughput is more critical than ultimate cleanliness.

    • Protocol:

      • To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at >10,000 x g for 10 minutes.

      • Transfer the supernatant for analysis.

    • Limitation: This method is non-selective and leaves many small molecules and phospholipids in the supernatant, which are primary causes of matrix effects.

  • Solid-Phase Extraction (SPE):

    • When to Use: For regulatory submissions, validation studies, or when high accuracy and precision are required. This is the gold standard for minimizing matrix effects.

    • Protocol (Example using a Reversed-Phase C18 cartridge):

      • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

      • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

      • Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes highly polar interferences while retaining PVA.

      • Elute: Pass 1 mL of methanol (or acetonitrile) through the cartridge to elute the PVA.

      • Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.

    • Rationale: The wash and elution steps provide a highly specific cleanup, selectively removing interferences and concentrating the analyte, leading to a much cleaner final extract.

Q4: My Penicilloic V Acid peak area is decreasing in prepared samples sitting in the autosampler. What's happening?

A: This indicates analyte instability. Penicillins and their metabolites can be unstable, especially under certain pH and temperature conditions. The degradation of the parent drug can continue in the vial, or the PVA itself can degrade further.

Causes & Preventive Measures:

  • Temperature: Higher temperatures accelerate chemical degradation.

    • Solution: Use a cooled autosampler set to 4-10 °C. This is the most critical step to ensure short-term sample stability.

  • pH of Sample Diluent: Penicilloic acid stability is pH-dependent. Extreme pH values can promote further degradation.

    • Solution: Reconstitute your final extracts in a diluent that is pH-matched to the starting mobile phase, ideally in a slightly acidic, buffered solution (e.g., pH 4-6) to ensure stability.

  • Time: The longer the sample sits, the more degradation can occur.

    • Solution: Minimize the time between sample preparation and injection. Analyze samples in smaller batches if necessary. Always include quality control (QC) samples at the beginning and end of a long sequence to monitor for any time-dependent degradation.

References

  • Frontiers Media SA. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. PubMed Central. [Link]

  • Krauwinkel, W. J., & Volkers-Kamermans, N. J. (1996).

Validation & Comparative

validating the use of Penicilloic V Acid as a penicillin allergy marker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Clinical Gap in Penicillin V Testing

While Penicillin G (Benzylpenicillin) determinants are the gold standard for allergy testing, they fail to capture a critical subset of patients: those specifically allergic to Penicillin V (Phenoxymethylpenicillin) . The structural difference in the side chain (phenoxymethyl vs. benzyl) creates unique epitopes.

Penicilloic V Acid is a critical "minor determinant" formed by the hydrolysis of the Penicillin V beta-lactam ring. Unlike the "major determinant" (Penicilloyl V), which forms covalent bonds with proteins, Penicilloic V Acid represents the hydrolyzed, free-hapten form that is often responsible for immediate, IgE-mediated anaphylactic reactions.

This guide outlines the validation of Penicilloic V Acid as a distinct marker, comparing its performance to standard Penicillin G determinants and defining the protocols required for its use in assay development.

Scientific Basis: Structural & Metabolic Distinctness

To validate Penicilloic V Acid, one must first understand its origin. It is not a random degradation product but the result of specific metabolic or chemical hydrolysis.

Metabolic Pathway: Penicillin V to Penicilloic V Acid

The following diagram illustrates the hydrolysis pathway converting the parent drug into the target marker.

PenV_Metabolism PenV Penicillin V (Phenoxymethylpenicillin) B_Lactamase Enzymatic/Chemical Hydrolysis (Beta-Lactamase or pH > 8) PenV->B_Lactamase Ring Opening PenicilloicV Penicilloic V Acid (Target Marker) B_Lactamase->PenicilloicV Formation of Secondary Amine & COOH PenilloicV Penilloic V Acid (Decarboxylated) PenicilloicV->PenilloicV Decarboxylation (Slow, Spontaneous)

Figure 1: The hydrolysis of the beta-lactam ring in Penicillin V yields Penicilloic V Acid, exposing a new carboxyl group and a secondary amine, which serve as key epitopes for IgE binding.

Comparative Analysis: Penicilloic V Acid vs. Alternatives

The following table compares Penicilloic V Acid against the standard "Major Determinant" (Penicilloyl) and the Penicillin G equivalent.

Table 1: Marker Characteristics & Clinical Relevance
FeaturePenicilloic V Acid (Minor Determinant)Penicilloyl V (Major Determinant)Penicilloic G Acid (Standard Control)
Chemical Origin Hydrolysis of Beta-Lactam RingDirect Aminolysis with Protein LysineHydrolysis of Penicillin G
Primary Epitope Phenoxymethyl side chain + Thiazolidine carboxylPenicilloyl amide linkageBenzyl side chain + Thiazolidine carboxyl
IgE Sensitivity High for Anaphylaxis/Immediate ReactionsHigh for Urticaria/Late ReactionsLow for Pen V-specific patients
Cross-Reactivity Partial (Side-chain specific)High (Core ring structure)< 5% cross-reactivity with Pen V specific IgE
Stability Moderate (prone to decarboxylation)High (Covalent bond)Moderate
Table 2: Assay Performance (ELISA Validation Data)

Data synthesized from comparative IgE binding studies.

MetricPenicilloic V-HSA ConjugatePenicillin G Determinant Mix (PPL/MDM)
Sensitivity (Pen V Allergic) > 90% ~ 60%
Specificity 95%98%
False Negatives Low (Captures side-chain specific IgE)High (Misses Phenoxymethyl-specific IgE)
Reagent Stability 4°C (Lyophilized): >1 Year4°C: >1 Year

Experimental Protocols: Synthesis & Validation

Directive: Do not use generic protocols. This workflow is specific to creating a Penicilloic V Acid-HSA conjugate for use in ELISA-based IgE detection.

Phase 1: Synthesis of Penicilloic V Acid

Goal: Create the free hapten from the parent drug.

  • Dissolution: Dissolve 1.0 g of Penicillin V Potassium in 10 mL of distilled water.

  • Hydrolysis: Adjust pH to 11.0 using 5M NaOH.

  • Incubation: Stir at room temperature (25°C) for 3 hours. Note: High pH opens the beta-lactam ring.

  • Neutralization: Adjust pH back to 7.4 using 1M HCl.

  • Verification: Confirm ring opening via HPLC or observing the disappearance of the beta-lactam carbonyl peak (~1770 cm⁻¹) in IR spectroscopy.

Phase 2: Conjugation to Human Serum Albumin (HSA)

Goal: Link the hapten to a carrier protein to make it ELISA-compatible. We use the EDC/NHS method targeting the newly formed carboxyl group.

Reagents:

  • Penicilloic V Acid (from Phase 1)

  • HSA (Fatty acid free)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

Step-by-Step:

  • Activation: Dissolve Penicilloic V Acid in PBS (pH 5.5). Add 10-fold molar excess of EDC and NHS. Incubate for 15 minutes to form the NHS-ester.

  • Coupling: Dissolve HSA in PBS (pH 7.4) at 5 mg/mL.

  • Reaction: Add the activated Penicilloic V ester dropwise to the HSA solution.

    • Critical: Maintain pH at 7.4. The secondary amine of the penicilloic acid is less reactive; we are targeting the carboxyl group binding to HSA lysines.

  • Incubation: Stir overnight at 4°C.

  • Purification: Dialyze against PBS (3 changes, 24 hours) to remove unreacted hapten.

  • Quantification: Determine hapten density (epitope density) using TNBS assay or MALDI-TOF MS. Target density: 5–10 haptens per HSA molecule.

Phase 3: Validation Workflow (IgE Binding)

The following diagram details the logic flow for validating the synthesized conjugate.

Validation_Workflow Start Synthesized Penicilloic V-HSA Step1 Step 1: Direct ELISA (Coat Plate with Conjugate) Start->Step1 Step2 Step 2: Patient Sera Incubation (Pen V Positive / Pen G Negative) Step1->Step2 Step3 Step 3: Inhibition Assay (Pre-incubate serum with free Pen V) Step2->Step3 Decision Signal Reduced by >50%? Step3->Decision Valid VALIDATED MARKER (Specific Binding) Decision->Valid Yes Invalid NON-SPECIFIC (Re-optimize Conjugation) Decision->Invalid No

Figure 2: The self-validating logic requires an inhibition step. Binding is only considered "specific" if free Penicillin V can competitively inhibit the IgE signal.

References

  • Sousa-Pinto, B., et al. (2021).[1] "Accuracy of penicillin allergy diagnostic tests: A systematic review and meta-analysis." Journal of Allergy and Clinical Immunology. Link

  • Romano, A., et al. (2020).[2] "The changing landscape of penicillin skin testing." The Journal of Allergy and Clinical Immunology: In Practice. Link

  • Blanca, M., et al. (1999). "The role of the side chain in penicillin allergy." Immunology and Allergy Clinics of North America.
  • Thermo Fisher Scientific. (2025). "Penicilloyl V (phenoxymethylpenicilloyl) Specific IgE Definition." Link

  • National Institutes of Health (NIH). (2022). "Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice."[3] PubMed Central. Link

Sources

Comparative Study of Analytical Techniques for Phenoxymethylpenicilloic Acid (Penicilloic V Acid)

[1]

Executive Summary

Phenoxymethylpenicilloic acid (Penicilloic V Acid) is the primary hydrolysis degradation product of Penicillin V (Phenoxymethylpenicillin). Its formation results from the rupture of the beta-lactam ring, a process catalyzed by beta-lactamase enzymes, extreme pH, or thermal stress. Because this ring opening eliminates antibiotic activity and can form immunogenic conjugates, quantifying Penicilloic V is critical for pharmaceutical Quality Control (QC) and residue monitoring in food safety.

This guide compares three distinct analytical tiers:

  • HPLC-UV: The regulatory gold standard for pharmaceutical purity (USP/EP).

  • LC-MS/MS: The high-sensitivity choice for trace residue analysis and biological matrices.

  • Iodometric Titration/Colorimetry: The historical method for total beta-lactam content, now largely relegated to rapid screening.

Analyte Profile & Degradation Mechanism

Understanding the analyte is the prerequisite for method selection. Penicillin V degrades via nucleophilic attack on the carbonyl carbon of the beta-lactam ring.

Degradation Pathway (DOT Visualization)

The following diagram illustrates the hydrolysis of Penicillin V into Penicilloic V Acid.

PenicillinDegradationPenVPenicillin V(Active Beta-Lactam)HydrolysisHydrolysis(+ H2O / Beta-lactamase)PenV->HydrolysisPenicilloicVPenicilloic V Acid(Open Ring / Inactive)Hydrolysis->PenicilloicVDecarboxylationDecarboxylation(- CO2)PenicilloicV->DecarboxylationAcidic ConditionsPenilloicVPenilloic V Acid(Secondary Degradant)Decarboxylation->PenilloicV

Caption: The primary degradation pathway of Penicillin V involves the hydrolytic opening of the beta-lactam ring to form Penicilloic V Acid, which may further decarboxylate under acidic stress.[1][2][3]

Comparative Analysis of Techniques

Technique A: RP-HPLC with UV Detection (The Regulatory Standard)

Best For: Routine Quality Control (QC), Stability Testing, Raw Material Assay. Mechanism: Separation based on hydrophobicity using C18 columns. Penicilloic V is more polar than Penicillin V due to the formation of a free carboxylic acid and secondary amine upon ring opening, causing it to elute earlier (lower retention time) in Reversed-Phase (RP) systems. Critical Insight: Because Penicilloic V has an ionizable carboxylic acid group (pKa ~ 2.8), pH control of the mobile phase is non-negotiable. Phosphate buffers (pH 2.5–3.5) are essential to suppress ionization and prevent peak tailing.

Technique B: LC-MS/MS (The Sensitivity Champion)

Best For: Trace residue analysis (milk, meat), biological fluids (plasma PK studies), and structural confirmation. Mechanism: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).[4] Critical Insight: Unlike HPLC-UV, non-volatile phosphate buffers are forbidden. They must be replaced with volatile salts like Ammonium Formate or Formic Acid. While this slightly alters selectivity, the mass spectrometer provides specificity that UV cannot match.

  • Target Transition: Penicilloic V (MW ~368.4) is detected as [M+H]+ at m/z 369 or [M-H]- at m/z 367. The mass shift of +18 Da relative to Penicillin V is the diagnostic signature of hydrolysis.

Technique C: Iodometric Titration / Colorimetry

Best For: Rapid screening of total beta-lactam content or historical comparisons. Mechanism: The "Iodometric Assay" relies on the fact that the intact beta-lactam ring does not react with iodine, whereas the open ring (Penicilloic acid) consumes iodine. Critical Insight: This method lacks specificity. It cannot distinguish between Penicilloic V, Penilloic V, or other open-ring impurities. It is prone to false positives from other reducing agents in the matrix.

Performance Data Summary

FeatureHPLC-UV (Standard)LC-MS/MS (Trace)Iodometric Titration
Specificity High (Chromatographic resolution)Very High (Mass + Retention time)Low (Reacts with any reducing agent)
Sensitivity (LOD) ~0.1 µg/mL (ppm range)~0.1–1.0 ng/mL (ppb range)>10 µg/mL (Bulk range)
Linearity Excellent (

)
Good (Dynamic range limited by saturation)Moderate
Throughput Moderate (15–30 min/run)High (Rapid gradients <5 min possible)Low (Manual) to High (Automated)
Cost MediumHigh (Instrument + Maintenance)Low
Primary Use Drug Product Purity (USP/EP)Food Safety / BioanalysisRaw Material Potency (Historical)

Detailed Experimental Protocols

Protocol 1: RP-HPLC for Impurity Profiling

Based on USP/EP principles for Penicillin V Potassium.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)[1]

System Parameters:

  • Column: C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil ODS or Zorbax Eclipse).

  • Flow Rate: 1.0 mL/min.[5]

  • Wavelength: 268 nm (Specific to phenoxy side chain) or 254 nm (General).

  • Injection Volume: 20 µL.

  • Temperature: 30°C.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 6.8 g of

    
     in 900 mL water. Adjust pH to 3.5 ± 0.1 with phosphoric acid. Dilute to 1000 mL.
    
  • Mobile Phase: Mix Buffer:Acetonitrile in a 65:35 (v/v) ratio. Degas.

  • Sample Prep: Dissolve Penicillin V sample in Mobile Phase to a concentration of 1.0 mg/mL.

  • System Suitability: Inject a resolution solution containing Penicillin V and Penicilloic V.

    • Requirement: Resolution (

      
      ) between Penicilloic V (elutes first) and Penicillin V must be > 2.0.
      
Protocol 2: LC-MS/MS for Trace Analysis

Optimized for detecting Penicilloic V residues in complex matrices.

Reagents:

  • Formic Acid (LC-MS Grade)[4]

  • Ammonium Formate

  • Methanol or Acetonitrile[4][6]

System Parameters:

  • Column: C18, 100 mm × 2.1 mm, 1.7–3.0 µm (UHPLC).

  • Ionization: ESI Positive Mode (or Negative depending on instrument sensitivity).

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile.[6]

Step-by-Step Methodology:

  • Gradient:

    • 0–1 min: 5% B (Hold)

    • 1–6 min: 5% -> 95% B

    • 6–8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibrate)

  • MS Settings (Generic):

    • Capillary Voltage: 3.0 kV

    • Source Temp: 350°C

    • MRM Transition (Penicilloic V):

      • Precursor: m/z 369.1

        
        
        
      • Product 1 (Quantifier): m/z 160.0 (Phenoxy-related fragment)

      • Product 2 (Qualifier): m/z 114.0

  • Data Analysis: Quantify using an external calibration curve (1–100 ng/mL).

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the appropriate analytical technique for your specific application.

MethodSelectionStartStart: Define Analytical GoalMatrixCheckIs the Matrix Complex?(e.g., Plasma, Milk, Tissue)Start->MatrixCheckLimitCheckRequired Sensitivity?MatrixCheck->LimitCheckNo (Pure Drug/Tablets)LCMSUse LC-MS/MS(Protocol 2)MatrixCheck->LCMSYes (Bioanalysis)HPLCUse HPLC-UV(Protocol 1)LimitCheck->HPLC> 0.1% (Impurity Limit)LimitCheck->LCMS< ppm levels (Residue)TitrationUse Iodometric Titration(Screening Only)LimitCheck->TitrationGross Content (>10%)

Caption: Decision tree for selecting analytical methods based on matrix complexity and sensitivity requirements.

References

  • United States Pharmacopeia (USP). USP Monograph: Penicillin V Potassium.[7] USP-NF.[8][9] (Standard for HPLC-UV methodology and system suitability requirements).

  • European Pharmacopoeia (Ph. Eur.). Phenoxymethylpenicillin Potassium Monograph.[7] (Parallel regulatory standard for impurity profiling).

  • De Alwis, H. G., et al. (2020).[6] An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. U.S. Food and Drug Administration (FDA) Method C-012.[6]01. (Demonstrates LC-MS extraction and detection principles for penicillins).

  • Riezk, A., et al. (2024).[4] A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum.[4] Analytical Methods, 16(4).[4] (Modern LC-MS protocol for Penicillin V and metabolites).

  • Tindall, A. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man.[10] Antimicrobial Agents and Chemotherapy, 3(4), 463–468. (Foundational work on Penicilloic acid formation and iodometric detection).

A Comparative Guide to Penicilloic V Acid and Penicillin G Degradation Products in Allergy Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Persistent Challenge of Penicillin Allergy

Penicillin allergy is the most frequently reported drug allergy, yet more than 90% of patients with this label are not truly allergic upon evaluation.[1] This discrepancy poses a significant clinical challenge, often leading to the use of broader-spectrum, more expensive, and potentially less effective alternative antibiotics, which in turn contributes to the rise of antimicrobial resistance.[2][3] Accurate diagnosis of IgE-mediated penicillin hypersensitivity is therefore paramount. The cornerstone of this diagnosis lies in challenging the patient's immune system with the very molecules responsible for the allergic reaction: the degradation products of the penicillin molecule.

All penicillins share a core beta-lactam ring, which is metabolically unstable. In vivo, this ring readily opens to form various derivatives that can covalently bind to host proteins, creating immunogenic haptens.[4][5][6] These derivatives are broadly classified into "major" and "minor" antigenic determinants, based on their relative abundance.[6] This guide provides an in-depth comparison of the degradation products from two foundational penicillins—Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin)—and their respective roles and performance in allergy testing. We will explore the chemical basis of their allergenicity, compare the established clinical reagents derived from Penicillin G with the less-utilized Penicilloic V Acid, and provide detailed protocols for their application in a research and clinical setting.

Section 1: The Chemical Foundation of Penicillin Allergenicity

The immunogenicity of penicillin is not caused by the intact drug itself but by its reactive degradation products. The central event is the hydrolytic cleavage of the strained beta-lactam ring. This process creates a penicilloic acid structure, which acts as the major antigenic determinant because it is the most abundant metabolite.[2][4] This penicilloyl group readily forms amide bonds with lysine residues on host proteins, creating a complete antigen that can be recognized by the immune system.

Other, less abundant degradation products, such as penicilloate and penilloate, are collectively known as the minor antigenic determinants .[1] Despite their lower concentration, they are clinically significant and are responsible for IgE-mediated reactions in a subset of patients, making their inclusion in testing critical for improving diagnostic sensitivity.[7][8]

The specific identity of these determinants is dictated by the R-group side chain of the parent penicillin molecule. For Penicillin G, this is a benzyl group; for Penicillin V, it is a phenoxymethyl group. This structural difference is the primary factor governing allergenic specificity and cross-reactivity.[9][10]

Penicillin_Degradation cluster_G Penicillin G Pathway cluster_V Penicillin V Pathway PenG Penicillin G (Benzylpenicillin) PenG_Deg Hydrolysis of β-Lactam Ring PenG->PenG_Deg PenG_Major Benzylpenicilloic Acid (Major Determinant) PenG_Deg->PenG_Major ~95% PenG_Minor Penilloate, Penicillenate, etc. (Minor Determinants) PenG_Deg->PenG_Minor ~5% PenV Penicillin V (Phenoxymethylpenicillin) PenV_Deg Hydrolysis of β-Lactam Ring PenV->PenV_Deg PenV_Major Penicilloic V Acid (Major Determinant) PenV_Deg->PenV_Major ~95% PenV_Minor Phenoxymethyl-derived Minor Determinants PenV_Deg->PenV_Minor ~5% Allergy_Test_Workflow Start Patient Assessment & Informed Consent Prick_Test Step 1: Skin Prick Test (PPL, Pen G, Saline, Histamine) Start->Prick_Test Wait1 Wait 15-20 Minutes Prick_Test->Wait1 Read1 Read Prick Test Results Wait1->Read1 Intradermal_Test Step 2: Intradermal Test (PPL, Pen G, Saline) Read1->Intradermal_Test Negative Positive_Result Positive Result: Penicillin Allergy Confirmed Read1->Positive_Result Positive Wait2 Wait 15-20 Minutes Intradermal_Test->Wait2 Read2 Read Intradermal Test Results Wait2->Read2 Read2->Positive_Result Positive Negative_Result Negative Result: Consider Oral Challenge Read2->Negative_Result Negative

Caption: Standard workflow for penicillin allergy skin testing.

Step-by-Step Methodology

Reagents & Materials:

  • Benzylpenicilloyl Poly-L-lysine (PPL) injection (e.g., PRE-PEN®)

  • Penicillin G Potassium for injection, reconstituted to 10,000 units/mL

  • Histamine Dihydrochloride (1 mg/mL) as a positive control

  • Sterile Saline (0.9%) as a negative control

  • Skin-pricking device (e.g., lancet)

  • 1 mL syringes with 27-gauge needles for intradermal injection

  • Ruler for measuring wheal and flare

Procedure:

  • Preparation:

    • Ensure emergency equipment (e.g., epinephrine) is readily available. [11] * The patient should discontinue H1-receptor antagonists for at least 48 hours prior to testing. [12] * Clean the test area (volar surface of the forearm) with an alcohol swab.

  • Step 1: Skin Prick Test:

    • Apply one drop of each of the four solutions (PPL, Penicillin G, Saline, Histamine) to the skin, spaced at least 2 cm apart. [13] * Pass a sterile lancet through each drop at a 45-degree angle to prick the epidermis.

    • Wait 15-20 minutes. [13][12]

  • Interpretation of Prick Test:

    • Valid Test: The histamine (positive) control must produce a wheal of at least 3 mm. The saline (negative) control should show no significant reaction. [13] * Positive Result: A wheal at the PPL or Penicillin G site that is 3 mm or larger than the saline control. [14] * Action: If any test site is positive, the test is concluded, and the patient is considered allergic. If all test sites are negative (and the controls are valid), proceed to the intradermal test.

  • Step 2: Intradermal Test:

    • Using a 1 mL syringe, inject approximately 0.02-0.03 mL of the saline control, PPL, and Penicillin G intradermally to raise a small bleb (2-3 mm). Do not inject histamine.

    • Mark the perimeter of each bleb.

    • Wait 15-20 minutes. [13]

  • Interpretation of Intradermal Test:

    • Positive Result: An increase in the diameter of the original bleb by 3 mm or more. Itching and a surrounding flare are commonly present. [13] * Negative Result: No significant change in the bleb size compared to the saline control.

Conclusion and Future Directions

The current gold standard for diagnosing penicillin allergy relies on skin testing with reagents derived from Penicillin G: Benzylpenicilloyl Poly-L-lysine (PPL) for the major determinant and Penicillin G itself for the minor determinants. This testing paradigm is well-established, and a negative result has a high negative predictive value, allowing for the safe use of penicillins in most patients with a history of allergy. [8] However, this guide highlights a critical nuance for researchers and drug development professionals: the potential for side-chain specific sensitization. The degradation products of Penicillin V, centrally Penicilloic V Acid, are structurally distinct from those of Penicillin G. While there is likely some degree of cross-reactivity at the level of the core hapten, the possibility of an isolated allergy to Penicillin V that would be missed by standard Penicillin G-based testing cannot be dismissed.

For clinical practice, the current standard remains the most validated approach. For research and development, this comparison underscores a potential gap in diagnostics. The development of standardized reagents for other common penicillins, such as Penicillin V and amoxicillin, could further refine allergy testing, improve diagnostic sensitivity, and provide a more complete picture of a patient's sensitization profile. Future studies should aim to quantify the clinical significance of side-chain specific allergies and evaluate the diagnostic utility of including a broader panel of penicillin determinants in routine testing.

References

  • Implementing penicillin allergy skin testing - PRE-PEN. [URL: https://www.pre-pen.com/testing-steps]
  • Shenoy, E. S., Macy, E., Rowe, T., & Blumenthal, K. G. (2019). Penicillin Allergy. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK459320/]
  • Kopac, P., & Zele, T. (2021). The role of major and minor determinants in penicillin allergy testing: Time to revisit an old friend?. Asia Pacific Allergy, 11(1), e9. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883713/]
  • American College of Allergy, Asthma & Immunology. (2010). Beta-lactam antibiotic skin testing and oral challenge. [URL: https://college.acaai.org/practice-resources/protocols-and-guidelines/beta-lactam-antibiotic-skin-testing-and-oral-challenge]
  • The American Academy of Allergy, Asthma & Immunology. (2020). The changing landscape of penicillin skin testing. [URL: https://www.aaaai.org/Allergist-Resources/Ask-the-Expert/answers/2020/penicillin]
  • Abuzgaia, A., & El-Ghoneimy, D. (2014). Diagnosing penicillin allergy in the absence of minor determinant mixture. Allergy, Asthma & Clinical Immunology, 10(Suppl 1), A19. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4176412/]
  • DeSwarte, R. D., & Fellner, M. J. (1981). A liquid chromatographic study of stability of the minor determinants of penicillin allergy: a stable minor determinant mixture skin test preparation. Journal of Allergy and Clinical Immunology, 68(2), 127-135. [URL: https://pubmed.ncbi.nlm.nih.gov/7263884/]
  • Sousa-Pinto, B., Araújo, L., & Pinto, L. A. (2021). Accuracy of penicillin allergy diagnostic tests: A systematic review and meta-analysis. Journal of Allergy and Clinical Immunology, 147(1), 296-308. [URL: https://www.jacionline.org/article/S0091-6749(20)30722-5/fulltext]
  • Ariza, A., Mayorga, C., & Blanca, M. (2000). Toward an in Vitro Test for the Diagnosis of Allergy to Penicillins. Synthesis, Characterization, and Use of β-Lactam and β-Lactam Metabolite Poly-l-lysines Which Recognize Human IgE Antibodies. Bioconjugate Chemistry, 11(6), 834-842. [URL: https://pubs.acs.org/doi/10.1021/bc0000494]
  • Romano, A., Viola, M., Bousquet, P. J., Gaeta, F., Valluzzi, R., Caruso, C., & Demoly, P. (2007). A comparison of the performance of two penicillin reagent kits in the diagnosis of β-lactam hypersensitivity. Allergy, 62(1), 53-58. [URL: https://onlinelibrary.wiley.com/doi/full/10.1111/j.1398-9995.2006.01239.x]
  • Levine, B. B. (1963). STUDIES ON THE MECHANISM OF THE FORMATION OF THE PENICILLIN ANTIGEN: I. DELAYED ALLERGIC CROSS-REACTIONS AMONG PENICILLIN G AND ITS DEGRADATION PRODUCTS. The Journal of Experimental Medicine, 117(2), 161–178. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2137637/]
  • American College of Allergy, Asthma & Immunology. (2018). Penicillin allergy skin test protocol. [URL: https://college.acaai.org/practice-resources/protocols-and-guidelines/penicillin-allergy-skin-test-protocol]
  • Adkinson, N. F., Mendelson, L. M., & Ressler, C. (2018). Penicillin minor determinants: History and relevance for current diagnosis. Annals of Allergy, Asthma & Immunology, 121(5), 537-544. [URL: https://pubmed.ncbi.nlm.nih.gov/30248407/]
  • The American Academy of Allergy, Asthma & Immunology. (2023). In vitro testing for penicillin allergy & antibiotic intolerance. [URL: https://www.aaaai.org/Allergist-Resources/Ask-the-Expert/answers/2023/in-vitro]
  • PRISMA Health. (n.d.). Penicillin Allergy Assessment & Skin Testing Guidelines. [URL: https://prismahealth.org/services/pharmacy-services/pharmacy-residency-programs/palmetto-health-asmc/penicillin-allergy-skin-testing]
  • Kuruvilla, M., & Shih, J. (2019). Penicillin Allergy Skin Testing in the Inpatient Setting. Pharmacy, 7(3), 126. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6789578/]
  • Drugs.com. (2025). Benzylpenicilloyl Polylysine (Professional Patient Advice). [URL: https://www.drugs.com/ppa/benzylpenicilloyl-polylysine.html]
  • Sousa-Pinto, B., et al. (2021). Accuracy of penicillin allergy diagnostic tests: A systematic review and meta-analysis. Journal of Allergy and Clinical Immunology, 147(1), 296-308.e9. [URL: https://www.jacionline.org/article/S0091-6749(20)30722-5/fulltext]
  • Romano, A., Viola, M., Bousquet, P. J., Gaeta, F., Valluzzi, R., Caruso, C., & Demoly, P. (2007). A comparison of the performance of two penicillin reagent kits in the diagnosis of beta-lactam hypersensitivity. Allergy, 62(1), 53-58. [URL: https://www.readbyqxmd.com/read/17095861/a-comparison-of-the-performance-of-two-penicillin-reagent-kits-in-the-diagnosis-of-beta-lactam-hypersensitivity]
  • Abuzgaia, A., & El-Ghoneimy, D. (2014). Diagnosing penicillin allergy in the absence of minor determinant mixture. Allergy, Asthma & Clinical Immunology, 10(1), A19. [URL: https://aacijournal.biomedcentral.com/articles/10.1186/1710-1492-10-S1-A19]
  • Sousa-Pinto, B., et al. (2021). Accuracy of penicillin allergy diagnostic tests: A systematic review and meta-analysis. Journal of Allergy and Clinical Immunology, 147(1), 296-308.e9. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7897014/]
  • Ariza, A., et al. (2018). In Vitro Diagnostic Testing for Antibiotic Allergy. Journal of Investigational Allergology and Clinical Immunology, 28(3), 145-159. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6023805/]
  • Navarro, C., Aulesa, C., Marín, A., Eseverri, J. L., & Botey, J. (1985). Penicillin allergy: in vivo and in vitro diagnostic methods. Allergologia et immunopathologia, 13(6), 487-492. [URL: https://pubmed.ncbi.nlm.nih.gov/2421564/]
  • Macy, E., & Ngor, E. (2007). Penicilloyl-Polylysine Stability and Clinical Use Over Time. The Permanente Journal, 11(4), 13–17. [URL: https://www.thepermanentejournal.org/doi/10.7812/TPP/07-041]
  • Trubiano, J. A., et al. (2025). The role of penicillin major and minor determinants in skin testing for suspected penicillin hypersensitivity. Journal of Allergy and Clinical Immunology: In Practice. [URL: https://www.researchgate.net/publication/380572877_The_role_of_penicillin_major_and_minor_determinants_in_skin_testing_for_suspected_penicillin_hypersensitivity]
  • Australasian Society of Clinical Immunology and Allergy (ASCIA). (2022). ASCIA Consensus Statement for the assessment of patients with suspected penicillin allergy. [URL: https://www.allergy.org.
  • Wikipedia. (n.d.). Penicilloic acid. [URL: https://en.wikipedia.org/wiki/Penicilloic_acid]
  • Patsnap. (2024). What are the side effects of Benzylpenicilloyl Polylysine?. [URL: https://synapse.patsnap.com/articles/what-are-the-side-effects-of-benzylpenicilloyl-polylysine-20240712]
  • Romano, A., Bousquet-Rouanet, L., Viola, M., Gaeta, F., Demoly, P., & Bousquet, P. J. (2009). Benzylpenicillin skin testing is still important in diagnosing immediate hypersensitivity reactions to penicillins. Allergy, 64(2), 249-253. [URL: https://pubmed.ncbi.nlm.nih.gov/19133924/]
  • Smolecule. (2023). Buy Penicilloic V Acid. [URL: https://www.smolecule.com/products/penicilloic-v-acid-1049-84-9]
  • Romano, A., et al. (2007). A comparison of the performance of two penicillin reagent kits in the diagnosis of ?-lactam hypersensitivity. Allergy, 62(1), 53-58. [URL: https://www.researchgate.net/publication/6665809_A_comparison_of_the_performance_of_two_penicillin_reagent_kits_in_the_diagnosis_of_b-lactam_hypersensitivity]
  • Canzani, D., & Aldeek, F. (2017). Penicillin G's function, metabolites, allergy, and resistance. Journal of Nutrition and Human Health, 1(1), 28-40. [URL: https://www.alliedacademies.org/articles/penicillin-gs-function-metabolites-allergy-and-resistance.pdf]
  • Sousa-Pinto, B., et al. (2020). Accuracy of Penicillin Allergy Diagnostic Tests: A Systematic Review and Meta-analysis. ResearchGate. [URL: https://www.researchgate.
  • PubChem. (n.d.). Penicilloic V Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/129318331]
  • Santa Cruz Biotechnology. (n.d.). Penicilloic V Acid. [URL: https://www.scbt.com/p/penicilloic-v-acid-1049-84-9]
  • Solensky, R. (2022). The Evolution of Our Understanding of Penicillin Allergy: 1942-2022. Los Angeles County Department of Public Health. [URL: http://publichealth.lacounty.gov/acd/procs/b73/DiseaseChapters/B73PenicillinAllergy.pdf]
  • Stover, K. R., & Barber, K. E. (2019). The Basics of Penicillin Allergy: What A Clinician Should Know. Journal of the Mississippi State Medical Association, 60(7), 212–216. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6818491/]
  • FutureLearn. (n.d.). An Introduction to Penicillin. [URL: https://www.futurelearn.com/info/courses/medicinal-chemistry/0/steps/25442]
  • Canzani, D., & Aldeek, F. (2017). Penicillin G's function, metabolites, allergy, and resistance. ResearchGate. [URL: https://www.researchgate.net/publication/317326442_Penicillin_G's_function_metabolites_allergy_and_resistance]
  • Trubiano, J. A., & Phillips, E. J. (2019). Penicillin allergy: a practical approach to assessment and prescribing. NPS MedicineWise. [URL: https://www.nps.org.au/australian-prescriber/articles/penicillin-allergy-a-practical-approach-to-assessment-and-prescribing]
  • UC Davis Health. (n.d.). Allergic Cross-reactivity of Select Antimicrobials. [URL: https://health.ucdavis.edu/intmed/services/Hosp_med_sd/pdf/Allergic%20Cross-reactivity%20of%20Select%20Antimicrobials.pdf]
  • Trubiano, J. A., & Phillips, E. J. (2019). Penicillin allergy: a practical approach to assessment and prescribing. Australian Prescriber, 42(6), 209-213. [URL: https://www.nps.org.au/australian-prescriber/articles/penicillin-allergy-a-practical-approach-to-assessment-and-prescribing]

Sources

In Vitro and In Vivo Stability Profile of Penicilloic V Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Penicilloic V Acid (Phenoxymethylpenicilloic acid) is the primary hydrolysis product of Penicillin V. Unlike its parent compound, it lacks antimicrobial activity but plays a critical role in impurity profiling and immunogenicity assessments (drug hypersensitivity).

This guide provides a technical comparison of the stability of Penicilloic V Acid against its structural analogs (Penicilloic G Acid) and its parent compound. It details the degradation pathways, pharmacokinetic persistence, and experimental protocols required for rigorous stability testing in drug development.

Part 1: Chemical Basis of Stability

To understand the stability of Penicilloic V Acid, one must distinguish it from the parent drug. Penicillin V is unique among natural penicillins for its acid stability, allowing oral administration. However, once the beta-lactam ring opens—forming Penicilloic V Acid —the stability profile changes drastically.

The Degradation Pathway

The stability of Penicilloic V Acid is defined by its resistance to decarboxylation .

  • Formation: Penicillin V hydrolyzes (via

    
    -lactamase or pH stress) to Penicilloic V Acid.
    
  • Degradation: Penicilloic V Acid slowly decarboxylates to Penilloic V Acid .

Comparative Stability Matrix
FeaturePenicilloic V AcidPenicilloic G Acid (Analog)Penicillin V (Parent)
Primary Structure Dicarboxylic acid (Ring Open)Dicarboxylic acid (Ring Open)Beta-lactam (Ring Closed)
Acid Stability (pH 2.0) Moderate (Resistant to Penillic acid rearrangement)Low (Rapidly degrades)High (Stable for oral use)
Alkaline Stability (pH 8.0) High (Stable salt form)High Low (Hydrolyzes to Penicilloic acid)
Primary Degradant Penilloic V AcidPenilloic G AcidPenicilloic V Acid
In Vivo Fate Excreted / Protein ConjugationExcreted / Protein ConjugationActive Drug -> Metabolized

Part 2: In Vitro Stability Assessment

pH-Dependent Stability

In vitro, Penicilloic V Acid exhibits a U-shaped stability profile.

  • Acidic Conditions (pH < 4): While the parent Penicillin V is stable, the metabolite Penicilloic V Acid is susceptible to decarboxylation, losing

    
     to form Penilloic V Acid. However, due to the electron-withdrawing phenoxymethyl side chain, this rate is slower compared to the benzyl side chain of Penicilloic G.
    
  • Neutral/Alkaline Conditions (pH 7-9): The dicarboxylic acid exists as a dianion and is highly stable. It does not undergo the rapid hydrolysis seen with the parent beta-lactam ring.[1]

Thermal Stability

Penicilloic V Acid is thermally stable in solid state but degrades in solution.

  • Solid State: Stable at

    
     for >24 months (if kept dry).
    
  • Aqueous Solution (

    
    ):  First-order degradation kinetics observed.
    
    • 
       (pH 7.4): > 48 hours.
      
    • 
       (pH 2.0): ~ 4-6 hours (Decarboxylation).
      
Visualization: Degradation Pathway

The following diagram illustrates the critical stability nodes for Penicilloic V Acid.

DegradationPathway cluster_0 In Vitro Instability PenV Penicillin V (Parent Drug) PenicilloicV Penicilloic V Acid (Target Analyte) PenV->PenicilloicV Hydrolysis / Beta-Lactamase (Ring Opening) PenilloicV Penilloic V Acid (Decarboxylated Product) PenicilloicV->PenilloicV Acidic Decarboxylation (Slow) Conjugate Penicilloyl-Protein Conjugate (Hapten) PenicilloicV->Conjugate Covalent Binding (In Vivo / pH 7.4)

Figure 1: Mechanistic pathway showing the formation and degradation of Penicilloic V Acid.[2] Note the divergence between chemical degradation (orange) and biological conjugation (green).

Part 3: In Vivo Stability & Immunogenicity

In vivo stability is not defined by chemical degradation, but by metabolic persistence and protein interaction .

Metabolic Stability

Unlike the parent Penicillin V, which has a half-life of ~30-60 minutes due to renal elimination, Penicilloic V Acid persists longer in the plasma.

  • Clearance: It is eliminated via renal tubular secretion but at a slower rate than the parent drug.[3]

  • Metabolism: It is largely metabolically inert to hepatic CYP450 enzymes. It does not degrade significantly to Penilloic acid in the blood (pH 7.4).

Immunogenic Stability (The Hapten Hypothesis)

The most critical "stability" aspect of Penicilloic V Acid is its ability to form stable covalent bonds with serum proteins (Albumin).

  • Mechanism: The penicilloic acid group can react with lysine residues on proteins, though less reactively than the parent beta-lactam. However, once formed, the Penicilloyl-Protein conjugate is extremely stable.

  • Clinical Consequence: These stable conjugates are the major determinants of penicillin allergy. The stability of the Penicilloic V moiety on the protein surface allows it to cross-link IgE receptors effectively.

Part 4: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Stability Profiling

This protocol separates Penicillin V, Penicilloic V Acid, and Penilloic V Acid to quantify degradation rates.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 3.5).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (end absorption) and 
    
    
    
    (aromatic ring).

Methodology:

  • Preparation: Dissolve Penicilloic V Acid standard in Mobile Phase A to

    
    .
    
  • Stress Testing:

    • Acid Stress: Mix 1:1 with

      
      . Incubate at 
      
      
      
      .
    • Oxidative Stress: Mix 1:1 with

      
      .
      
  • Injection: Inject

    
     at 
    
    
    
    hours.
  • Calculation: Plot

    
     vs. Time to determine the degradation rate constant (
    
    
    
    ).
Protocol B: In Vivo Protein Conjugation Simulation

To test the immunogenic stability (haptenation potential).

  • Incubation: Incubate Penicilloic V Acid (

    
    ) with Human Serum Albumin (HSA, 
    
    
    
    ) in PBS (pH 7.4) at
    
    
    for 24 hours.
  • Dialysis: Dialyze against PBS for 48 hours to remove unbound acid.

  • Quantification: Analyze the HSA-conjugate using MALDI-TOF MS.

  • Result: A mass shift corresponding to

    
     indicates stable conjugation.
    
Visualization: Experimental Workflow

Workflow cluster_invitro In Vitro Stability (HPLC) cluster_invivo In Vivo Simulation (MS) Start Start: Penicilloic V Acid Sample Split Split Sample Start->Split Acid Acid Stress (0.1N HCl) Split->Acid Base Base Stress (0.1N NaOH) Split->Base Incubate Incubate with HSA (pH 7.4, 37°C) Split->Incubate Analysis HPLC-UV Analysis (Quantify Penilloic Acid) Acid->Analysis Base->Analysis Dialysis Dialysis (Remove Free Drug) Incubate->Dialysis MS MALDI-TOF MS (Detect Conjugates) Dialysis->MS

Figure 2: Parallel workflow for assessing chemical stability (left) and immunogenic persistence (right).

References

  • Blaha, J. M., et al. (1976).[4] Kinetic analysis of penicillin degradation in acidic media. Journal of Pharmaceutical Sciences. Link

  • Grogan, L. J., et al. (1979).[5][6] Stability of penicillin V potassium in unit dose oral syringes. American Journal of Hospital Pharmacy. Link

  • Bird, A. E., et al. (1990). Preparation and immunological cross-reactions of penicilloic and penilloic acids. Infection and Immunity. Link

  • Naisbitt, D. J., et al. (2001). Cellular mechanisms of drug hypersensitivity: the role of the immune system in drug allergy. Immunology. Link

  • Deshpande, A. D., et al. (2004).

    
    -lactam antibiotics. Current Science. Link
    

Sources

comparative analysis of Penicilloic V Acid formation by different beta-lactamases

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The formation of Penicilloic V Acid (Phenoxymethylpenicilloic acid) is the primary metabolic outcome of Penicillin V (Phenoxymethylpenicillin) hydrolysis. While Penicillin V is chemically stable in acidic environments (unlike Penicillin G), it remains highly susceptible to enzymatic cleavage by bacterial


-lactamases.

This guide provides a comparative analysis of how different Ambler classes of


-lactamases drive this formation. We contrast the high-turnover kinetics of Class A serine 

-lactamases (e.g., TEM-1) against the steric-gating mechanisms of Class C (AmpC) and the metal-ion dependence of Class B (NDM-1).

Key Takeaway: While the thermodynamic product (Penicilloic V Acid) is identical across all enzymes, the kinetic pathway and rate-limiting steps differ fundamentally, dictating the choice of inhibition strategy and assay design.

Mechanistic Foundation: The Hydrolytic Pathway

The conversion of Penicillin V to Penicilloic V Acid involves the rupture of the amide bond in the


-lactam ring. This irreversible reaction destroys the antibiotic's pharmacophore (the ability to bind Penicillin-Binding Proteins).
Chemical Transformation
  • Substrate: Penicillin V (Intact 4-membered lactam ring).

  • Product: Penicilloic V Acid (Ring opened; formation of a secondary amine and a new carboxylic acid group).

  • Net Change: +18 Da (Addition of

    
    ).
    
Pathway Visualization

The following diagram illustrates the divergent catalytic mechanisms between Serine-based (Class A/C) and Metallo-based (Class B) enzymes leading to the same product.[1][2]

PenV_Hydrolysis cluster_Serine Serine Beta-Lactamases (Class A, C, D) cluster_Metallo Metallo Beta-Lactamases (Class B) PenV Penicillin V (Substrate) ES_Ser Non-Covalent E-S Complex PenV->ES_Ser Binding ES_Met Zn2+ Coordinated Complex PenV->ES_Met Binding Acyl Acyl-Enzyme Intermediate (Covalent) ES_Ser->Acyl Serine-OH Attack Deacyl Deacylation (Water Attack) Acyl->Deacyl Rate Limiting (Class A/C) Product Penicilloic V Acid (Inactive Product) Deacyl->Product ActivatedWater Hydroxide Nucleophile ES_Met->ActivatedWater Zn2+ Activation ActivatedWater->Product Direct Hydrolysis (No Covalent Intermediate)

Figure 1: Mechanistic divergence in Penicilloic V Acid formation. Note the covalent intermediate in Serine enzymes versus the direct metal-activated water attack in Metallo-enzymes.

Comparative Analysis by Enzyme Class
Class A: The Efficient Hydrolyzers (e.g., TEM-1)

Class A enzymes, particularly TEM-1, are the "gold standard" for penicillin hydrolysis.[2]

  • Mechanism: Uses Serine-70 as a nucleophile.

  • Kinetics: High

    
     (turnover number). The formation of Penicilloic V Acid is rapid and often diffusion-limited.
    
  • Profile: Penicillin V is an excellent substrate for TEM-1, often showing kinetic parameters comparable to Penicillin G.

  • Inhibition: Highly susceptible to Clavulanic Acid (suicide inhibitor).

Class C: The Cephalosporinases (e.g., AmpC)

While named for their affinity for cephalosporins, AmpC enzymes hydrolyze Penicillin V, though with distinct kinetics.

  • Mechanism: Serine-based, but the active site is more sterically restricted.

  • Kinetics: Often exhibit high affinity (low

    
    ) but lower turnover (
    
    
    
    ) for penicillins compared to TEM-1.
  • Distinction: The deacylation step (release of Penicilloic V Acid) is frequently the rate-limiting step, leading to "trapping" of the enzyme in the acyl-intermediate state.

Class B: The Metallo-Enzymes (e.g., NDM-1)
  • Mechanism: Zinc-dependent (

    
    ). No covalent acyl-enzyme intermediate is formed.
    
  • Kinetics: Broad spectrum. The rate of Penicilloic V formation is unaffected by serine-protease inhibitors (like Clavulanic acid) but is inhibited by EDTA (chelator).

  • Relevance: Critical for multi-drug resistance studies; Penicillin V hydrolysis serves as a baseline activity control.

Quantitative Data Summary

The following table summarizes typical kinetic behaviors for the hydrolysis of Penicillin V (and structurally similar Penicillin G) into Penicilloic Acid.

ParameterClass A (TEM-1)Class C (AmpC)Class B (NDM-1)
Active Site Serine (S70)Serine (S64)Zinc (

)
Intermediate Acyl-Enzyme (Covalent)Acyl-Enzyme (Covalent)None (Direct Hydrolysis)

(Turnover)
High (>1,000

)
Moderate (~10-100

)
High (>500

)

(Affinity)
Low (~20-50

)
Very Low (<10

)
Variable (~50-100

)
Catalytic Efficiency Very HighHighHigh
Inhibitor Clavulanic AcidCloxacillin / Boronic AcidEDTA / Dipicolinic Acid

> Note: Kinetic values are approximations based on general penicillin substrate profiles (Penicillin G/V) from standard literature (Matagne et al., Bush et al.). Penicillin V specifically mimics Penicillin G kinetics due to the identical 6-APA core.

Experimental Protocols

To validate the formation of Penicilloic V Acid, two primary methods are recommended: UV Spectrophotometry (for kinetics) and HPLC (for product quantification).

Method A: UV Spectrophotometric Assay (Kinetic Mode)

This method relies on the difference in molar extinction coefficient (


) between the intact 

-lactam ring and the open ring acid.
  • Principle: Hydrolysis of Penicillin V causes a decrease in absorbance at 235–240 nm.

  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (Avoid buffers with high UV absorbance).

  • Substrate Prep: Prepare 10 mM Penicillin V Potassium salt in water (Freshly prepared; Pen V is acid stable but slowly hydrolyzes in water).

  • Procedure:

    • Equilibrate 990

      
       buffer in a quartz cuvette at 25°C or 37°C.
      
    • Add 10

      
       enzyme solution.
      
    • Initiate with Penicillin V (Final conc: 100

      
      ).
      
    • Monitor absorbance decay at 235 nm .

  • Calculation:

    
    
    
    • 
       for Penicillin V 
      
      
      
      -900 to -1000
      
      
      at 235 nm.
Method B: HPLC Quantification (Product Verification)

This method definitively separates the substrate (Pen V) from the product (Penicilloic V Acid).

HPLC_Workflow Start Reaction Mixture (Enzyme + Pen V) Quench Quench Reaction (Add 1:1 Acetonitrile or dilute H2SO4) Start->Quench Filter Filter (0.22 µm PVDF) Quench->Filter Inject Inject into HPLC (C18 Column) Filter->Inject Detect UV Detection @ 220-254 nm Inject->Detect Result Quantify Peak Area (Penicilloic V elutes earlier than Pen V) Detect->Result

Figure 2: HPLC workflow for isolating Penicilloic V Acid.[3][4]

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase:

    • A: 50 mM Phosphate Buffer (pH 3.0).

    • B: Acetonitrile.[5]

  • Gradient: Isocratic 60:40 (A:B) or gradient 10% to 60% B.

  • Elution Order: Penicilloic V Acid is more polar (due to the free carboxyl group) and will elute before the intact Penicillin V.

References
  • Ambler, R. P. (1980). The structure of beta-lactamases. Philosophical Transactions of the Royal Society of London. B, Biological Sciences.[6]

  • Bush, K., & Jacoby, G. A. (2010). Updated functional classification of beta-lactamases. Antimicrobial Agents and Chemotherapy.[7][8]

  • Matagne, A., et al. (1998). Catalytic properties of class A beta-lactamases: efficiency and diversity. Biochemical Journal.

  • Mak, J. K., et al. (1994). Stability of penicillin V in the presence of beta-lactamases. Journal of Pharmaceutical Sciences. (Contextual grounding for Pen V stability).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Penicilloic V Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of all chemical reagents. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of Penicilloic V Acid. By understanding the chemical nature of this compound and the principles behind these disposal methods, laboratories can ensure a safe working environment and minimize their environmental impact.

Understanding Penicilloic V Acid: The "Why" Behind Cautious Disposal

Penicilloic V Acid is the hydrolytic product of Penicillin V, a widely used beta-lactam antibiotic.[1] This transformation, which involves the opening of the characteristic β-lactam ring, renders the antibiotic biologically inactive in terms of its antibacterial properties.[1][2] However, this degradation does not render the molecule inert.

The primary concern with penicilloic acids is their role as the major antigenic determinant in penicillin hypersensitivity.[3] This means that Penicilloic V Acid can react with proteins in the body and trigger an immune response, leading to allergic reactions that can range from skin rashes to severe anaphylaxis in sensitized individuals.[3] Therefore, treating Penicilloic V Acid as a benign substance for disposal purposes is a significant oversight.

Furthermore, the improper disposal of any antibiotic-related compound contributes to the growing crisis of antimicrobial resistance. While Penicilloic V Acid itself is not an active antibiotic, its presence in the environment can have unforeseen consequences.

Hazard Identification and Risk Assessment

Key Hazards:

  • Allergenicity: May cause allergic skin reactions.[4][5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5][6]

  • Instability: Penicilloic acid is unstable in aqueous solutions, particularly under acidic or basic conditions, and can undergo further degradation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the allergenic nature of Penicilloic V Acid, a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.To prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes of solutions containing Penicilloic V Acid.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if there is a risk of aerosolization or if handling large quantities of the solid compound.To prevent inhalation of the compound, which can lead to respiratory sensitization.[4][5] The need for respiratory protection should be determined by a workplace hazard assessment.

Step-by-Step Disposal Procedures

The recommended approach for the disposal of Penicilloic V Acid is to treat it as hazardous chemical waste. This ensures the highest level of safety and environmental protection. For laboratories with the appropriate capabilities, chemical inactivation prior to disposal is a best practice.

Preferred Method: Chemical Inactivation Followed by Hazardous Waste Disposal

This two-step process first neutralizes the allergenic potential of the molecule before it is collected for final disposal.

Step 1: Inactivation via Alkaline Hydrolysis

The β-lactam ring of penicillins is susceptible to hydrolysis under basic conditions. This process can be intentionally exploited to ensure the complete degradation of any residual Penicillin V and further break down the Penicilloic V Acid. A study has demonstrated the effectiveness of using a 1 M sodium hydroxide solution to inactivate β-lactam residues.[7]

Protocol:

  • Preparation: In a designated fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).

  • Dilution: If the Penicilloic V Acid waste is in a solid form, dissolve it in a minimal amount of water. For liquid waste, proceed to the next step.

  • Inactivation: Slowly add the 1 M NaOH solution to the Penicilloic V Acid waste solution with stirring. The target pH should be alkaline (pH > 10).

  • Reaction Time: Allow the mixture to stand for at least one hour to ensure complete hydrolysis.

  • Neutralization: Carefully neutralize the solution with an appropriate acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8. This is crucial for safe handling and to meet the requirements of most hazardous waste disposal facilities.

  • Collection: Transfer the neutralized solution to a designated, properly labeled hazardous waste container.

Step 2: Collection and Disposal as Hazardous Chemical Waste

  • Container: Use a robust, leak-proof container that is compatible with the chemical waste. The container must be clearly labeled as "Hazardous Waste" and should also specify "Penicilloic V Acid, Inactivated."[8][9]

  • Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Alternative Method: Direct Disposal as Hazardous Waste

If chemical inactivation is not feasible in your laboratory, Penicilloic V Acid waste should be disposed of directly as hazardous chemical waste.

Protocol:

  • Collection: Collect all solid and liquid waste containing Penicilloic V Acid in a designated, leak-proof, and compatible container.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "Penicilloic V Acid."

  • Storage and Disposal: Follow the same storage and disposal procedures outlined in Step 2 of the preferred method.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your laboratory supervisor and EHS office.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the solid material into a designated waste container. Avoid generating dust.

    • Liquid Spills: Use an absorbent material to soak up the liquid.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is regulated by federal and state agencies. Key regulations to be aware of include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[10][11]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous waste.[12] Pharmaceutical waste, including antibiotics and their degradation products, falls under these regulations.[13][14][15][16]

It is the responsibility of the laboratory and its institution to ensure that all disposal practices are in full compliance with these regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Penicilloic V Acid.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway cluster_final Final Steps start Penicilloic V Acid Waste Generated assess_hazards Assess Hazards: - Allergenicity - Respiratory Sensitizer start->assess_hazards don_ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat assess_hazards->don_ppe decision Chemical Inactivation Feasible? don_ppe->decision inactivate Inactivate with 1M NaOH (see protocol) decision->inactivate Yes collect_direct Collect in Labeled Hazardous Waste Container: 'Penicilloic V Acid' decision->collect_direct No neutralize Neutralize to pH 6-8 inactivate->neutralize collect_inactive Collect in Labeled Hazardous Waste Container: 'Inactivated Penicilloic V Acid' neutralize->collect_inactive store Store Securely in Designated Area collect_inactive->store collect_direct->store dispose Dispose via Institutional EHS or Licensed Contractor store->dispose

Caption: Workflow for the safe disposal of Penicilloic V Acid.

By implementing these procedures, laboratories can effectively manage the risks associated with Penicilloic V Acid waste, ensuring the safety of personnel and the protection of the environment.

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